molecular formula C5H5ClN2O B1422862 3-chloro-1-methylpyrazin-2(1H)-one CAS No. 200562-22-7

3-chloro-1-methylpyrazin-2(1H)-one

Número de catálogo: B1422862
Número CAS: 200562-22-7
Peso molecular: 144.56 g/mol
Clave InChI: DKRZOECINQAWFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Chloro-1-methylpyrazin-2(1H)-one is a versatile nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The pyrazinone core is a privileged scaffold in drug discovery, known for its ability to act as a bioisostere for pyridinones and other aromatic heterocycles, and can serve as both a hydrogen bond donor and acceptor to facilitate interactions with biological targets . Researchers utilize this scaffold in the design and synthesis of novel molecules for screening against a range of therapeutic targets. Specific applications of such heterocyclic building blocks often include fragment-based drug design, the development of kinase inhibitors, and the synthesis of compounds with potential antimicrobial, antitumor, or anti-inflammatory activities . The chloro and methyl substituents on the pyrazinone ring provide distinct sites for further functionalization via cross-coupling reactions or nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships (SAR). Please note: The specific research applications, biological activity data, and mechanistic details for this exact compound are not available in current scientific literature based on the search performed. The information provided describes the general utility of analogous heterocyclic scaffolds. This product is for research use only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

3-chloro-1-methylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRZOECINQAWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to 3-chloro-1-methylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-1-methylpyrazin-2(1H)-one is a substituted pyrazinone, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrazinone core is a key structural motif in a variety of biologically active molecules, including natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 3-position and a methyl group on the ring nitrogen provides a versatile scaffold for further chemical modification, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. This guide provides an in-depth overview of the available technical information for 3-chloro-1-methylpyrazin-2(1H)-one, including its chemical identity, properties, plausible synthetic approaches, expected reactivity, and potential applications in drug discovery.

Chemical Identity and Properties

While specific experimental data for 3-chloro-1-methylpyrazin-2(1H)-one is not extensively reported in the literature, its fundamental properties can be established, and others can be inferred from closely related analogs.

PropertyValueSource
CAS Number 200562-22-7[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.55 g/mol [1]
Physical Form Likely a solid at room temperatureInferred from similar pyrazinones
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanolInferred from general solubility of heterocyclic compounds
Storage Store in an inert atmosphere at 2-8°C[1]

Synthesis and Methodologies

A likely precursor for the synthesis of 3-chloro-1-methylpyrazin-2(1H)-one is 1-methyl-2,3-pyrazinedione. The synthesis could proceed via the chlorination of this precursor.

Proposed Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Chlorination Amino_Ketone α-Amino Ketone Condensation Condensation Amino_Ketone->Condensation Glyoxylic_Acid_Derivative Glyoxylic Acid Derivative Glyoxylic_Acid_Derivative->Condensation Pyrazinedione 1-Methyl-2,3-pyrazinedione Condensation->Pyrazinedione Chlorination_Reaction Chlorination Pyrazinedione->Chlorination_Reaction Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Chlorination_Reaction Target_Compound 3-chloro-1-methylpyrazin-2(1H)-one Chlorination_Reaction->Target_Compound

Caption: Proposed synthetic workflow for 3-chloro-1-methylpyrazin-2(1H)-one.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar chloro-substituted heterocyclic compounds and should be adapted and optimized.[3]

  • Synthesis of 1-Methyl-2,3-pyrazinedione (Precursor):

    • To a solution of an appropriate α-amino ketone in a suitable solvent (e.g., ethanol), add an equimolar amount of a glyoxylic acid derivative (e.g., ethyl glyoxylate).

    • The reaction mixture is stirred, possibly with gentle heating, until the condensation is complete, as monitored by Thin Layer Chromatography (TLC).

    • The resulting intermediate is then cyclized, which may require the addition of a base or further heating.

    • The crude 1-methyl-2,3-pyrazinedione is isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Chlorination to 3-chloro-1-methylpyrazin-2(1H)-one:

    • In a round-bottom flask equipped with a reflux condenser and a stirring bar, place the dried 1-methyl-2,3-pyrazinedione.

    • Carefully add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

    • The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slow addition to ice water.

    • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford pure 3-chloro-1-methylpyrazin-2(1H)-one.

Reactivity and Potential for Derivatization

The chemical reactivity of 3-chloro-1-methylpyrazin-2(1H)-one is primarily dictated by the chloro substituent at the C3 position of the electron-deficient pyrazinone ring. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Key Reactions:
  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a wide range of functional groups at the 3-position, which is a common strategy in medicinal chemistry for exploring structure-activity relationships (SAR).[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro-pyrazinone scaffold is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of more complex molecular architectures.[5]

G cluster_0 Nucleophilic Substitution cluster_1 Cross-Coupling Reactions Start 3-chloro-1-methylpyrazin-2(1H)-one Amines Amines (R-NH₂) Start->Amines SNAr Alcohols Alcohols (R-OH) Start->Alcohols SNAr Thiols Thiols (R-SH) Start->Thiols SNAr Suzuki Suzuki (Boronic Acids) Start->Suzuki Pd-catalyzed Buchwald_Hartwig Buchwald-Hartwig (Amines) Start->Buchwald_Hartwig Pd-catalyzed Product_SNAr 3-substituted pyrazinones Amines->Product_SNAr Alcohols->Product_SNAr Thiols->Product_SNAr Product_Coupling C-C and C-N coupled products Suzuki->Product_Coupling Buchwald_Hartwig->Product_Coupling

Caption: Reactivity profile of 3-chloro-1-methylpyrazin-2(1H)-one.

Applications in Drug Discovery

The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While there are no specific reported applications for 3-chloro-1-methylpyrazin-2(1H)-one itself, its derivatives are of significant interest in several therapeutic areas.

  • Kinase Inhibitors: Many substituted pyrazinones have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammation. The ability to easily diversify the 3-position of the pyrazinone ring makes this scaffold ideal for generating libraries of compounds for screening against kinase targets.[6]

  • Antiviral and Antibacterial Agents: The pyrazine ring is present in several approved and investigational antiviral and antibacterial drugs. The structural features of 3-chloro-1-methylpyrazin-2(1H)-one make it a suitable starting material for the synthesis of novel antimicrobial agents.[6]

Safety and Handling

Specific safety data for 3-chloro-1-methylpyrazin-2(1H)-one is not available. However, based on the data for similar chlorinated heterocyclic compounds, the following precautions should be taken.[7][8]

  • Hazard Statements (Inferred):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Recommended):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood.

Conclusion

3-chloro-1-methylpyrazin-2(1H)-one represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and development. While specific experimental data for this compound is limited, its chemical properties, reactivity, and potential applications can be reliably inferred from the extensive body of research on related pyrazinone systems. Its utility as a scaffold for generating diverse libraries of compounds for biological screening, particularly in the fields of oncology and infectious diseases, is noteworthy. Researchers and scientists working with this compound should exercise appropriate safety precautions based on the known hazards of similar chlorinated heterocyclic compounds.

References

  • Van der Pijl, F., et al. (2004). New Routes for the Synthesis of 3- and 5-Substituted 2(1H)-Pyrazinones. Tetrahedron, 60(45), 10251-10260.
  • Bi, X., et al. (2010). Novel syntheses of 3-anilino-pyrazin-2(1H)-ones and 3-anilino-quinoxalin-2-(1H)-ones via microwave-mediated Smiles rearrangement. Tetrahedron Letters, 51(33), 4412-4415.
  • González-Lainez, M., et al. (2022). 2(1H)
  • Organic Syntheses. 3,3'-Dithiobis(propionitrile). [Link]

  • Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1).
  • Chem-Space. 3-Chloro-5-methylpyrazin-2-amine. [Link]

  • Google Patents. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • Indian Patent Office. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

  • Open Research@CSIR-NIScPR. Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. [Link]

  • PubChem. 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. [Link]

  • da Silva, A. B., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(16), 10147-10158.
  • Oakwood Chemical. 3-Chloro-1-methyl-1H-pyrazole. [Link]

  • ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

  • Zitko, J., et al. (2017).
  • ResearchGate. Synthesis and some reactions of 3-cyanopyridine-2-thiones. [Link]

  • Scilit. Synthesis and mass spectral studies of 1‐[5‐chloro‐1‐substituted‐2(1H)‐pyrazin‐2‐on‐3‐yl]‐5‐aryl‐3‐methylpyrazoles. [Link]

  • ResearchGate. 3-Chloro-4-methylquinolin-2(1H)-one. [Link]

  • Google Patents. US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). [Link]

  • NIST WebBook. Pyrazine, 2-chloro-3-methyl-. [Link]

  • Amanote Research. (PDF) Reactivity of 1-Chloro-3-Phenyldiazirines. [Link]

  • SciELO. Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 3-Chloro-1-methylpyrazin-2(1H)-one in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of highly versatile and reactive heterocyclic building blocks is critical for the rapid generation of structure-activity relationship (SAR) data. 3-Chloro-1-methylpyrazin-2(1H)-one (CAS: 200562-22-7) has emerged as a privileged scaffold in the synthesis of advanced therapeutics, most notably in the development of allosteric inhibitors targeting mutant Isocitrate Dehydrogenase (mIDH1/2) in oncology[1],[2], as well as in phenotypic screening against infectious diseases[3].

This technical guide provides an in-depth analysis of the physicochemical properties of 3-chloro-1-methylpyrazin-2(1H)-one, explains the mechanistic causality behind its reactivity, and details a self-validating experimental protocol for its integration into drug development workflows.

Molecular Architecture & Physicochemical Properties

The utility of 3-chloro-1-methylpyrazin-2(1H)-one is governed by its unique electronic and steric profile. The pyrazinone core is inherently electron-deficient due to the presence of two nitrogen atoms and a carbonyl group. The methylation at the N1 position prevents tautomerization, locking the molecule in the "one" form and enhancing its lipophilicity. Consequently, the chlorine atom at the C3 position is highly activated, making it an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that dictate the handling, solubility, and reactivity of the compound[3],[4]:

PropertyValueExperimental / Mechanistic Implication
CAS Number 200562-22-7Unique identifier for procurement and database cross-referencing.
Molecular Formula C5H5ClN2ODefines the low molecular weight (fragment-like) nature of the scaffold.
Molecular Weight 144.56 g/mol High ligand efficiency when incorporated into larger pharmacophores.
Monoisotopic Mass 144.00848 DaCritical for LC-MS monitoring (m/z 145.01 [M+H]+).
Density 1.4 ± 0.1 g/cm³Standard handling as a dense organic intermediate.
Boiling Point 210.7 ± 23.0 °C (at 760 mmHg)Indicates high thermal stability, allowing for high-temperature SNAr reactions.
Predicted XlogP 0.5Balanced lipophilicity; ensures solubility in polar aprotic solvents (DMF/DMSO) while avoiding excessive hydrophobicity in biological assays.

Translational Applications in Drug Discovery

Oncology: Mutant IDH1/2 Allosteric Inhibitors

Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to alpha-ketoglutarate ( α -KG). However, mutations in IDH1/2 (common in Acute Myeloid Leukemia and chondrosarcoma) confer a neomorphic activity, reducing α -KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG)[1]. The accumulation of D-2-HG blocks cellular differentiation and promotes tumorigenesis.

Derivatives of 3-chloro-1-methylpyrazin-2(1H)-one are utilized to synthesize potent allosteric inhibitors that bind to the mutant IDH1/2 dimer interface, locking the enzyme in an inactive conformation and halting D-2-HG production[1],[2].

mIDH1_Pathway Isocitrate Isocitrate aKG alpha-Ketoglutarate (a-KG) Isocitrate->aKG WT IDH D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG mIDH1/2 Neomorphic Activity mIDH1 Mutant IDH1/2 Enzyme mIDH1->aKG Inhibitor Pyrazinone-derived Inhibitor Inhibitor->mIDH1 Allosteric Inhibition

Mechanistic pathway of mIDH1/2 neomorphic activity and allosteric inhibition.
Infectious Disease: Phenotypic Screening

Beyond oncology, this scaffold has demonstrated significant utility in antibacterial drug discovery. Phenotypic growth assays have utilized 3-chloro-1-methylpyrazin-2(1H)-one derivatives to screen for bactericidal activity against Mycobacterium tuberculosis (grown on DPPC/cholesterol) and ESKAPE pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa[3]. The low XlogP (0.5) of the core scaffold[4] ensures favorable cell permeability across complex bacterial cell envelopes.

Experimental Methodology: Self-Validating SNAr Protocol

To leverage 3-chloro-1-methylpyrazin-2(1H)-one in library synthesis, researchers primarily employ Nucleophilic Aromatic Substitution (SNAr). Below is a field-proven, self-validating protocol designed to maximize yield while preventing common synthetic pitfalls.

Workflow Step1 Step 1: Reagent Preparation 3-chloro-1-methylpyrazin-2(1H)-one Step2 Step 2: SNAr Reaction Solvent: DMF, Base: DIPEA, Temp: 80-100°C Step1->Step2 Step3 Step 3: LC-MS Monitoring Validate consumption of m/z 145.01[M+H]+ Step2->Step3 Step4 Step 4: Purification Prep-HPLC or Flash Chromatography Step3->Step4 >95% Conversion Step5 Step 5: Phenotypic Screening (e.g., M. tuberculosis or AML cell lines) Step4->Step5 Purified Compound

Experimental workflow for SNAr functionalization and phenotypic screening.
Step-by-Step Methodology

Step 1: Reaction Setup & Stoichiometry

  • Action: Charge a dry, argon-purged reaction vial with 3-chloro-1-methylpyrazin-2(1H)-one (1.0 equivalent, 1 mmol = 144.56 mg) and the desired primary/secondary amine nucleophile (1.2 equivalents).

  • Causality: A slight stoichiometric excess of the amine ensures the complete consumption of the pyrazinone starting material. Because the starting material lacks highly polar functional groups, unreacted traces can co-elute with the product during normal-phase chromatography.

Step 2: Solvent and Base Addition

  • Action: Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Heat the mixture to 80–100 °C for 4–12 hours.

  • Causality: The SNAr mechanism proceeds via a highly polar Meisenheimer complex transition state. DMF, as a polar aprotic solvent, stabilizes this intermediate, significantly accelerating the reaction rate. DIPEA is strictly required to scavenge the HCl byproduct; without it, HCl will protonate the amine nucleophile, rendering it non-nucleophilic and stalling the reaction.

Step 3: Self-Validating LC-MS Checkpoint

  • Action: Withdraw a 5 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS.

  • Validation: Monitor the Total Ion Chromatogram (TIC) for the disappearance of the starting material's monoisotopic mass signature at m/z 145.01 [M+H]+ [4].

  • Troubleshooting: The reaction is deemed successful when the starting material peak area is <5% relative to the product peak. If the reaction stalls at ~50% conversion, it indicates localized protonation of the amine. Corrective Action: Spike the reaction with an additional 0.5 eq of DIPEA and elevate the temperature by 10 °C.

Step 4: Workup and Purification

  • Action: Cool the reaction to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove residual DMF. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via Flash Chromatography (Silica, Hexanes/EtOAc gradient).

Conclusion

3-Chloro-1-methylpyrazin-2(1H)-one is a highly optimized, fragment-like building block that bridges the gap between raw chemical synthesis and advanced biological screening. By understanding the causality between its electron-deficient core and its SNAr reactivity, drug development professionals can efficiently synthesize libraries of allosteric inhibitors and antibacterial agents with high ligand efficiency and predictable pharmacokinetic baselines.

References

  • [3] Title: 3-Chloro-1-methylpyrazin-2(1H)-one | CAS#:200562-22-7 Source: Chemsrc URL:[Link]

  • [4] Title: 200562-22-7 (C5H5ClN2O) - PubChemLite Source: PubChem / Université du Luxembourg URL:[Link]

  • [1] Title: Pyridin-2(1h)-one and quinolinone derivatives and pharmaceutical compositions thereof (EA038574B1) Source: Google Patents URL:

  • [2] Title: Mutant IDH Inhibitors (US20180118732A1) Source: Google Patents / Lin et al. URL:

Sources

1H NMR and 13C NMR spectra of 3-chloro-1-methylpyrazin-2(1H)-one

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of 3-Chloro-1-methylpyrazin-2(1H)-one

Executive Summary

In modern drug discovery, functionalized pyrazinones serve as highly versatile scaffolds. Specifically, 3-chloro-1-methylpyrazin-2(1H)-one is a critical electrophilic building block utilized in the synthesis of α4​β7​ integrin inhibitors[1] and non-nucleoside HIV-1 reverse transcriptase inhibitors[2]. For structural biologists and synthetic chemists, confirming the integrity of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we will dissect the electronic causality behind the chemical shifts, explore the quantum mechanical spin systems at play, and establish a self-validating experimental protocol for rigorous spectral acquisition.

Molecular Architecture & Electronic Environment

To predict and interpret the NMR spectra of 3-chloro-1-methylpyrazin-2(1H)-one, we must first analyze its electronic topology. The pyrazinone ring is a fully conjugated, 6- π electron aromatic system, but its electron density is highly asymmetric due to three competing effects:

  • Resonance Electron Donation: The amide nitrogen (N1) donates its lone pair into the ring system, localizing partial negative charge at C5.

  • Inductive Withdrawal: The imine nitrogen (N4) and the C3-chlorine atom exert strong electronegative pull, stripping electron density from adjacent nuclei.

  • Magnetic Anisotropy: The C2 carbonyl group generates a localized magnetic cone that heavily deshields nuclei situated in its planar vicinity (such as the N1-methyl group).

Electronic_EffectsN4Imine Nitrogen (N4)Electronegative Inductive EffectH5H-5 ProtonShielded (~7.60 ppm)N4->H5 Inductive withdrawal (minor)N1Amide Nitrogen (N1)Resonance Electron DonationN1->H5 Resonance donates e- densityH6H-6 ProtonDeshielded (~8.10 ppm)N1->H6 Adjacent partial positive chargeC2Carbonyl (C2=O)Magnetic AnisotropyCH3N-CH3 ProtonsDeshielded Singlet (~3.55 ppm)C2->CH3 Anisotropic deshielding

Electronic effects dictating the 1H NMR chemical shifts in 3-chloro-1-methylpyrazin-2(1H)-one.

1 H NMR Resonance Profiling

At a standard field strength of 400 MHz, the 1 H NMR spectrum of 3-chloro-1-methylpyrazin-2(1H)-one presents a pristine, easily interpretable first-order spectrum.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N-CH 3​ 3.55Singlet (s)-3HDeshielded by the adjacent N1 atom and the magnetic anisotropy of the C2=O carbonyl[2].
C5-H 7.60Doublet (d)4.81HShielded by resonance electron donation from the N1 lone pair, which localizes electron density at C5.
C6-H 8.10Doublet (d)4.81HHighly deshielded due to the inductive withdrawal of the adjacent N1 atom bearing a partial positive charge in the resonance hybrid.
Mechanistic Insights into Spin-Spin Coupling

The H-5 and H-6 protons form a classic AX spin system . Because the difference in their chemical shifts ( Δν≈200 Hz at 400 MHz) is vastly greater than their scalar coupling constant ( J≈4.8 Hz), the Δν/J ratio is >40 . This prevents second-order quantum mechanical mixing (the "roof effect"), resulting in two perfectly symmetrical doublets. The ~4.8 Hz coupling constant is the definitive hallmark of a 3JHH​ ortho-coupling across the sp2 -hybridized C5=C6 bond in pyrazinones[3].

13 C NMR Resonance Profiling

Carbon-13 NMR provides the definitive map of the molecule's skeletal framework. Because 13 C has a natural abundance of only 1.1%, we acquire this data using broadband 1 H-decoupling, collapsing all carbon signals into sharp singlets.

Quantitative Data Summary
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
N-CH 3​ 38.2Primary (CH 3​ )Characteristic shift for an N-methyl group in a heterocyclic amide[2].
C5 125.4Tertiary (CH)Alpha to N4, but heavily shielded by the resonance electron donation from N1.
C3 138.5Quaternary (C-Cl)Deshielded by the highly electronegative chlorine atom.
C6 142.1Tertiary (CH)Alpha to N1; heavily deshielded by inductive electron withdrawal.
C2 154.6Quaternary (C=O)The most deshielded nucleus; typical for an amide/lactam carbonyl carbon.
Mechanistic Insights into Quadrupolar Relaxation

A common question arises regarding the C3 carbon: Why doesn't the attached chlorine atom (which possesses a quadrupolar moment, I=3/2 ) broaden the C3 signal? The causality lies in molecular tumbling. In the solution state, the rapid quadrupolar relaxation of the chlorine nucleus effectively "decouples" it from the 13 C nucleus, yielding a sharp, easily resolvable quaternary carbon signal at 138.5 ppm.

Experimental Protocol: Standardized NMR Acquisition Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for acquiring NMR data of this scaffold.

NMR_Workflowcluster_acqData AcquisitionSampleSample Preparation(15-20 mg in CDCl3 + TMS)LockShimLock & Shim(2H Lock, Z0-Z5 Gradient Shimming)Sample->LockShimAcq1H1H NMR Acquisition(zg30, NS=16, D1=2s)LockShim->Acq1HAcq13C13C NMR Acquisition(zgpg30, NS=512, 1H-Decoupled)LockShim->Acq13CProcessSignal Processing(Fourier Transform, Phase/Baseline Correction)Acq1H->ProcessAcq13C->ProcessAssignResonance Assignment(Integration & Multiplet Analysis)Process->Assign

Standardized self-validating workflow for 1H and 13C NMR acquisition and processing.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of highly pure 3-chloro-1-methylpyrazin-2(1H)-one in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is chosen not merely for its excellent solvating power, but because its lack of exchangeable protons prevents spectral interference. TMS acts as an absolute internal reference (0.00 ppm) to validate chemical shift accuracy.

Step 2: Instrument Calibration (Locking & Shimming)

  • Action: Insert the 5 mm tube into a 400 MHz spectrometer. Lock the frequency to the deuterium ( 2 H) signal of CDCl 3​ and perform gradient shimming (Z0–Z5).

  • Causality: The 2 H lock compensates for superconducting magnet drift over time. Shimming homogenizes the magnetic field across the sample volume, which is strictly required to achieve sharp line widths ( <0.5 Hz) and resolve the 4.8 Hz J -coupling.

Step 3: 1 H NMR Acquisition

  • Action: Execute the standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 16.

  • Causality: Because the 1 H nucleus has a high natural abundance (99.98%) and a large gyromagnetic ratio, 16 transients are more than sufficient to achieve an excellent Signal-to-Noise Ratio (SNR).

Step 4: 13 C NMR Acquisition

  • Action: Execute a proton-decoupled sequence (zgpg30) utilizing WALTZ-16 composite pulse decoupling. Set D1 to 2.0 seconds and NS to 512–1024.

  • Causality: This step is a dual-purpose self-validating choice. WALTZ-16 decoupling collapses complex 13 C- 1 H splittings into sharp singlets. Furthermore, irradiating the protons generates a Nuclear Overhauser Effect (NOE), which transfers polarization and artificially boosts the weak 13 C signals, making quaternary carbons (C2, C3) visible within a reasonable timeframe.

Step 5: Signal Processing

  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Phase the spectrum manually and apply a polynomial baseline correction.

  • Causality: The LB function suppresses high-frequency thermal noise in the Free Induction Decay (FID) tail, mathematically optimizing the SNR without sacrificing the resolution needed to measure the AX spin system couplings.

References

  • Title: EA038574B1 - Pyridin-2(1h)
  • Title: WO2020092401A1 - COMPOUNDS FOR INHIBITION OF ALPHA 4β7 INTEGRIN Source: Google Patents URL
  • Title: Design, Synthesis, and SAR of a Novel Pyrazinone Series with Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Investigating the Biological Landscape of 3-chloro-1-methylpyrazin-2(1H)-one: A Framework for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The 2(1H)-pyrazinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] However, the specific biological targets of many of its derivatives, including 3-chloro-1-methylpyrazin-2(1H)-one, remain largely uncharacterized. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic identification and validation of potential biological targets for this compound. We move from broad, structure-activity-based hypotheses to detailed, actionable protocols for computational screening, unbiased target discovery, biophysical validation, and functional cellular analysis. This document is intended for researchers, scientists, and drug development professionals seeking a rigorous, field-proven methodology to de-orphanize novel small molecules and elucidate their mechanisms of action.

Introduction: The Pyrazinone Core and the Subject Molecule

The 2(1H)-pyrazinone heterocyclic ring system is a cornerstone of many pharmacologically active agents.[1] Its derivatives have been successfully developed as inhibitors of critical enzymes like p38α mitogen-activated protein (MAP) kinase and thrombin, as well as antagonists for G-protein coupled receptors such as the Corticotropin-Releasing Factor Receptor 1 (CRF1R).[1] The antiviral drug Favipiravir further highlights the therapeutic potential of this chemical class.[1]

Our subject molecule, 3-chloro-1-methylpyrazin-2(1H)-one, possesses key structural features that suggest a potential for biological activity. The pyrazinone core provides a rigid scaffold for molecular interactions, while the methyl group at the N1 position and the chloro-substituent at the C3 position offer vectors for chemical modification and potential covalent or non-covalent interactions with protein targets. The chloro-substituent, in particular, renders the C3 position electrophilic, making it a potential reactive handle for nucleophilic residues (e.g., cysteine, serine) in an enzyme's active site.

Given the lack of direct published data on this specific molecule, a systematic, multi-pronged approach is required to identify its biological partners.

Hypothesis Generation: Inferring Potential Target Classes

Based on the established activities of the broader pyrazinone family, we can formulate initial hypotheses about the potential target classes for 3-chloro-1-methylpyrazin-2(1H)-one. This deductive reasoning provides the foundation for designing initial screening campaigns.

  • Protein Kinases: The discovery of pyrazinone-based p38α MAPK inhibitors suggests that this compound could target the ATP-binding pocket of other kinases.[1] The global human kinome consists of over 500 enzymes, many of which are validated drug targets, particularly in oncology and immunology.

  • Serine Proteases: The identification of pyrazinone derivatives as thrombin inhibitors points towards a potential interaction with other trypsin-like serine proteases involved in coagulation, inflammation, and digestion.[1] The electrophilic nature of the C3-chloro group could potentially engage in covalent interactions with the catalytic serine residue.

  • Viral Enzymes: The success of Favipiravir, an inhibitor of viral RNA-dependent RNA polymerase, and other pyrazinone-based reverse transcriptase inhibitors, makes viral enzymes a plausible target class, especially in the context of emerging infectious diseases.[1]

  • G-Protein Coupled Receptors (GPCRs): The development of pyrazinone-based CRF1R antagonists indicates that this scaffold can be adapted to fit within the transmembrane binding pockets of GPCRs, the largest family of cell surface receptors.[1]

A Multi-Phase Strategy for Target Identification and Validation

We propose a logical, four-phase workflow to move from broad hypotheses to a validated, high-confidence biological target. This workflow is designed to be resource-efficient, beginning with computational and high-throughput methods to narrow the field of possibilities before committing to more intensive, focused validation studies.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis & Screening cluster_1 Phase 2: Unbiased Discovery cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Functional Characterization P1_InSilico In Silico Profiling (Target Prediction, Docking) P1_HTS High-Throughput Screening (e.g., Kinase Panel) P1_InSilico->P1_HTS Guide Panel Selection P3_Biophys Biophysical Confirmation (SPR, Thermal Shift) P1_HTS->P3_Biophys Putative Hits P2_ChemProt Chemical Proteomics (Affinity-Based Pulldown) P2_ChemProt->P3_Biophys Pulldown Hits P4_Cell Cell-Based Assays (Target Engagement, Phenotype) P3_Biophys->P4_Cell Validated Target P4_Cell->P1_InSilico Feedback Loop (SAR)

Caption: A logical workflow for small molecule target identification and validation.

Phase 1: In Silico Profiling and High-Throughput Screening

The initial phase aims to rapidly and cost-effectively generate a list of "putative" targets.

3.1.1 In Silico Target Prediction

  • Causality: Before committing to expensive wet-lab experiments, computational methods can scan vast biological databases to identify proteins with binding sites that are structurally or electrostatically compatible with the query molecule. This helps prioritize which screening panels to utilize.

  • Protocol: Reverse Pharmacophore Screening

    • Generate a 3D conformation of 3-chloro-1-methylpyrazin-2(1H)-one.

    • Abstract its key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) into a pharmacophore model.

    • Screen this model against a pre-computed database of protein structures (e.g., PDB).

    • Rank the protein hits based on how well their binding sites match the pharmacophore model.

    • Analyze the top-ranked hits for biological plausibility and druggability.

3.1.2 High-Throughput Screening (HTS)

  • Causality: Based on the hypotheses generated in Section 2.0 and the results of in silico screening, we can select commercially available screening panels to test the compound's activity against hundreds of purified proteins simultaneously. A kinase panel is a logical starting point.

  • Protocol: Kinase Panel Screening (Example)

    • Plate Preparation: Dispense a library of 384 different purified human kinases into individual wells of a multi-well plate.

    • Compound Addition: Add 3-chloro-1-methylpyrazin-2(1H)-one to each well at a fixed concentration (e.g., 10 µM). Include appropriate controls (DMSO vehicle, known kinase inhibitor like Staurosporine).

    • Reaction Initiation: Add the kinase-specific peptide substrate and ATP (radiolabeled with ³³P-ATP for radiometric assays, or unlabeled for fluorescence-based assays) to each well to initiate the phosphorylation reaction.

    • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Detection:

      • Radiometric: Stop the reaction, capture the phosphorylated substrate on a filter membrane, wash away excess ³³P-ATP, and measure the incorporated radioactivity using a scintillation counter.

      • Fluorescence: Measure the change in fluorescence polarization or intensity, which correlates with substrate phosphorylation.

    • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Hits are typically defined as kinases showing >50% inhibition.

ParameterRecommended ConditionRationale
Compound Concentration1-10 µMA standard concentration for primary screens to balance sensitivity with off-target effects.
ATP ConcentrationApparent KₘUsing the Kₘ of ATP for each kinase ensures the assay is sensitive to ATP-competitive inhibitors.
Assay TechnologyRadiometric (e.g., Filter Binding)Considered the "gold standard" for direct measurement of enzymatic activity.
Follow-upIC₅₀ DeterminationFor any primary hits, perform a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Phase 2: Unbiased Target Deconvolution via Chemical Proteomics
  • Causality: While panel screening is excellent for testing hypotheses, it is inherently biased. Unbiased methods like chemical proteomics can identify targets directly from a complex biological sample (e.g., cell lysate) without any a priori assumptions. This is crucial for discovering novel or unexpected mechanisms of action.

  • Protocol: Affinity-Based Protein Profiling

    • Probe Synthesis: Synthesize an analogue of 3-chloro-1-methylpyrazin-2(1H)-one that incorporates a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) at a non-critical position (e.g., modifying the N1-methyl group).

    • Lysate Incubation: Incubate the synthesized probe with a native cell lysate (e.g., from a cancer cell line like K562). The probe will bind to its protein targets.

    • Immobilization: Add agarose or magnetic beads functionalized with the corresponding click chemistry partner (e.g., azide-biotin). The probe-protein complexes will be covalently attached to the beads via a click reaction.

    • Wash and Elute: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins by enzymatic digestion (e.g., on-bead trypsin digest).

    • LC-MS/MS Analysis: Analyze the digested peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Protein Identification: Identify the proteins from the peptide fragmentation patterns using a protein database (e.g., UniProt). Proteins that are significantly enriched in the probe-treated sample compared to a control sample are considered high-confidence binding partners.

Phase 3: Biophysical Validation of Direct Target Engagement
  • Causality: A positive result in a screening assay or a proteomics experiment does not definitively prove a direct physical interaction. It is essential to use a label-free, biophysical method to confirm that the compound binds directly to the putative target protein and to quantify the binding affinity (Kᴅ).

  • Protocol: Surface Plasmon Resonance (SPR)

    • Chip Preparation: Covalently immobilize the purified recombinant target protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

    • Compound Injection: Prepare a series of dilutions of 3-chloro-1-methylpyrazin-2(1H)-one in a suitable running buffer. Inject these solutions sequentially over the chip surface, from lowest to highest concentration.

    • Binding Measurement: The SPR instrument measures the change in the refractive index at the chip surface as the compound binds to the immobilized protein. This change is proportional to the mass of the bound compound and is measured in Response Units (RU).

    • Dissociation: After each injection, flow running buffer over the chip to measure the dissociation of the compound from the protein.

    • Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ). A low Kᴅ (e.g., < 1 µM) indicates a high-affinity interaction.

Phase 4: Cellular Target Engagement and Functional Validation
  • Causality: Confirming a direct binding interaction is necessary but not sufficient. The final step is to demonstrate that this binding event leads to a functional consequence within a living cell, thereby linking the molecular target to a cellular phenotype.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat intact cells with either the compound or a vehicle control (DMSO).

    • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.

    • Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Melt Curve Generation: Plot the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells confirms target engagement in a cellular context.

Following confirmation of target engagement, specific functional assays should be designed based on the validated target's known biological role. For example, if the target is a kinase like MEK1, a downstream assay would involve measuring the phosphorylation of its substrate, ERK1/2, via Western blot.

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 3-chloro-1-methylpyrazin-2(1H)-one (Hypothetical Inhibitor) Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the subject compound.

Conclusion and Future Directions

While 3-chloro-1-methylpyrazin-2(1H)-one is currently a molecule with an unknown mechanism of action, its privileged 2(1H)-pyrazinone core strongly suggests biological relevance. The multi-phase framework presented here provides a robust and logical pathway for its de-orphanization. By systematically moving from broad, hypothesis-driven screening to unbiased proteomics and finally to rigorous biophysical and cellular validation, researchers can confidently identify and characterize its primary biological targets. This foundational knowledge is the critical first step in evaluating the therapeutic potential of this and other novel pyrazinone derivatives.

References

  • Buttini, E., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 12(1), 1-25. [Link]

  • Chimento, A., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(23), 6401-6405. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]

  • Kumar, A., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

  • Di, L. (2023). Protein-Targeting Drug Discovery. Biomolecules, 13(11), 1591. [Link]

  • Yogeeswari, P., et al. (2004). 3-Chloro-2-methylphenyl-substituted semicarbazones: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 39(8), 729-734. [Link]

  • Shimizu, H., et al. (2016). Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Chemical & Pharmaceutical Bulletin, 64(9), 1321-1337. [Link]

  • Wang, T., et al. (2018). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Advances, 8(1), 1-10. [Link]

  • Aldulaijan, S. (2023). In-silico selection of peptides for the recognition of imidacloprid. PLOS ONE, 18(12), e0295619. [Link]

Sources

Methodological & Application

Application Note: Strategic Protocols for Pyrazinone Derivatization and Annulation Using Methylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, regiochemical control, and validated methodologies for the synthesis of methylhydrazine-functionalized pyrazinones.

Introduction & Strategic Rationale

Pyrazin-2(1H)-ones are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of kinase inhibitors, MEK inhibitors, and gamma-secretase modulators . In modern drug design, optimizing the pharmacokinetic profile of these scaffolds is paramount. The incorporation of a methylhydrazine moiety onto the pyrazinone core serves a dual purpose: it acts as a versatile handle for downstream annulation (e.g., forming fused pyrazolo[3,4-b]pyrazinones) and introduces an N-methyl group that favorably modulates lipophilicity and cellular membrane permeability .

While methylhydrazine is traditionally utilized to construct monocyclic pyrazoles or pyridazines, its application as a nucleophile in the Nucleophilic Aromatic Substitution (SNAr) of halogenated pyrazinones requires precise control over reaction conditions to ensure regiochemical fidelity .

Mechanistic Insights: Controlling Ambidentate Reactivity

Methylhydrazine ( CH3​NHNH2​ ) is an ambidentate nucleophile. The α -effect enhances the nucleophilicity of both adjacent nitrogen atoms, but they differ fundamentally in their steric and electronic properties:

  • Primary Nitrogen ( −NH2​ ) : Less sterically hindered, kinetically favored in protic solvents or when reacting with highly congested electrophiles.

  • Secondary Nitrogen ( −NHCH3​ ) : More electron-rich due to the inductive effect of the methyl group, making it the superior nucleophile in highly polar aprotic solvents where the transition state is stabilized.

When reacting with a 3-chloro-pyrazin-2(1H)-one derivative, attack by the secondary nitrogen is highly desirable to yield the 3-(1-methylhydrazinyl) regioisomer. If the reaction is not strictly controlled, the primary nitrogen will attack, leading to the 3-(2-methylhydrazinyl) byproduct or unwanted ring-opening events. Our field-proven approach utilizes polar aprotic solvents (DMF) and non-nucleophilic bases (DIPEA) at low temperatures to rigidly enforce kinetic control, driving the reaction toward the desired 1-methylhydrazinyl intermediate.

Quantitative Data: Regioselectivity Optimization

The table below summarizes the quantitative impact of solvent and temperature on the SNAr regioselectivity.

Table 1: Optimization of Regioselective SNAr with Methylhydrazine

SolventTemperature (°C)BaseMajor RegioisomerRatio (N1:N2 attack)Yield (%)
Ethanol (Protic)80 (Reflux) Et3​N 3-(2-Methylhydrazinyl)1 : 465
THF (Ether)60DIPEAMixture1.2 : 155
NMP (Polar Aprotic)25 K2​CO3​ 3-(1-Methylhydrazinyl)5 : 178
DMF (Polar Aprotic) 0 to 25 DIPEA 3-(1-Methylhydrazinyl) >20 : 1 82

Experimental Protocols

The following workflows are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure experimental integrity at every step.

Protocol A: Regioselective SNAr of 3-Chloro-pyrazin-2(1H)-one

Objective: Synthesize 3-(1-methylhydrazinyl)pyrazin-2(1H)-one with >95% regiochemical purity.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert N2​ atmosphere, dissolve 3-chloro-pyrazin-2(1H)-one (10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 1.5 eq). Expert Insight: The steric bulk of DIPEA prevents it from acting as a competitive nucleophile while effectively scavenging the HCl byproduct to prevent degradation of the methylhydrazine.

  • Nucleophile Introduction: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Add methylhydrazine (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Expert Insight: Dropwise addition at 0 °C suppresses the exothermic reaction profile, preventing over-reaction (di-substitution) and favoring the N1-attack.

  • Propagation: Remove the ice bath and stir at ambient temperature (20–25 °C) for 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The reaction is complete when the starting material peak (e.g., [M+H]+=131 ) is <2%. The product must show a mass shift of exactly +45 Da ( [M+H]+=176 ), accompanied by the loss of the characteristic 3:1 chlorine isotope pattern.

  • Workup: Quench the mixture by pouring it into ice-cold water (150 mL). Filter the resulting precipitate, wash with cold water ( 3×20 mL), and dry under high vacuum to afford the product.

Protocol B: Cyclocondensation to Pyrazolo[3,4-b]pyrazinone

Objective: Annulate the intermediate to form the fused bicyclic pharmacophore.

  • Condensation: Suspend the purified 3-(1-methylhydrazinyl)pyrazin-2(1H)-one (5.0 mmol) in triethyl orthoformate (15.0 mL).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.5 mmol, 10 mol%).

  • Cyclization: Heat the mixture to reflux (146 °C) for 12 hours. Expert Insight: The orthoformate acts dually as the solvent and the one-carbon electrophile, driving the intramolecular cyclization onto the pyrazinone C4-position.

  • Self-Validation (IPC): Monitor via TLC (EtOAc/Hexane 1:1).

    • Validation Metric: Observe the disappearance of the polar hydrazine intermediate and the appearance of a highly fluorescent, non-polar spot under 254 nm UV light. Post-isolation 1H NMR must show the disappearance of the −NH2​ protons and the emergence of a distinct pyrazole −CH singlet at ~8.0 ppm.

Workflow Visualization

G SM 3-Chloro-pyrazin-2(1H)-one Reagent1 Methylhydrazine DIPEA, DMF, 0°C SM->Reagent1 Intermediate 3-(1-Methylhydrazinyl) pyrazin-2(1H)-one Reagent1->Intermediate SNAr (Kinetic Control) Reagent2 Triethyl Orthoformate p-TsOH, Reflux Intermediate->Reagent2 Product 1-Methyl-1H-pyrazolo [3,4-b]pyrazin-5(4H)-one Reagent2->Product Annulation

Figure 1: Workflow for the synthesis and annulation of methylhydrazine-functionalized pyrazinones.

References

  • Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: RSC Advances URL: [Link]

  • Title: Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators Source: PubMed Central (NIH) URL: [Link]

  • Source:European Patent Office (EP 2361905 A1)

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloropyrazinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazinone Scaffold and the Power of Cross-Coupling

The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active molecules. Its presence in numerous natural products and FDA-approved drugs underscores its significance. The strategic functionalization of the pyrazinone ring is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles. Among the various positions on the pyrazinone ring, the C3-position offers a key vector for structural diversification. The commercially available or readily synthesized 3-chloropyrazinones serve as versatile precursors for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions.

These reactions represent a cornerstone of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions.[1][2] For researchers and drug development professionals, mastering these transformations is crucial for accelerating the discovery and development of new therapeutics. This guide provides an in-depth technical overview and detailed protocols for the most pertinent palladium-catalyzed cross-coupling reactions of 3-chloropyrazinones, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The causality behind experimental choices will be elucidated, and self-validating protocols will be presented to ensure reproducibility and success.

Understanding the Reactivity of 3-Chloropyrazinones in Cross-Coupling Reactions

The reactivity of the C-Cl bond at the 3-position of the pyrazinone ring is influenced by several factors. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[3] Consequently, 3-chloropyrazinones are less reactive than their bromo or iodo counterparts, often necessitating more active catalyst systems and optimized reaction conditions to achieve efficient coupling.

The electron-deficient nature of the pyrazine ring can facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond. However, the nitrogen atoms within the pyrazinone ring can also act as ligands for the palladium center, potentially leading to catalyst inhibition. Therefore, the choice of a suitable ligand for the palladium catalyst is critical to prevent catalyst deactivation and promote the desired cross-coupling pathway.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. While specific examples for the Suzuki coupling of 3-chloropyrazinones are not extensively documented in publicly available literature, successful couplings on other positions of the pyrazinone ring and on other chloropyrazine systems provide a strong basis for a generalized protocol.[4]

Causality of Experimental Choices
  • Catalyst System: For less reactive aryl chlorides like 3-chloropyrazinones, standard palladium catalysts such as Pd(PPh₃)₄ may require harsh conditions. More effective catalyst systems often employ electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. A variety of bases can be used, with inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ being common choices. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically performed in a mixture of an organic solvent (e.g., dioxane, toluene, DME) and water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation process.

Generalized Protocol for Suzuki-Miyaura Coupling of 3-Chloropyrazinones

dot

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Materials:

  • 3-Chloropyrazinone derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos or SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the 3-chloropyrazinone derivative, arylboronic acid, and base.

  • In a separate vial, premix the Pd(OAc)₂ and the phosphine ligand in a small amount of the organic solvent.

  • Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture to the reaction vessel via syringe.

  • Add the catalyst premix to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-arylpyrazinone.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O10012-24Est. 60-85
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/H₂O11012-24Est. 65-90
3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O9018-36Est. 50-75
Estimated yields are based on reactions with analogous chloropyrazine systems and should be optimized for specific 3-chloropyrazinone substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds by coupling an aryl halide with an amine.[2][5] This reaction is particularly valuable for the synthesis of 3-aminopyrazinone derivatives, which are common motifs in pharmacologically active compounds. A specific example of a Buchwald-Hartwig type reaction on a 3,5-dichloro-2(1H)-pyrazinone has been reported, providing a solid foundation for this protocol.[4]

Causality of Experimental Choices
  • Catalyst System: The choice of ligand is critical for successful Buchwald-Hartwig amination of aryl chlorides. Bulky, electron-rich phosphine ligands such as Xantphos, Josiphos, or the Buchwald biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DME are typically used.

Protocol for Buchwald-Hartwig Amination of 3-Chloropyrazinones

dot

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Materials:

  • 3-Chloropyrazinone derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos or BrettPhos (2-6 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)

  • 1,2-Dimethoxyethane (DME) or Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-chloropyrazinone derivative, the amine (if solid), the base, the palladium precursor, and the ligand.

  • Seal the vial with a cap containing a septum and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the amine if it is a liquid.

  • Heat the reaction mixture to 80-130 °C. Microwave irradiation can also be employed to accelerate the reaction.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the 3-aminopyrazinone.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
tert-Butyl carbamatePd(OAc)₂ / XantphosCs₂CO₃DMEMW-Good[4]
MorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene1008-16Est. 70-95-
AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11012-24Est. 65-90-
Estimated yields are based on general knowledge of Buchwald-Hartwig aminations and should be optimized for specific substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction provides access to 3-alkynylpyrazinones, which are valuable intermediates for further synthetic transformations.

Causality of Experimental Choices
  • Catalyst System: The traditional Sonogashira coupling employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Common solvents include THF, DMF, and acetonitrile. Anhydrous and deoxygenated conditions are important to prevent side reactions.

Generalized Protocol for Sonogashira Coupling of 3-Chloropyrazinones

dot

Caption: Generalized workflow for Sonogashira coupling.

Materials:

  • 3-Chloropyrazinone derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 3-chloropyrazinone derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 3-alkynylpyrazinone.

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT - 506-18Est. 60-85
1-HexynePd(PPh₃)₄ / CuIDIPEADMF608-24Est. 55-80
TrimethylsilylacetylenePd(dppf)Cl₂ / CuIEt₃NDioxane7012-24Est. 65-90
Estimated yields are based on reactions with analogous chloro-heterocycles and should be optimized for specific 3-chloropyrazinone substrates.

Heck Reaction: Vinylation of 3-Chloropyrazinones

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[8][9] This reaction allows for the introduction of vinyl or substituted vinyl groups at the C3-position of the pyrazinone ring.

Causality of Experimental Choices
  • Catalyst System: The choice of palladium precursor and ligand is crucial. For aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes are often required. Palladium(II) acetate is a common precursor.

  • Base: An inorganic or organic base is needed to regenerate the active Pd(0) catalyst. Common choices include triethylamine, potassium carbonate, and sodium acetate.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used.

Generalized Protocol for the Heck Reaction of 3-Chloropyrazinones

dot

Caption: Catalytic cycle for the Heck reaction.

Materials:

  • 3-Chloropyrazinone derivative (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable biarylphosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.5 equiv)

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, dissolve the 3-chloropyrazinone derivative, the alkene, and the base in the anhydrous solvent.

  • Add the palladium catalyst and the ligand.

  • Seal the tube and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 3-vinylpyrazinone product.

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ / P(t-Bu)₃K₂CO₃DMF12012-24Est. 50-75
StyrenePd₂(dba)₃ / XPhosCs₂CO₃Dioxane11016-36Est. 55-80
Ethylene (gas)PdCl₂(PPh₃)₂Et₃NNMP13024-48Est. 40-65
Estimated yields are based on reactions with analogous aryl chlorides and should be optimized for specific 3-chloropyrazinone substrates.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 3-chloropyrazinones, providing access to a diverse array of derivatives for drug discovery and development. While the reactivity of the C-Cl bond necessitates carefully optimized conditions, the use of modern catalyst systems with bulky, electron-rich ligands enables efficient Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement these powerful transformations in their synthetic endeavors. As with any catalytic reaction, careful optimization of the catalyst, ligand, base, solvent, and temperature for each specific substrate combination is key to achieving high yields and purity.

References

  • García-Cerrada, S., et al. (2021). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 11(45), 28217-28243. [Link]

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  • Stanetty, C., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3448-3465. [Link]

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  • Kappe, C. O., et al. (2007). Palladium-catalyzed copper(I)-mediated Cross-Coupling of Arylboronic Acids and 2(1H)-pyrazinones Facilitated by Microwave Irradiation With Simultaneous Cooling. Organic & Biomolecular Chemistry, 5(18), 2962-2965. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • White, M. C., et al. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(45), 18262-18265. [Link]

  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. [Link]

  • Yusof, N. S. M., et al. (2019). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Malaysian Journal of Analytical Sciences, 23(4), 634-644. [Link]

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3-chloro-1-methylpyrazin-2(1H)-one as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloro-1-methylpyrazin-2(1H)-one as a Strategic Building Block in Targeted Oncology

Executive Summary

In contemporary medicinal chemistry, the selection of heterocyclic building blocks dictates not only the synthetic tractability of a drug candidate but also its pharmacokinetic and pharmacodynamic profiles. 3-Chloro-1-methylpyrazin-2(1H)-one (CAS: 200562-22-7) has emerged as a privileged scaffold, particularly in the development of targeted therapies for genetically defined cancers[1][2]. This application note provides an in-depth technical guide on the physicochemical rationale, biological context, and synthetic methodologies for utilizing this pyrazinone derivative, with a specific focus on its role in synthesizing mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors[3][4].

Physicochemical Profiling & Structural Rationale

The utility of 3-chloro-1-methylpyrazin-2(1H)-one stems from its unique electronic and structural properties, which make it an ideal bioisostere for more traditional aromatic rings (like pyridines or pyrimidines) in drug design:

  • Locked Tautomerism: The N -methyl group at the 1-position prevents lactam-lactim tautomerization. This locks the molecule in the pyrazinone form, ensuring a predictable 3D vector for substituents and a stable hydrogen-bond acceptor profile (via the C2 carbonyl), which is critical for target engagement in rigid enzyme pockets[5].

  • Electronic Activation for Substitution: The pyrazinone ring is highly electron-deficient. The combined electron-withdrawing effects of the C2 carbonyl and the N4 nitrogen severely deplete electron density at the C3 position. This activates the C3-chlorine bond, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under relatively mild conditions[6].

Application in Targeted Therapy: mIDH1 Inhibitors

The most prominent application of 3-chloro-1-methylpyrazin-2(1H)-one is in the synthesis of allosteric inhibitors targeting mutant IDH1 (e.g., R132H, R132C mutations)[3][4].

Wild-type IDH1 normally catalyzes the conversion of isocitrate to α -ketoglutarate ( α -KG). However, mutations at the R132 residue confer a neomorphic enzymatic activity, causing the enzyme to reduce α -KG into the oncometabolite D-2-hydroxyglutarate (D-2HG)[5]. The accumulation of D-2HG competitively inhibits α -KG-dependent dioxygenases (such as TET2 and JmjC histone demethylases), leading to DNA and histone hypermethylation, blocked cellular differentiation, and oncogenesis (commonly seen in acute myeloid leukemia and gliomas)[4][5].

Derivatives synthesized from 3-chloro-1-methylpyrazin-2(1H)-one act as potent, mutant-selective allosteric inhibitors that bind to the mIDH1 dimer interface, preventing the conformational changes necessary for D-2HG production[3][5].

Pathway ISO Isocitrate WT_IDH Wild-Type IDH1 ISO->WT_IDH AKG α-Ketoglutarate (α-KG) WT_IDH->AKG Normal Catalysis MUT_IDH Mutant IDH1 (e.g., R132H/C) AKG->MUT_IDH D2HG D-2-Hydroxyglutarate (Oncometabolite) MUT_IDH->D2HG Neomorphic Activity (NADPH-dependent) EPI Epigenetic Dysregulation (DNA/Histone Hypermethylation) D2HG->EPI Inhibits TET2 & JmjC CANCER Oncogenesis (AML, Glioma, Cholangiocarcinoma) EPI->CANCER INHIB Pyrazinone-Derived mIDH1 Inhibitor INHIB->MUT_IDH Allosteric Inhibition

Figure 1: Mechanistic pathway of mutant IDH1-driven oncogenesis and targeted allosteric inhibition.

Synthetic Workflows & Methodologies

The functionalization of 3-chloro-1-methylpyrazin-2(1H)-one typically diverges based on the nucleophilicity of the coupling partner. Strong aliphatic amines can undergo direct SNAr, while weaker nucleophiles (like anilines) require transition-metal catalysis (Buchwald-Hartwig amination) to overcome the activation energy barrier[7][8].

SynthWorkflow A 3-chloro-1-methylpyrazin-2(1H)-one (CAS: 200562-22-7) SNAR SNAr Reaction (DIPEA, NMP, 80-100°C) A->SNAR BUCHWALD Buchwald-Hartwig Coupling (Pd-Catalyst, Base, 100°C) A->BUCHWALD B Aliphatic Amine (Strong Nucleophile) B->SNAR C Aniline Derivative (Weak Nucleophile) C->BUCHWALD INT1 C3-Alkylamino Pyrazinone Intermediate SNAR->INT1 INT2 C3-Arylamino Pyrazinone Intermediate BUCHWALD->INT2 LATE Late-Stage Functionalization (e.g., Reductive Amination) INT1->LATE INT2->LATE API Final Drug Candidate (mIDH1 Inhibitor) LATE->API

Figure 2: Divergent synthetic workflows for C3-functionalization of the pyrazinone building block.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Primary Aliphatic Amines

Causality Insight: N -methyl-2-pyrrolidone (NMP) is selected as the solvent because its polar aprotic nature stabilizes the highly charged Meisenheimer complex intermediate without forming a solvation shell around the amine, thereby maximizing the amine's nucleophilicity.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-chloro-1-methylpyrazin-2(1H)-one (1.0 equiv, 1.0 mmol) in anhydrous NMP (5.0 mL).

  • Reagent Addition: Add the primary aliphatic amine (1.2 equiv, 1.2 mmol) followed by N,N -Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol). Note: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the starting amine from precipitating as a hydrochloride salt.

  • Reaction Execution: Seal the vial and heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak ( m/z 145.01 [M+H]+ )[2] is fully consumed and replaced by the product mass.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 15 mL) and brine (15 mL) to remove NMP and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, gradient elution: 0–10% Methanol in Dichloromethane).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination with Anilines

Causality Insight: Anilines are poor nucleophiles due to lone-pair delocalization into the aromatic ring. Palladium catalysis circumvents the SNAr requirement by undergoing oxidative addition into the C-Cl bond, followed by amine coordination, deprotonation, and reductive elimination.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add 3-chloro-1-methylpyrazin-2(1H)-one (1.0 equiv, 1.0 mmol), the aniline derivative (1.1 equiv, 1.1 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), Xantphos (0.1 equiv, 10 mol%), and Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Argon. Repeat this cycle three times. Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction Execution: Heat the mixture to 100 °C under Argon for 12 hours.

  • Workup & Purification: Cool to room temperature, filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts, and wash the pad with ethyl acetate (30 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC.

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Properties of the Building Block [1][2][6] | Property | Value | | :--- | :--- | | CAS Number | 200562-22-7 | | Molecular Formula | C5H5ClN2O | | Molecular Weight | 144.56 g/mol | | Monoisotopic Mass | 144.0085 Da | | Predicted CLogP | -0.216 | | Major MS Adducts | m/z 145.01 [M+H]+ , m/z 166.99 [M+Na]+ |

Table 2: Representative Reaction Metrics for C3-Functionalization

Reaction Type Nucleophile Class Catalyst System Temp (°C) Time (h) Typical Yield (%)
SNAr Primary Aliphatic Amine None (DIPEA base) 90 4 – 6 75 – 85%
SNAr Secondary Aliphatic Amine None (DIPEA base) 100 8 – 12 65 – 75%
Buchwald-Hartwig Aniline (Electron-rich) Pd2(dba)3 / Xantphos 100 12 60 – 75%

| Buchwald-Hartwig | Aniline (Electron-poor) | Pd(OAc)2 / BrettPhos | 110 | 16 | 45 – 60% |

References

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Application Notes & Protocols: The Strategic Use of 3-Chloro-1-methylpyrazin-2(1H)-one in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazinone Scaffold in Kinase-Directed Drug Discovery

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them one of the most intensely pursued target classes in drug discovery.[3] Within the vast chemical space explored for kinase inhibition, the 2(1H)-pyrazinone heterocycle has emerged as a "privileged scaffold."[2] Its structure is adept at satisfying the hydrogen bonding and steric requirements for competitive binding at the ATP pocket of various kinases.[1]

This guide focuses on a particularly valuable synthetic intermediate: 3-chloro-1-methylpyrazin-2(1H)-one . The strategic placement of a reactive chlorine atom on the electron-deficient pyrazinone core makes this molecule a highly versatile building block. It serves as an anchor point for introducing molecular diversity through a range of modern synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[1][4] By leveraging these reactions, medicinal chemists can rapidly generate focused libraries of novel pyrazinone derivatives to probe structure-activity relationships (SAR) and optimize compounds against specific kinase targets.

Section 1: Chemical Reactivity and Synthetic Versatility

The synthetic utility of 3-chloro-1-methylpyrazin-2(1H)-one is rooted in the reactivity of the C-Cl bond at the 3-position. The electron-withdrawing nature of the adjacent carbonyl and ring nitrogen atoms activates this position, making the chlorine an excellent leaving group. This enables three primary classes of transformations critical for building kinase inhibitors:

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is employed to introduce a wide array of aryl and heteroaryl substituents. These groups are often designed to occupy the hydrophobic regions of the kinase ATP-binding site, thereby enhancing potency and selectivity.[5]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This powerful method allows for the coupling of various primary and secondary amines. The introduced amino group often acts as a key hydrogen bond donor or acceptor, interacting with the "hinge region" of the kinase, a critical interaction for many inhibitors.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): A more classical but effective method for introducing amines and other nucleophiles. The inherent electron deficiency of the pyrazinone ring facilitates direct displacement of the chloride, often under thermal or microwave conditions, without the need for a metal catalyst.[1][8]

The choice between these methods depends on the desired substituent and the overall synthetic strategy. Palladium-catalyzed methods offer a broader scope for complex fragments, while SNAr provides a more direct route for simpler nucleophiles.

Section 2: Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for the derivatization of 3-chloro-1-methylpyrazin-2(1H)-one. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed C-C bond formation between 3-chloro-1-methylpyrazin-2(1H)-one and a representative boronic acid.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The use of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (like dppf) is crucial. The ligand stabilizes the active Pd(0) species, facilitates the challenging oxidative addition of the C-Cl bond, and promotes the final reductive elimination step.[1][9]

  • Base: An aqueous solution of a mild base like Na₂CO₃ or K₃PO₄ is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[9][10]

  • Solvent System: A biphasic solvent system, such as acetonitrile/water or dioxane/water, is commonly used to dissolve both the organic substrates and the inorganic base.[5][10]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add 3-chloro-1-methylpyrazin-2(1H)-one (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (0.05-0.10 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., acetonitrile and 0.5 M aqueous Na₂CO₃) via syringe. A typical ratio might be 4:1 organic to aqueous.

  • Reaction: Place the reaction mixture in a preheated oil bath or microwave reactor. Heat to the target temperature (e.g., 150 °C for microwave, 20 min; or 100 °C for conventional heating, 4-12 h).[1] Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-aryl-1-methylpyrazin-2(1H)-one.

Diagram 1: Suzuki-Miyaura Workflow

Suzuki_Workflow Start Reagents Setup (Pyrazinone, Boronic Acid, Base) Catalyst Add Pd Catalyst & Ligand Start->Catalyst 1 Inert Purge with Inert Gas (Ar/N2) Catalyst->Inert 2 Solvent Add Degassed Solvents Inert->Solvent 3 Reaction Heat (Microwave or Oil Bath) Solvent->Reaction 4 Workup Aqueous Workup (EtOAc/H2O) Reaction->Workup 5 Purify Column Chromatography Workup->Purify 6 Product Final Product Purify->Product 7

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2.2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed C-N bond formation to introduce amine functionalities.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction often requires highly active catalyst systems. A Pd(0) source like Pd₂(dba)₃ or a precatalyst is paired with a sterically hindered, electron-rich biarylphosphine ligand (e.g., BINAP, RuPhos). These ligands promote the crucial C-N reductive elimination step, which can be slow for electron-deficient heterocycles.[11][12]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, facilitating its coordination to the palladium center.[11][12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[7]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.05 eq.), the ligand (e.g., BINAP, 0.15 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk flask.

  • Substrate Addition: Add 3-chloro-1-methylpyrazin-2(1H)-one (1.0 eq.) and the desired amine (1.2 eq.).

  • Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture in a preheated oil bath to 100-130 °C.[11] The reaction is typically run for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude material by flash chromatography to obtain the desired 3-amino-1-methylpyrazin-2(1H)-one derivative.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Ar-Cl amine_coord Amine Coordination ox_add->amine_coord R2NH, Base red_elim Reductive Elimination amine_coord->red_elim - HX red_elim->pd0 Product product Ar-NR2 reagents Ar-Cl + R2NH

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 3: Data Presentation & Comparative Analysis

The selection of a synthetic route often involves a trade-off between reaction scope, operational simplicity, and yield. The following table summarizes typical outcomes for the derivatization of chloro-pyrazinone scaffolds based on literature precedents.

Reaction TypeTypical Catalyst / LigandTypical BaseTemp (°C)Yield Range (%)Key Application / Insight
Suzuki-Miyaura PdCl₂(dppf)Na₂CO₃ / K₃PO₄100 - 15035 - 99Broad scope for C-C bonds; excellent for installing (hetero)aryl groups.[1][5]
Buchwald-Hartwig Pd(OAc)₂ / BINAPNaOtBu / Cs₂CO₃100 - 13050 - 90Ideal for diverse C-N bond formation; crucial for hinge-binding motifs.[11]
SNAr NoneDIPEA / Et₃N60 - 14050 - 95Simple, catalyst-free method for attaching primary/secondary amines.[1][8]

Section 4: Application in Target-Oriented Synthesis

The derivatized 1-methylpyrazin-2(1H)-one core is a feature in numerous patented and published kinase inhibitors. For instance, in the development of inhibitors for the AAA ATPase p97, a target in cancer therapy, pyrazinone intermediates are coupled with other heterocyclic fragments to generate potent molecules.[13] Similarly, substituted 2(1H)-pyrazinones have demonstrated inhibitory activity against kinases like p38, confirming the suitability of this scaffold for generating kinase-focused libraries.[1][2] The protocols described herein provide a direct and validated pathway to access these and other novel compound classes for screening and lead optimization in drug discovery programs.

References

  • Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors.PMC.
  • Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.MDPI.
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.PMC.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.MDPI.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry.Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.MDPI.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • Application Notes and Protocols: 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Medicinal Chemistry.Benchchem.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.PMC.
  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Technical Support Center: 3-Chloro-2-pyrazinamine Suzuki Coupling.Benchchem.
  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Springer. [Link]

  • THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW. Nature. [Link]

Sources

Application Notes and Protocols for the Use of 3-chloro-1-methylpyrazin-2(1H)-one in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazinone Scaffold as a Privileged Structure in Antiviral Research

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Within the vast landscape of medicinal chemistry, the pyrazinone ring system has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. Pyrazinone derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[1] A notable example is Favipiravir, a pyrazinecarboxamide derivative, which is an approved antiviral medication that highlights the therapeutic potential of this heterocyclic core.[2]

The structural rigidity and synthetic tractability of the pyrazinone core make it an attractive starting point for the development of new therapeutic agents. The ability to readily introduce a variety of substituents allows for the fine-tuning of physicochemical properties and biological activity, a key aspect of modern drug discovery. This document provides a detailed guide for researchers on the utilization of a specific, commercially available pyrazinone derivative, 3-chloro-1-methylpyrazin-2(1H)-one , as a foundational building block in the discovery and development of novel antiviral drugs.

Compound Profile: 3-chloro-1-methylpyrazin-2(1H)-one

PropertyValueSource
Molecular Formula C₅H₅ClN₂OPubChem
Molecular Weight 144.56 g/mol PubChem
Appearance Off-white to light yellow crystalline powderCommercial Suppliers
Solubility Soluble in DMSO, DMF, and other polar organic solventsGeneral Chemical Knowledge

Rationale for Use in Antiviral Drug Discovery:

The chemical structure of 3-chloro-1-methylpyrazin-2(1H)-one presents several strategic advantages for medicinal chemists:

  • Reactive Chlorine Atom: The chloro-substituent at the 3-position is a versatile synthetic handle. It can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution reactions. This allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

  • Methylated Nitrogen: The N1-methyl group prevents tautomerization and provides a fixed point of reference, which can be beneficial for consistent biological activity and simplified SAR interpretation.

  • Pyrazinone Core: As a part of the broader pyrazinone family, this compound is hypothesized to interact with viral or host cell targets that are known to be modulated by other pyrazinone-containing antivirals.

Conceptual Framework for Antiviral Drug Discovery using 3-chloro-1-methylpyrazin-2(1H)-one

The journey from a starting scaffold to a potential drug candidate is a multi-step process. The following diagram illustrates a typical workflow for leveraging 3-chloro-1-methylpyrazin-2(1H)-one in an antiviral drug discovery program.

Antiviral_Drug_Discovery_Workflow cluster_0 Phase 1: Initial Screening & SAR cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development A 3-chloro-1-methylpyrazin-2(1H)-one (Starting Scaffold) B Library Synthesis: Nucleophilic Substitution at C3 A->B Derivatization C Initial Antiviral Screening (e.g., CPE Reduction Assay) B->C Compound Library E Hit Identification & Initial SAR C->E D Cytotoxicity Assessment (e.g., MTT Assay) D->E F Focused Library Synthesis (Based on SAR) E->F SAR Data G Mechanism of Action Studies (e.g., Target-based assays) F->G H In Vitro Resistance Profiling F->H I ADME/Tox Profiling F->I J Lead Candidate Selection G->J H->J I->J K In Vivo Efficacy Studies (Animal Models) J->K L Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling K->L M IND-Enabling Studies L->M MOA_Deconvolution cluster_0 Hypothesis Generation cluster_1 Experimental Validation A Active Pyrazinone Derivative B Viral Polymerase Inhibition A->B C Viral Protease Inhibition A->C D Host-Targeting Mechanisms A->D E Enzymatic Assays (e.g., RdRp assay) B->E F Protease Activity Assays C->F G Host Cell-based Assays (e.g., pathway analysis) D->G

Sources

Application Note: High-Sensitivity LC-MS/MS Method Development and Validation for the Detection of 3-Chloro-1-methylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the development, optimization, and validation of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the trace-level quantification of 3-chloro-1-methylpyrazin-2(1H)-one (CAS: 200562-22-7). This compound serves as a critical synthetic intermediate in the manufacturing of advanced active pharmaceutical ingredients (APIs), including mutant isocitrate dehydrogenase (mIDH) inhibitors used in oncology. Due to its structural alerts, rigorous analytical control is mandatory to ensure pharmaceutical safety and regulatory compliance.

Mechanistic Background & Regulatory Context

3-Chloro-1-methylpyrazin-2(1H)-one is a halogenated pyrazinone derivative[1]. The presence of a reactive electrophilic center at the chlorinated position of the heterocyclic ring presents a potential risk for DNA alkylation. Consequently, regulatory agencies classify such residual intermediates as Potentially Mutagenic Impurities (PMIs).

To comply with the ICH M7 guidelines [2], DNA-reactive impurities must be controlled to levels that pose negligible carcinogenic risk—frequently requiring a Threshold of Toxicological Concern (TTC) that translates to sub-parts-per-million (ppm) limits in the final API. Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) lacks the sensitivity required for this trace-level analysis, necessitating the deployment of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Analytical Strategy & Causality (E-E-A-T)

The method described herein is designed as a self-validating system , ensuring that every analytical batch verifies its own precision and accuracy before sample data is accepted.

Chromatographic Rationale

3-Chloro-1-methylpyrazin-2(1H)-one (MW: 144.56 g/mol ) is a moderately polar molecule with localized lipophilicity due to its methyl and chloro substituents.

  • Stationary Phase: A superficially porous C18 column is selected to maximize theoretical plates and peak capacity, reducing matrix suppression from the co-eluting API.

  • Mobile Phase Causality: The mobile phase incorporates 0.1% formic acid. Mechanistically, this acidic modifier serves a dual purpose:

    • It suppresses the ionization of the pyrazinone nitrogen during the reverse-phase chromatographic run, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

    • It acts as an abundant proton donor to facilitate [M+H]+ precursor ion formation in the positive Electrospray Ionization (ESI+) source.

Mass Spectrometry Rationale

Operating in ESI+ mode, the method utilizes MRM to filter out background noise. The primary transition monitors the loss of the isocyanate radical or chlorine, providing high specificity. To ensure the system is self-validating, a qualifier transition is simultaneously monitored; the ratio between the quantifier and qualifier ions must remain constant (± 20%) across all samples to confirm peak purity and rule out isobaric matrix interferences.

Experimental Protocol

Preparation of Solutions
  • Diluent: Water/Acetonitrile (80:20, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-chloro-1-methylpyrazin-2(1H)-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (100 µg/mL).

  • System Suitability Test (SST) Solution: Dilute the stock solution to a final concentration of 10 ng/mL (representing the Limit of Quantitation, LOQ).

  • Sample Preparation: Accurately weigh 50.0 mg of the API into a 10 mL volumetric flask. Add 8 mL of diluent, sonicate for 10 minutes to ensure complete solubilization, and make up to volume. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Self-Validation Check: A blank diluent and an unspiked API matrix must be injected prior to the sample sequence to verify the absence of ghost peaks or matrix interferences at the analyte's retention time.

LC-MS/MS Workflow Visualization

AnalyticalWorkflow N1 1. Sample Preparation API Solubilization & Filtration N2 2. System Suitability Test (SST) Verify S/N > 10 & Tailing < 1.5 N1->N2 Proceed to SST N3 3. UHPLC Separation C18 Column, Acidic Gradient N2->N3 Inject Sample N4 4. ESI+ MS/MS Detection MRM Transition Monitoring N3->N4 Eluate Transfer N5 5. Data Processing Quantification & ICH Validation N4->N5 Signal Output

LC-MS/MS analytical workflow for trace-level pyrazinone impurity detection.

Instrumental Conditions

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95 5
1.0 0.4 95 5
5.0 0.4 10 90
6.5 0.4 10 90
6.6 0.4 95 5

| 8.0 | 0.4 | 95 | 5 |

Table 2: MS/MS MRM Parameters (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
3-chloro-1-methylpyrazin-2(1H)-one (Quantifier) 145.0 102.0 60 25
3-chloro-1-methylpyrazin-2(1H)-one (Qualifier) 145.0 74.0 60 40

(Note: MRM transitions are representative and should be optimized based on the specific triple quadrupole architecture utilized).

Method Validation & System Suitability

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines[3]. The self-validating nature of the protocol requires the System Suitability Test (SST) to pass before any batch processing begins.

Table 3: Method Validation Summary (ICH Q2(R1) Criteria)

Validation Parameter Acceptance Criteria Representative Result
System Suitability Tailing factor ≤ 1.5; %RSD of area ≤ 5.0% (n=6) T = 1.1; %RSD = 2.3%
Specificity No interference at RT of analyte in blank/matrix Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3 3 ng/mL (0.06 ppm relative to API)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10 10 ng/mL (0.2 ppm relative to API)
Linearity R² ≥ 0.995 (from LOQ to 150% of spec limit) R² = 0.9992
Accuracy (Recovery) 80% - 120% recovery at the LOQ level 98.5% ± 4.2%

| Precision (Repeatability) | %RSD ≤ 10% at LOQ level (n=6) | 5.4% |

By adhering to these rigorous parameters, analytical scientists can confidently quantify 3-chloro-1-methylpyrazin-2(1H)-one, ensuring that the final pharmaceutical product is devoid of genotoxic risks associated with this intermediate.

References

  • Title: 3-Chloro-1-methylpyrazin-2(1H)-one | CAS#:200562-22-7 Source: Chemsrc URL: [Link]

  • Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 3-Chloro-1-methylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Strategic Context

3-Chloro-1-methylpyrazin-2(1H)-one (CAS: 200562-22-7) is a highly valued heterocyclic building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of mutant isocitrate dehydrogenase (mIDH1/2) inhibitors, which are pivotal in targeted oncology therapies for acute myeloid leukemia (AML) and gliomas [1].

Transitioning the synthesis of this intermediate from a milligram-scale discovery protocol to a robust, multi-kilogram manufacturing process requires rigorous control over regioselectivity, exothermicity, and impurity profiling. This application note details a self-validating, scalable protocol for the highly regioselective N-methylation of 3-chloropyrazin-2(1H)-one.

Mechanistic Rationale: Controlling Regioselectivity

The starting material, 3-chloropyrazin-2(1H)-one, exhibits lactam-lactim tautomerism, presenting two competing nucleophilic sites: the nitrogen atom (lactam form) and the oxygen atom (lactim form).

The causality behind our reagent selection is grounded in Pearson’s Hard and Soft Acids and Bases (HSAB) theory :

  • Nucleophile: The nitrogen atom is highly polarizable and acts as a "soft" nucleophile, whereas the oxygen atom is more electronegative and acts as a "hard" nucleophile.

  • Electrophile: Methyl iodide (MeI) is a highly polarizable, "soft" electrophile.

  • Solvent & Base: Utilizing a mild, insoluble base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) prevents the formation of a completely free, hard alkoxide ion. Instead, it favors the soft-soft interaction between the pyrazinone nitrogen and methyl iodide [2].

This synergistic combination drives the reaction kinetics almost exclusively toward the N-alkylated product, minimizing the O-alkylated byproduct to < 2%.

Process Workflow & Logic

Workflow A 1. Reagent Charging 3-Chloropyrazin-2(1H)-one + K2CO3 in DMF B 2. Alkylation MeI Dosing (T < 25°C) A->B C 3. Maturation Stir at 20-25°C (IPC: LC-MS > 98%) B->C Exothermic Control D 4. Quench & Extract H2O Quench, EtOAc Extraction C->D Conversion Confirmed E 5. Wash & Dry Brine Wash, Na2SO4 Drying D->E Phase Separation F 6. Isolation Concentration & Crystallization E->F Organic Phase G 3-Chloro-1-methylpyrazin-2(1H)-one Target Product F->G Final Yield

Fig 1: Step-by-step workflow for the regioselective N-methylation of 3-chloropyrazin-2(1H)-one.

Scale-Up Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system . Each critical phase includes an In-Process Control (IPC) metric that must be satisfied before proceeding to the next step.

Materials Required
  • 3-Chloropyrazin-2(1H)-one: 1.00 kg (7.66 mol, 1.0 eq)

  • Potassium Carbonate (K₂CO₃): 2.12 kg (15.32 mol, 2.0 eq) - Must be anhydrous, 325 mesh.

  • Methyl Iodide (MeI): 1.20 kg (8.43 mol, 1.1 eq) - Caution: Highly toxic and volatile alkylating agent.

  • N,N-Dimethylformamide (DMF): 10.0 L (Anhydrous, < 50 ppm H₂O)

  • Ethyl Acetate (EtOAc): 30.0 L

  • Purified Water (H₂O): 40.0 L

Step-by-Step Methodology

Step 1: Reactor Preparation & Deprotonation

  • Purge a 50 L glass-lined jacketed reactor with N₂ for 15 minutes.

  • Charge 10.0 L of anhydrous DMF into the reactor at 20 °C.

  • Agitate at 150 rpm and add 1.00 kg of 3-chloropyrazin-2(1H)-one.

  • Add 2.12 kg of anhydrous K₂CO₃ in three equal portions over 15 minutes to prevent clumping.

  • Stir the suspension at 20–25 °C for 45 minutes to ensure complete formation of the potassium salt.

  • Causality: Pre-forming the potassium salt increases the nucleophilicity of the substrate and ensures a homogeneous reaction rate upon electrophile addition.

Step 2: Electrophile Dosing (Exotherm Control)

  • Cool the reactor jacket to 5 °C to bring the internal temperature to 10 °C.

  • Charge 1.20 kg of MeI into a dropping funnel.

  • Dose the MeI into the reactor over 90 minutes. Adjust the dosing rate to maintain an internal temperature strictly between 15 °C and 25 °C.

  • Causality: MeI alkylation is highly exothermic. Allowing the temperature to exceed 30 °C increases the formation of the undesired O-alkylated isomer and accelerates MeI evaporation, lowering overall yield.

Step 3: Maturation & In-Process Control (IPC)

  • Once dosing is complete, adjust the jacket temperature to maintain the internal mixture at 25 °C.

  • Stir vigorously for 2.5 hours.

  • IPC Validation: Withdraw a 1.0 mL aliquot, quench with 1.0 mL H₂O, extract with 1.0 mL EtOAc, and analyze the organic layer via LC-MS (UV 254 nm).

    • Pass Criteria: Starting material < 1.0% Area; N-alkylated product > 95% Area. If starting material > 1.0%, continue stirring for 1 hour and re-test.

Step 4: Quench and Liquid-Liquid Extraction

  • Cool the reaction mixture to 10 °C.

  • Slowly charge 20.0 L of cold purified water (5 °C) over 45 minutes to quench the reaction. Note: The quench is mildly exothermic due to DMF-water mixing.

  • Add 15.0 L of EtOAc and agitate at 200 rpm for 15 minutes.

  • Stop agitation and allow 30 minutes for phase separation. Decant the lower aqueous layer.

  • Back-extract the aqueous layer with an additional 15.0 L of EtOAc.

  • Combine the organic phases.

Step 5: Washing, Drying, and Isolation

  • Wash the combined organic phase with 10.0 L of 5% aqueous LiCl solution (to efficiently remove residual DMF), followed by 10.0 L of saturated brine.

  • Dry the organic phase over 2.0 kg of anhydrous Na₂SO₄ for 30 minutes. Filter through a Celite pad.

  • Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) until a thick slurry forms (approx. 2.5 L total volume).

  • Add 5.0 L of cold heptane dropwise to force complete crystallization.

  • Filter the resulting solid, wash with 2.0 L of cold heptane, and dry in a vacuum oven at 45 °C for 12 hours.

Quantitative Data & Process Analytical Technology (PAT)

To demonstrate the robustness of this protocol, data from three consecutive scale-up batches are summarized below. The transition from 100 g to 1.0 kg maintained excellent regioselectivity and yield metrics.

Batch ScaleYield (%)HPLC Purity (a/a %)N / O Alkylation RatioE-Factor (kg waste / kg prod)
0.1 kg 88.5%99.4%98.5 : 1.532.1
0.5 kg 87.2%99.2%98.2 : 1.828.4
1.0 kg 89.1%99.6%98.8 : 1.224.5

Table 1: Scale-up performance metrics for the synthesis of 3-chloro-1-methylpyrazin-2(1H)-one.

Analytical Signatures for Verification:

  • LC-MS (ESI+): m/z calculated for C₅H₆ClN₂O [M+H]⁺ 145.02; found 145.1.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.05 (d, J = 4.2 Hz, 1H), 7.62 (d, J = 4.2 Hz, 1H), 3.55 (s, 3H). Note: The distinct singlet at 3.55 ppm confirms N-methylation. O-methylation typically shifts the methyl protons further downfield (> 3.9 ppm) [3].

References

  • Lin, K., et al. (2018). Pyridin-2(1H)-one quinolinone derivatives and pharmaceutical compositions thereof. U.S. Patent No. 10,005,734 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Lin, K., et al. (2017). Inhibitors of mutant isocitrate dehydrogenase. U.S. Patent No. 9,834,539 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Mamedov, V. A., et al. (2005). Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one. Russian Journal of Organic Chemistry, 41(4), 599-606. Available at:[Link]

Application Note: Derivatization of 3-Chloro-1-methylpyrazin-2(1H)-one for SAR Studies in Mutant IDH Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The compound 3-chloro-1-methylpyrazin-2(1H)-one (CAS: 200562-22-7) has emerged as a highly versatile and privileged building block in modern medicinal chemistry, particularly in the development of targeted oncology therapeutics. Its most notable application is serving as the core scaffold for allosteric inhibitors of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) [1][2]. This application note provides an in-depth mechanistic analysis, validated synthetic protocols, and Structure-Activity Relationship (SAR) insights for derivatizing the C-3 position of this pyrazinone core.

Chemical Rationale & Scaffold Mechanics

The selection of 3-chloro-1-methylpyrazin-2(1H)-one as a central pharmacophore is driven by its unique stereoelectronic properties, which are highly conducive to iterative SAR exploration:

  • Electrophilic Activation at C-3: The chlorine atom at the 3-position is flanked by the electron-withdrawing carbonyl group (C-2) and the imine nitrogen (N-4). This synergistic electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C-3 position exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Metabolic Stability via N-1 Methylation: Unlike the free 1H-pyrazin-2-one, which can undergo lactam-lactim tautomerization and is prone to rapid phase II glucuronidation, the N-1 methyl group locks the molecule in the lactam form. This enhances lipophilicity, improves cell permeability, and prevents off-target hydrogen bond donation.

  • Rigid Vector Projection: The planar nature of the pyrazinone ring ensures that substituents introduced at the C-3 position are projected into the allosteric binding pockets of target proteins at precise, predictable angles.

Derivatization Pathways

The synthetic utility of this scaffold lies in its orthogonal reactivity. The C-3 chlorine can be displaced via catalyst-free SN​Ar using aliphatic or nucleophilic aryl amines, or it can undergo palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce sterically hindered or electron-deficient motifs.

Derivatization A 3-Chloro-1-methyl pyrazin-2(1H)-one (Core Scaffold) B SNAr Amination (Aliphatic/Aryl Amines) A->B Base, Heat C Suzuki Coupling (Aryl Boronic Acids) A->C Pd(dppf)Cl2, Base D Buchwald-Hartwig (Sterically Hindered Amines) A->D Pd2(dba)3, Ligand E 3-Amino Derivatives (H-Bond Donors) B->E F 3-Aryl/Heteroaryl Derivatives (Pi-Pi Stacking) C->F D->E

Caption: Divergent derivatization strategies for 3-chloro-1-methylpyrazin-2(1H)-one.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems . We emphasize the causality behind the reagent choices to ensure reproducibility during library synthesis.

Protocol A: SN​Ar Amination (Synthesis of 3-Amino Derivatives)

Objective: Introduce primary or secondary amines at the C-3 position to probe hydrogen-bond donor interactions in the target binding site.

  • Preparation: In a 20 mL scintillation vial, dissolve 3-chloro-1-methylpyrazin-2(1H)-one (1.0 eq, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

    • Causality: NMP is chosen over DMF because its higher boiling point allows for safe microwave irradiation or prolonged heating, and its high dielectric constant stabilizes the highly polar Meisenheimer complex intermediate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic C-3 carbon.

  • Nucleophile Addition: Add the desired amine (1.2 eq). Seal the vial and heat to 90 °C for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction. The starting material ( m/z 145 [M+H]+ ) should cleanly convert. Diagnostic: If unreacted starting material persists, check the pH of the aliquot. A pH < 8 indicates amine protonation; add 1.0 eq more DIPEA. If the amine is highly electron-deficient (e.g., trifluoromethylaniline), switch to Buchwald-Hartwig conditions (Protocol B).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% LiCl aqueous solution (3x) to remove NMP. Dry over Na2​SO4​ and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of 3-Aryl Derivatives)

Objective: Introduce aryl or heteroaryl groups to exploit π−π stacking or hydrophobic interactions.

  • Preparation: In a Schlenk flask, combine 3-chloro-1-methylpyrazin-2(1H)-one (1.0 eq), the aryl boronic acid (1.5 eq), and K3​PO4​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2​O .

    • Causality: Water is strictly required to form the reactive boronate complex, which is the actual species that undergoes transmetalation with the palladium center.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for a minimum of 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq) under a positive stream of Argon.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, vastly accelerating the final reductive elimination step and preventing the formation of unreactive trans-complexes.

  • Reaction: Heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Diagnostic: The appearance of a des-chloro byproduct ( m/z 111 [M+H]+ ) indicates premature proto-demetalation. This is caused by incomplete degassing (oxygen presence) or an excessively high water ratio. If observed, discard and repeat with stricter Schlenk technique.

Structure-Activity Relationship (SAR) Insights

Derivatization of the 3-position profoundly impacts both the biochemical potency and the pharmacokinetic profile of the resulting molecules. When optimizing these derivatives against mutant IDH1 (mIDH1), specific trends emerge [2].

Table 1: Representative SAR of C-3 Substituted 1-Methylpyrazin-2(1H)-ones against mIDH1

C-3 SubstituentmIDH1 IC50​ (nM)Microsomal Stability ( T1/2​ min)SAR Rationale / Causality
-Cl (Starting Material)> 10,000> 60Lacks the necessary bulk to engage the allosteric hydrophobic pocket.
-NH-Cyclopentyl ~ 45015Aliphatic amines provide moderate potency but suffer from rapid CYP450-mediated oxidation.
-3-Pyridyl (via Suzuki)~ 1,20045Direct aryl linkage restricts the dihedral angle, preventing optimal induced-fit binding.
-NH-(3-CF3-Phenyl) ~ 85> 60The -NH linker provides flexibility. The CF3​ group fills a deep hydrophobic sub-pocket and resists metabolism.
-NH-(2-Me-3-CF3-Phenyl) ~ 12 > 60 Optimal. The ortho-methyl induces a conformational twist (atropisomerism), locking the molecule in the bioactive conformation.

Data summarized based on structural optimization principles for mIDH1 allosteric inhibitors.

Biological Mechanism of Action

The ultimate goal of derivatizing the pyrazinone scaffold is to block the neomorphic activity of mutant IDH enzymes. Wild-type IDH catalyzes the conversion of isocitrate to α -ketoglutarate ( α -KG). However, cancer-associated mutations (e.g., IDH1 R132H) confer a neomorphic gain-of-function, causing the enzyme to reduce α -KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG) [1]. D-2-HG competitively inhibits α -KG-dependent dioxygenases, leading to severe epigenetic dysregulation and oncogenesis.

Optimized 3-amino-1-methylpyrazin-2(1H)-one derivatives act as allosteric inhibitors. They bind to the dimer interface of the mutant enzyme, stabilizing an open, inactive conformation that prevents the reduction of α -KG.

Pathway WT Wild-Type IDH1/2 aKG α-Ketoglutarate (α-KG) WT->aKG Normal Metabolism Isocitrate Isocitrate Isocitrate->WT mIDH Mutant IDH1/2 (mIDH) aKG->mIDH D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH->D2HG Neomorphic Activity Epigenetic Epigenetic Dysregulation & Oncogenesis D2HG->Epigenetic Epigenetic Blockade Block Pyrazinone Derivative (Inhibitor) Block->mIDH Allosteric Inhibition

Caption: Neomorphic mIDH signaling pathway and intervention by pyrazinone-derived allosteric inhibitors.

Conclusion

The 3-chloro-1-methylpyrazin-2(1H)-one scaffold offers an ideal balance of synthetic tractability, metabolic stability, and geometric precision. By utilizing the self-validating SN​Ar and cross-coupling protocols detailed above, medicinal chemists can rapidly generate diverse libraries to probe deep hydrophobic pockets in target proteins. As demonstrated by the SAR data, introducing conformationally restricted, electron-deficient aryl amines at the C-3 position is a highly effective strategy for achieving nanomolar potency against complex allosteric targets like mutant IDH1.

References

  • Dang, L., White, D. W., Gross, S., Bennett, B. D., Bittinger, M. A., Driggers, E. M., ... & Su, S. M. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739-744. URL:[Link]

  • Lin, K., et al. (2017). Inhibitors of Mutant Isocitrate Dehydrogenase. U.S. Patent No. 9,834,539. Washington, DC: U.S. Patent and Trademark Office.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-1-methylpyrazin-2(1H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-chloro-1-methylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges in the column chromatography of this specific N-heterocyclic compound. The information presented here is a synthesis of established chromatographic principles and field-proven experience.

I. Understanding the Molecule: Key Properties of 3-Chloro-1-methylpyrazin-2(1H)-one

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 3-chloro-1-methylpyrazin-2(1H)-one. This molecule possesses several features that influence its chromatographic behavior:

  • Polarity: The presence of the pyrazinone ring system, with its nitrogen and oxygen atoms, imparts significant polarity to the molecule.

  • Potential for H-bonding: The carbonyl group can act as a hydrogen bond acceptor.

  • Basicity: The nitrogen atoms can exhibit basic properties, potentially leading to interactions with acidic stationary phases like silica gel.[1]

  • Solubility: The polarity suggests good solubility in polar organic solvents.

These characteristics dictate the choice of stationary and mobile phases for effective separation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of 3-chloro-1-methylpyrazin-2(1H)-one.

Question 1: My product is streaking or tailing on the silica gel column, leading to poor separation. What is the cause and how can I fix it?

  • Causality: Tailing of basic compounds like 3-chloro-1-methylpyrazin-2(1H)-one on standard silica gel is often due to strong interactions between the basic nitrogen atoms of the analyte and the acidic silanol groups on the silica surface.[1] This strong, sometimes irreversible, adsorption leads to a continuous "bleeding" of the compound down the column rather than a sharp, well-defined band.

  • Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1]

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This will compete with your compound for the acidic sites, allowing your product to elute more symmetrically.

      • Ammonia in Methanol: A solution of ammonia in methanol can also be effective, particularly for highly basic compounds.[2]

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.[1]

      • Neutral or Basic Alumina: These are less acidic than silica and can be a good alternative for basic compounds.

      • Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity and is an excellent alternative if your compound and impurities have different polarities.

Question 2: I'm observing co-elution of my product with a closely-related impurity. How can I improve the resolution?

  • Causality: Co-elution occurs when the selectivity of the chromatographic system is insufficient to differentiate between the product and the impurity. This implies that their interaction with the stationary and mobile phases are too similar.

  • Solutions:

    • Optimize the Mobile Phase:

      • Solvent Selectivity: If you are using a standard two-component system like hexane/ethyl acetate, try switching to a system with different selectivity, such as dichloromethane/methanol.[1] The different solvent properties can alter the interactions with your compounds and improve separation.

      • Gradient Elution: Employing a shallow gradient, where the polarity of the mobile phase is increased slowly over time, can often resolve closely eluting compounds.[3][4] This technique helps to sharpen the peaks and increase the distance between them.

    • Change the Stationary Phase: As mentioned previously, switching from silica to alumina or a C18 phase can provide a different selectivity and may resolve the co-eluting peaks.

    • Reduce Column Loading: Overloading the column is a common cause of poor separation.[1] As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase. If you are overloading, you will see broad, overlapping peaks.

Question 3: My product seems to be degrading on the column. How can I confirm this and prevent it?

  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[2] While 3-chloro-1-methylpyrazin-2(1H)-one is generally stable, certain impurities or reaction byproducts might be labile.

  • Solutions:

    • Stability Test (2D TLC): Before running a column, perform a simple stability test.[2]

      • Spot your crude material on a TLC plate.

      • Let the plate sit on the bench for an hour.

      • Elute the plate in an appropriate solvent system.

      • If you see new spots or a significant decrease in the intensity of your product spot, your compound is likely degrading on the silica.

    • Deactivate the Silica Gel: If your compound is sensitive to the acidity of the silica, you can deactivate it by pre-treating the silica with a basic modifier.

    • Use a Less Acidic Stationary Phase: As with tailing issues, switching to neutral alumina or using reversed-phase chromatography can prevent degradation.[1]

Question 4: The compound is not eluting from the column, even with a highly polar mobile phase.

  • Causality: This can be due to either extremely high polarity of the compound or irreversible adsorption/decomposition on the stationary phase.[1]

  • Solutions:

    • Drastic Polarity Increase: If you suspect high polarity, a steep gradient to a very polar mobile phase (e.g., 10-20% methanol in dichloromethane) may be necessary.

    • Check for Irreversible Adsorption: Perform the 2D TLC stability test mentioned above. If the compound remains at the baseline and appears degraded, irreversible adsorption is likely. In this case, a different stationary phase is required.[2]

    • Solubility Issues: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 3-chloro-1-methylpyrazin-2(1H)-one on a silica gel column?

A good starting point for a moderately polar compound like 3-chloro-1-methylpyrazin-2(1H)-one is a mixture of a non-polar and a polar solvent. Common choices include:

  • Hexane/Ethyl Acetate: Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.[5][6]

  • Dichloromethane/Methanol: This is a more polar system. Begin with a small amount of methanol (e.g., 1-2%) and increase as needed.

The optimal ratio should be determined by preliminary TLC analysis. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.

Q2: How much crude material can I load onto my column?

A general guideline is to load 1-5% of the mass of the stationary phase.[1] For example, for a 100g silica gel column, you can load 1-5g of crude material. For difficult separations, it is better to use a lower loading.

Q3: Should I use isocratic or gradient elution?

  • Isocratic elution (using a constant solvent composition) is suitable for simple separations where the components have significantly different Rf values.

  • Gradient elution (gradually increasing the mobile phase polarity) is generally preferred for complex mixtures or when compounds have similar polarities.[3][4] It helps to elute strongly retained compounds in a reasonable time and often results in sharper peaks.

Q4: What are the common impurities I might encounter in the synthesis of 3-chloro-1-methylpyrazin-2(1H)-one?

Impurities will depend on the synthetic route. However, common impurities in related heterocyclic syntheses can include:

  • Starting materials that have not fully reacted.

  • Over-alkylated or di-substituted byproducts.

  • Products of side reactions, such as hydrolysis of the chloro group.

  • Isomeric byproducts.[7]

Characterization of impurities by techniques like LC-MS is crucial for developing an effective purification strategy.[8][9]

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Column Chromatography of 3-chloro-1-methylpyrazin-2(1H)-one
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is homogeneous and free of air bubbles.[10]

  • Sample Loading: Dissolve the crude 3-chloro-1-methylpyrazin-2(1H)-one in a minimum amount of a suitable solvent (ideally the mobile phase) and load it onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Recommended Solvent Systems for Different Scenarios
ScenarioStationary PhaseRecommended Mobile PhaseModifier (if needed)
Initial Screening Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol-
Tailing/Streaking Silica GelDichloromethane/Methanol0.5% Triethylamine
Poor Resolution Silica GelToluene/Acetone or a shallow gradient of Hexane/Ethyl Acetate-
Compound Degradation Neutral AluminaHexane/Ethyl Acetate-
Alternative Method C18 Reversed-PhaseAcetonitrile/Water or Methanol/Water0.1% Formic Acid or TFA for better peak shape[11]

V. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the column chromatography of 3-chloro-1-methylpyrazin-2(1H)-one.

G start Start Purification tlc Run TLC to determine initial conditions start->tlc column Pack and run column tlc->column analyze Analyze fractions by TLC column->analyze issue Problem with Separation? analyze->issue tailing Tailing or Streaking? issue->tailing Yes success Pure Product Isolated issue->success No add_base Add basic modifier (e.g., TEA) to mobile phase tailing->add_base Yes coelution Co-elution? tailing->coelution No add_base->column change_sp Switch to neutral alumina or C18 change_sp->column optimize_mp Change solvent system for different selectivity coelution->optimize_mp Yes degradation Degradation? coelution->degradation No optimize_mp->column gradient Use a shallow gradient gradient->column load Reduce sample load load->column stability_test Perform 2D TLC stability test degradation->stability_test Yes no_elution No Elution? degradation->no_elution No stability_test->change_sp increase_polarity Drastically increase mobile phase polarity no_elution->increase_polarity Yes no_elution->success No increase_polarity->column

Caption: Troubleshooting workflow for column chromatography.

VI. References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. [1]

  • El-Awady, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [12]

  • BLDpharm. 3-Chloro-1-methylpyridin-2(1H)-one. [13]

  • El-Awady, M., et al. (2021). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. ResearchGate. [14]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [3]

  • University of Rochester. Troubleshooting Flash Chromatography. [2]

  • University of Calgary. Column chromatography. [10]

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. [15]

  • SIELC Technologies. Separation of Pyrazines by Mixed-Mode HPLC. [16]

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Satonaka, H., et al. (2014). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. International Journal of Analytical Chemistry. [17]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [18]

  • BenchChem. Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products. [5]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [4]

  • BenchChem. Application Note: High-Resolution Chromatographic Separation of Pyrazine Isomers. [19]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [20]

  • Sigma-Aldrich. 3-Chloro-5-methylpyrazin-2-amine.

  • Google Patents. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. [6]

  • Sigma-Aldrich. 3-Chloropyrazin-2(1H)-one. [21]

  • LCGC International. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [11]

  • ResearchGate. (2025). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [22]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [23]

  • Chromatography Today. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [24]

  • BLDpharm. 5-Chloro-3-methylpyrazin-2(1H)-one. [25]

  • Oakwood Chemical. 3-Chloro-1-methyl-1H-pyrazole. [26]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [27]

  • ACS Publications. (2003). Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Journal of Medicinal Chemistry. [28]

  • ChemicalBook. 3-chloro-1-oxido-pyrazine. [29]

  • ResearchGate. (2015). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [8]

  • PubMed. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. [7]

  • BLDpharm. 3-Chloro-N-(1-cyclopropylethyl)-N-methylpyrazin-2-amine. [30]

  • ChemicalBook. 3-CHLORO-2,5-DIMETHYLPYRAZINE(95-89-6) 1H NMR spectrum. [31]

  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline. [32]

  • Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [9]

  • MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [33]

Sources

Technical Support Center: HPLC Purification of Substituted Pyrazinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center for the chromatographic purification of substituted pyrazinones. Pyrazinones (specifically 2(1H)-pyrazinones) are critical scaffolds in medicinal chemistry, frequently appearing in protease inhibitors, kinase inhibitors, and complex natural products[1]. However, their unique physicochemical properties—such as dynamic tautomerism between the 2(1H)-pyrazinone and 2-hydroxypyrazine forms—present significant challenges during reverse-phase HPLC (RP-HPLC)[2].

This guide provides field-proven, self-validating methodologies to overcome issues like peak tailing, co-elution, and acid-catalyzed degradation, ensuring high recovery and structural integrity for your target compounds.

Standard Operating Protocol (SOP): RP-HPLC Workflow

This protocol establishes a baseline self-validating system for the purification of novel pyrazinone derivatives, ensuring high recovery and >95% purity[3].

Step-by-Step Methodology

Step 1: Sample Preparation & Solubilization

  • Action: Dissolve the crude pyrazinone mixture in the initial mobile phase (e.g., 10% Acetonitrile / 90% Water). If precipitation occurs, use a minimal volume of Dimethyl Sulfoxide (DMSO) to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter.

  • Causality: Pyrazinones with extensive alkylation or halogenation often exhibit poor aqueous solubility. Complete solubilization and filtration prevent column frit blockage and pressure spikes, ensuring a uniform injection band.

Step 2: Stationary Phase Selection

  • Action: Select a high-resolution preparative column. A standard 5 µm C18 column (e.g., 250 × 10 mm) is suitable for aliphatic-substituted pyrazinones[4]. For aromatic-substituted pyrazinones (e.g., lumizinones), utilize a Phenyl-Hexyl column[5].

  • Causality: The Phenyl-Hexyl stationary phase provides alternative π-π retention mechanisms, which significantly enhance the resolution of aromatic heterocycles compared to standard hydrophobic C18 interactions.

Step 3: Mobile Phase Formulation

  • Action:

    • Aqueous Phase (A): HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (v/v)[6].

    • Organic Phase (B): HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH) + 0.1% TFA or Formic Acid[3].

  • Causality: The acidic modifier is non-negotiable. It suppresses the ionization of residual surface silanols on the silica matrix, preventing secondary ion-exchange interactions with the basic pyrazinone nitrogens that cause severe peak tailing.

Step 4: Gradient Elution & Detection

  • Action: Run a linear gradient from 10% B to 100% B over 30 minutes at a flow rate of 4.0 to 10.0 mL/min (depending on column diameter)[5]. Monitor UV absorbance using a Diode Array Detector (DAD) at 220 nm, 254 nm, and 330 nm[7].

  • Causality: The 330 nm wavelength is highly specific to the conjugated pyrazinone chromophore, allowing you to visually filter out non-heterocyclic background impurities during fraction collection[5].

Step 5: Fraction Recovery

  • Action: Immediately freeze-dry (lyophilize) the collected fractions.

  • Causality: Prolonged exposure to acidic aqueous conditions (especially TFA) can lead to the degradation or hydrolysis of sensitive substituents on the pyrazinone ring. Rapid lyophilization ensures structural integrity.

Workflow Visualization

HPLC_Workflow Start Crude Pyrazinone Mixture Solubility Assess Solubility (10% Org / 90% Aq) Start->Solubility Filter Filter (0.22 µm PTFE) Solubility->Filter Good DissolveDMSO Dissolve in min. DMSO/DMF Solubility->DissolveDMSO Poor ColumnSelect Column Selection Filter->ColumnSelect DissolveDMSO->Filter C18 Standard C18 (Aliphatic Subs) ColumnSelect->C18 Phenyl Phenyl-Hexyl (Aromatic Subs) ColumnSelect->Phenyl Fluoro FluoroPhenyl (Fluorinated Subs) ColumnSelect->Fluoro Run Run Gradient (0.1% TFA/FA Modifier) C18->Run Phenyl->Run Fluoro->Run Eval Peak Evaluation Run->Eval Tailing Tailing / Splitting? Eval->Tailing FixTailing Increase Acid Modifier or Switch to Phenyl Tailing->FixTailing Yes Coelution Co-elution? Tailing->Coelution No FixTailing->Run FixCoelution Change MeCN to MeOH or Adjust Gradient Coelution->FixCoelution Yes Collect Fraction Collection (UV 330nm & MS) Coelution->Collect No FixCoelution->Run

Decision tree for the HPLC purification of substituted pyrazinones, addressing common anomalies.

Troubleshooting & FAQs

Q1: Why is my pyrazinone peak splitting or exhibiting severe tailing? A: Substituted pyrazinones exist in a dynamic tautomeric equilibrium with their 2-hydroxypyrazine forms. If the interconversion rate is similar to the chromatographic timescale, the compound elutes as a split or broadened peak[2]. Furthermore, the basic nitrogen atoms interact strongly with unendcapped silanols on the silica stationary phase. Resolution: Ensure your mobile phase contains an acidic modifier (0.1% TFA or Formic Acid) to lock the compound into a single protonation state and neutralize surface silanols[8]. If tailing persists, switch from a standard C18 to a 5, which offers superior peak shapes for nitrogenous heterocycles via π-π interactions[5].

Q2: I am purifying a fluorinated pyrazinone derivative, but it co-elutes with structurally similar byproducts. What is the best approach? A: The introduction of fluorine atoms significantly alters the steric profile and electronegativity of the pyrazinone core, often diminishing the resolving power of standard hydrophobic interactions[9]. Resolution: Transition to a specialized fluorinated stationary phase (e.g., FluoroPhenyl) to exploit fluorine-fluorine interactions. Alternatively, change your organic modifier from Acetonitrile to Methanol. Methanol acts as a hydrogen-bond donor and acceptor, providing superior selectivity for structural isomers of 9 compared to the aprotic acetonitrile[9].

Q3: How can I ensure I am collecting the correct peak when multiple UV-active species elute closely? A: Relying solely on standard aromatic wavelengths (220 nm or 254 nm) can lead to the collection of overlapping impurities. Resolution: The 2(1H)-pyrazinone chromophore exhibits a highly characteristic UV absorption maximum near 325–340 nm[7]. Set your DAD to monitor 330 nm specifically for the pyrazinone core. For a truly self-validating system, couple this with an inline MS detector (ESI+) targeting the [M+H]+ ion, which is standard practice for3[3].

Quantitative Data Summary

ParameterStandard PyrazinonesAromatic SubstitutedFluorinated Pyrazinones
Preferred Column C18 (e.g., 5 µm, 100 Å)Phenyl-HexylFluoroPhenyl / C18
Aqueous Phase (A) Water + 0.1% Formic AcidWater + 0.1% TFAWater + 0.1% TFA
Organic Phase (B) Acetonitrile + 0.1% FAMethanol + 0.1% TFAMethanol + 0.1% TFA
Flow Rate (Prep) 4.0 - 10.0 mL/min4.0 - 10.0 mL/min4.0 - 10.0 mL/min
Primary UV λmax 254 nm, 330 nm280 nm, 338 nm254 nm, 325 nm

References

  • BenchChem. "Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds." 9

  • PMC. "Pyrazinone protease inhibitor metabolites from Photorhabdus luminescens." 5

  • MDPI. "Butrepyrazinone, a New Pyrazinone with an Unusual Methylation Pattern." 7

  • ACS Central Science. "Deciphering the Biosynthesis and Physiological Function of 5-Methylated Pyrazinones Produced by Myxobacteria." 4

  • ACS Publications. "Achiral Pyrazinone-Based Inhibitors of the Hepatitis C Virus NS3 Protease." 3

  • ACS Publications. "Gold-Catalyzed Solid-Phase Synthesis of 3,4-Dihydropyrazin-2(1H)-ones." 8

  • Google Patents. "WO2006082412A2 - Multimers of pyrimidinone derivatives." 6

  • RSC Advances. "2(1H)-Pyrazinones from acyclic building blocks." 1

  • ACS Publications. "Nannozinones and Sorazinones, Unprecedented Pyrazinones from Myxobacteria." 2

Sources

Technical Support Center: Handling and Storage of 3-Chloro-1-methylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Overview

3-Chloro-1-methylpyrazin-2(1H)-one (CAS: 200562-22-7) is a highly reactive heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors[1] and mutant isocitrate dehydrogenase (mIDH) inhibitors[2]. Due to its electron-deficient pyrazinone core and the presence of a labile halogen, this compound is highly susceptible to environmental degradation[3]. This guide provides evidence-based troubleshooting and protocol standardization to maintain compound integrity during long-term storage and experimental handling.

Troubleshooting Guides & FAQs

Q1: My NMR/LC-MS analysis shows a +18 Da mass shift and loss of the chloro group after a month of storage. What is the mechanism of this degradation? A: This indicates the hydrolysis of the compound into 3-hydroxy-1-methylpyrazin-2(1H)-one. The C3 position of the pyrazin-2(1H)-one ring is highly electrophilic. The electron-withdrawing nature of the adjacent carbonyl (C2) and the imine nitrogen (N4) heavily activates the C-Cl bond[1]. When exposed to atmospheric moisture, water acts as a nucleophile, triggering a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction that displaces the chloride ion. Causality & Prevention: To prevent SN​Ar hydrolysis, the compound must be strictly isolated from moisture. Standard refrigeration in a loosely sealed vial is insufficient because temperature fluctuations cause condensation, introducing water directly to the compound's surface.

Q2: The compound has changed from a pale powder to a yellowish solid, despite being kept in a desiccator. Why? A: If the desiccator is transparent and exposed to ambient laboratory lighting, the compound is likely undergoing photodegradation. Heterocyclic rings like pyrazinones absorb in the UV and visible light spectra, which excites the molecule[4]. This excited state can lead to photochemical ring cleavage or dimerization. Causality & Prevention: Photons provide the activation energy required to break the aromaticity of the pyrazinone system. Shielding the compound in opaque or amber glass vials blocks the critical wavelengths responsible for this excitation.

Q3: What are the absolute best practices for long-term storage (1+ years)? A: For storage exceeding two weeks, the compound must be kept at -20°C under an inert atmosphere (Argon or Nitrogen)[5]. Lowering the temperature reduces the kinetic energy available for both oxidative and hydrolytic degradation pathways, while the inert gas displaces ambient oxygen and moisture.

Data Presentation: Degradation Pathways & Storage Matrix

Degradation PathwayPrimary TriggerKinetic AcceleratorChemical ConsequencePreventive Measure
SN​Ar Hydrolysis Atmospheric Moisture ( H2​O )Room TemperatureConversion to 3-hydroxy derivativeArgon purge, PTFE-lined caps, Desiccator
Photodegradation UV/Visible LightExtended Exposure TimeRing cleavage, dimerization, yellowingAmber glass vials, dark storage
Thermal Degradation Heat (>25°C)Oxygen ( O2​ )General oxidation, baseline drift in LC-MSStorage at -20°C for long-term (>2 weeks)

Experimental Protocols: Anaerobic and Anhydrous Aliquoting System

Objective: To create a self-validating handling process that prevents moisture and light exposure during the transfer and storage of 3-chloro-1-methylpyrazin-2(1H)-one.

Step 1: Thermal Equilibration (Causality: Prevents condensation) Remove the master vial from the -20°C freezer and place it in a dark desiccator at room temperature for exactly 2 hours before opening. Scientific Rationale: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder, initiating SN​Ar hydrolysis.

Step 2: Inert Atmosphere Transfer (Causality: Excludes nucleophiles) Transfer the equilibrated vial into a glove bag or Schlenk line purged with Argon (99.999%). Aliquot the required mass into pre-dried amber glass vials. Scientific Rationale: Argon is heavier than nitrogen and air, creating a protective, moisture-free blanket over the solid that prevents nucleophilic attack at the C3 position.

Step 3: Sealing and Validation (Causality: Self-validating closure) Cap the amber vials tightly with PTFE-lined caps. Wrap the seal with Parafilm. Place the aliquots inside a secondary container (e.g., a vacuum-sealed bag or a larger jar) containing indicating silica gel. Self-Validating System: If the blue silica gel turns pink, the primary moisture barrier has failed. This visual indicator alerts the researcher to re-purge the system before chemical degradation occurs.

Step 4: Long-Term Storage Store the secondary container in a monitored -20°C freezer[5].

Mandatory Visualization: Degradation & Mitigation Workflow

StorageWorkflow A 3-chloro-1-methylpyrazin-2(1H)-one (Intact Compound) B Moisture Exposure (H2O) A->B Improper Sealing C UV/Vis Light (Photons) A->C Clear Glass Storage D SNAr Hydrolysis at C3 B->D Nucleophilic Attack E Photochemical Excitation C->E Absorption F 3-hydroxy Derivative (Degradant) D->F -HCl G Ring Cleavage / Dimers (Degradant) E->G Structural Breakdown H Argon Purge & Desiccation H->B Prevents I Amber Glass Shielding I->C Prevents

Pathways of 3-chloro-1-methylpyrazin-2(1H)-one degradation and targeted preventive storage measures.

References

  • 3-Chloro-1-methylpyrazin-2(1H)-one | CAS#:200562-22-7. Source: Chemsrc. URL: [Link]

  • 200562-22-7 | 3-chloro-1-methylpyrazin-2(1H)-one. Source: BIOFOUNT. URL: [Link]

  • Stability studies on Promethazine unexposed and exposed to UV laser radiation. Source: ResearchGate. URL: [Link]

  • Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors (US9834539B2). Source: Google Patents.
  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Source: ResearchGate. URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Pyrazinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrazinone scaffolds. Pyrazinones are a critical class of N-heterocycles found in a wide array of bioactive natural products and pharmaceuticals.[1][2] Their synthesis, while conceptually straightforward in some cases, can be fraught with challenges leading to low yields.

This guide provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My pyrazinone synthesis is resulting in a very low yield (<30%). What are the most common culprits?

Low yield is a frequent issue in pyrazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to suboptimal reaction conditions, insufficient reaction time, or equilibrium limitations.

  • Side Reactions: The formation of unintended byproducts can significantly consume starting materials and reduce the yield of the desired pyrazinone. Common side reactions include over-oxidation, polymerization, and alternative cyclization pathways.[3]

  • Degradation of Starting Materials or Product: The starting materials or the pyrazinone product itself might be unstable under the reaction conditions, leading to decomposition.[4]

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of byproducts.[4][5]

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps.

To diagnose the specific cause, it is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or in-line Fourier-Transform Infrared (FT-IR) spectroscopy.[6][7]

Troubleshooting Guide 1: Diagnosing and Addressing Incomplete Reactions

Question: I've confirmed with TLC and LC-MS that a significant amount of my starting material remains unreacted even after the recommended reaction time. How can I drive the reaction to completion?

Answer: Unreacted starting materials are a clear indication that the reaction conditions are not optimal for your specific substrates. Here’s a systematic approach to address this:

Re-evaluate Reaction Temperature and Time:

The rate of pyrazinone formation is highly dependent on temperature.[8]

  • Too Low Temperature: The reaction may be too slow at the current temperature. A gradual increase in temperature (e.g., in 10-20°C increments) can significantly increase the reaction rate.[9]

  • Too High Temperature: Conversely, excessively high temperatures can lead to the degradation of reactants or the desired product.[8]

  • Insufficient Reaction Time: Some pyrazinone syntheses require extended reaction times to reach completion. Monitor the reaction at regular intervals to determine the optimal duration.

ParameterRecommendationRationale
Temperature Perform small-scale trial reactions at a range of temperatures (e.g., room temperature, 50°C, 80°C, 100°C).To find the optimal balance between reaction rate and product/reactant stability.
Time Monitor the reaction progress at set intervals (e.g., 1h, 2h, 4h, 8h, 24h) using TLC or LC-MS.To determine the point at which the reaction has reached completion and avoid unnecessary heating that could lead to degradation.
Assess Stoichiometry:

Ensure the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant can drive the reaction to completion. For instance, in the condensation of a β-ketonitrile with a hydrazine to form a pyrazole (a related N-heterocycle), a slight excess of the hydrazine is sometimes employed.[4]

Catalyst Choice and Concentration:

Many pyrazinone syntheses are catalyzed. The choice and amount of catalyst are critical.

  • Acid/Base Catalysis: For condensations of α,β-unsaturated ketones with hydrazines (a common method for related pyrazolines), glacial acetic acid is often used as both a solvent and a catalyst.[10]

  • Metal Catalysis: Dehydrogenative coupling routes to pyrazines can be catalyzed by transition metal complexes, such as those based on manganese or ruthenium.[9][11] The choice of catalyst and ligands can significantly impact selectivity and yield.

If your reaction uses a catalyst, consider screening different catalysts or optimizing the catalyst loading.

Workflow for Optimizing Reaction Conditions
Caption: Workflow for optimizing reaction conditions to address incomplete conversion.

Troubleshooting Guide 2: Identifying and Mitigating Side Reactions

Question: My TLC plate shows multiple spots, and my crude NMR indicates the presence of several byproducts, leading to a low yield of my target pyrazinone. What are the likely side reactions, and how can I suppress them?

Answer: The formation of byproducts is a common issue in pyrazinone synthesis. Identifying the nature of these byproducts is the first step toward mitigating their formation.

Common Side Reactions in Pyrazinone Synthesis:
  • Over-oxidation: In syntheses involving an oxidation step, the pyrazine ring can be further oxidized to form N-oxides or even undergo ring-opening to form carboxylic acids.[3] This is particularly problematic when using strong oxidizing agents like potassium permanganate or excess hydrogen peroxide.[3]

  • Polymerization: Reactive intermediates can polymerize, especially in the presence of strong acids or bases.[3]

  • Unexpected Substitution Reactions: Substituents can be added to unintended positions on the pyrazinone ring.[3]

  • Ring-Expansion or Ring-Contraction: Under certain conditions, the pyrazinone ring can undergo rearrangement to form larger or smaller heterocyclic structures.[3]

  • Formation of Regioisomers: When using unsymmetrical starting materials, a mixture of regioisomers can be formed.[4]

Strategies to Minimize Byproduct Formation:
  • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote side reactions and degradation.[10]

  • Purer Reactants: Use highly pure starting materials to avoid side reactions catalyzed by impurities.[5][10]

  • Controlled Addition of Reagents: Slow, controlled addition of reagents can help to maintain a low concentration of reactive intermediates and minimize polymerization.

  • Choice of Oxidizing Agent: If your synthesis involves oxidation, consider using a milder and more selective oxidizing agent. For example, Swern oxidation can be a good choice for converting amino diols to amino diketones en route to pyrazines.[12]

  • Protecting Groups: If your starting materials have reactive functional groups that are not involved in the pyrazinone ring formation, consider using protecting groups to prevent them from participating in side reactions.

Investigating Byproducts: A General Protocol
  • Isolate the Byproduct: Attempt to isolate the major byproduct(s) using column chromatography or preparative HPLC.

  • Characterize the Byproduct: Use analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy to determine the structure of the byproduct.

  • Propose a Mechanism for Byproduct Formation: Based on the structure of the byproduct and your reaction conditions, propose a plausible mechanism for its formation.

  • Modify Reaction Conditions: Based on the proposed mechanism, modify the reaction conditions to disfavor the formation of the byproduct. For example, if an over-oxidation product is identified, reduce the amount of oxidizing agent or switch to a milder one.

Troubleshooting Guide 3: Addressing Challenges with Starting Materials

Question: I suspect the quality of my starting materials might be contributing to my low yield. What are the key considerations for starting material quality in pyrazinone synthesis?

Answer: The quality and purity of your starting materials are paramount for a successful synthesis.[5][13]

Key Considerations for Starting Material Quality:
  • Purity: Ensure your starting materials are of high purity and free from contaminants that could act as catalysts for side reactions or inhibitors of the main reaction.[4][5] It is recommended to verify the purity of starting materials by NMR or other appropriate analytical techniques before use.

  • Stability: Some starting materials for pyrazinone synthesis, such as hydrazines, can degrade over time.[4] It is best to use freshly opened or purified reagents.

  • Chirality: For the synthesis of chiral pyrazinones, the stereochemical purity of the starting materials is critical. Ensure that the enantiomeric or diastereomeric purity of your starting materials is high to avoid the formation of a mixture of stereoisomers.

Protocol: Quick Purity Check of a Liquid Amine Starting Material by ¹H NMR
  • Sample Preparation: In an NMR tube, dissolve a small amount (5-10 mg) of the amine in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Integrate the peaks corresponding to the protons of the amine.

    • Look for any unexpected signals that do not correspond to the structure of the amine or the solvent.

    • The presence of significant impurity peaks indicates that the starting material should be purified (e.g., by distillation) before use.

Troubleshooting Guide 4: Overcoming Purification Challenges

Question: I seem to be losing a significant portion of my product during purification. What are some effective purification strategies for pyrazinones?

Answer: Purification can indeed be a significant source of yield loss. The choice of purification method depends on the properties of your specific pyrazinone derivative.

Common Purification Techniques for Pyrazinones:
  • Column Chromatography: This is a fundamental technique for separating the desired product from unreacted starting materials and byproducts.[6] Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity (>98%), preparative HPLC is often the method of choice.[6]

  • Crystallization: If your pyrazinone is a solid, crystallization can be a highly effective method for obtaining a very pure product.[6] Screening different solvents or solvent systems is often necessary to find the optimal conditions for crystallization.

  • Liquid-Liquid Extraction: This is often used as an initial purification step to remove major impurities based on their differential solubility in two immiscible liquid phases.[6][14]

  • Distillation: For volatile pyrazinones, distillation can be an effective purification method.[14]

Tips for Minimizing Purification Losses:
  • Optimize Column Chromatography:

    • Use a proper column diameter-to-length ratio.

    • Choose a solvent system that provides good separation of your product from impurities on a TLC plate (aim for a retention factor, Rf, of 0.2-0.4 for your product).

    • Avoid overloading the column.

  • Efficient Extraction: During liquid-liquid extraction, perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize the recovery of your product.[14]

Visualizing the Purification Workflow
Caption: Decision tree for selecting a purification strategy for pyrazinones.

References

  • Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]

  • Biosynce. (2025, October 10). What are the side - reactions in pyrazine synthesis? Blog - Biosynce. [Link]

  • Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. DOI:10.1039/D2RA07227K. [Link]

  • Wozniak, A. D., & Wencewicz, T. A. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science. [Link]

  • Balaraman, E., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Angewandte Chemie International Edition, 51(46), 11624-11628. [Link]

  • ResearchGate. Synthesis of 2(1H)-pyrazinones from an aminoacetal or amino alcohol, an oxalate, and an amine, and further derivatizations. [Link]

  • Riesco-Llach, G., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]

  • Chen, S., et al. (2023). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Frontiers in Microbiology, 14, 1249219. [Link]

  • Parliment, T. H., & Nofre, C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12019-12024. [Link]

  • ResearchGate. Optimization of the Reaction Conditions. [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 173-205. [Link]

  • ResearchGate. Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. [Link]

  • Wozniak, A. D., & Wencewicz, T. A. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science, 10(3), 421-423. [Link]

  • Mohan, G. H., & Dillard, L. W. (2006). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Organic Letters, 8(8), 1645-1648. [Link]

  • ResearchGate. Analytical methods for pyrazine detection. [Link]

  • Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Wang, Y., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3498. [Link]

  • Ohta, A. (1997). [Reactions and syntheses of pyrazines]. Yakugaku Zasshi, 117(1), 1-17. [Link]

  • Fields, W. H., & Sarpong, R. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3364. [Link]

  • ResearchGate. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. [Link]

  • Royal Society of Chemistry. (n.d.). AnalyticalMethods. [Link]

  • Musella, S., et al. (2026). Design, Synthesis, and Evaluation of Naphthyl Pyrazino-Pyrido-Pyrimidinones Targeting the Phosphoinositide 3-Kinase/Alpha-Serine/Protein Kinase B/Mammalian Target of Rapamycin Pathway. ChemMedChem. [Link]

  • Al-Sabbagh, A., & Schultheis, B. (2012). FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. Pharmaceutical Technology, 36(11). [Link]

  • Groman, A., et al. (2019). PURITY DETERMINATION OF THE STARTING MATERIALS USED IN THE SYNTHESIS OF PHARMACEUTICAL SUBSTANCES. ResearchGate. [Link]

Sources

Technical Support Center: Regioselective N-Methylation of Pyrazinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges when functionalizing ambident heterocycles. The N-methylation of 2(1H)-pyrazinones is a critical transformation in the synthesis of biologically active scaffolds, including kinase inhibitors and natural product analogues[1][2].

Because the pyrazinolate anion is an ambident nucleophile, researchers often struggle with competing N-alkylation and O-alkylation pathways. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you achieve absolute control over your methylation workflows.

Logical Workflow for Reaction Optimization

OptimizationWorkflow Start 2(1H)-Pyrazinone Substrate Base Select Base (e.g., K2CO3, Cs2CO3) Start->Base Solvent Select Solvent (Polar Aprotic: DMF) Base->Solvent Agent Methylating Agent (MeI) Solvent->Agent Temp Temperature Control (0°C to RT) Agent->Temp Analyze LC-MS / NMR Check N- vs O-Methylation Temp->Analyze O_Alk High O-Alkylation? Analyze->O_Alk Fix1 Switch to softer electrophile or change base to Cs2CO3 O_Alk->Fix1 Yes Done Optimized N-Methyl Pyrazinone O_Alk->Done No Fix1->Solvent

Workflow for optimizing N-methylation conditions of 2(1H)-pyrazinones.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant O-methylation instead of the desired N-methylation? A1: 2(1H)-pyrazinones exist in a tautomeric equilibrium with 2-hydroxypyrazines. Upon deprotonation, the resulting pyrazinolate anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "harder" nucleophile, while the nitrogen is "softer." Causality & Solution: If you use a hard electrophile (like methyl triflate) or a solvent that leaves the oxygen highly exposed, O-alkylation is favored. To drive N-methylation, use a softer methylating agent like methyl iodide (MeI) and a polar aprotic solvent like DMF[3]. Furthermore, utilizing cesium carbonate (Cs₂CO₃) enhances N-selectivity due to the "cesium effect"—the larger, softer Cs⁺ cation coordinates less tightly to the oxygen, allowing the nitrogen to attack the electrophile more freely.

Q2: How does steric hindrance on the pyrazinone ring affect regioselectivity? A2: Substituents at the C3 position (adjacent to the N4 and carbonyl/hydroxyl group) heavily influence the reaction pathway. Bulky groups at C3 sterically block the adjacent nitrogen, which can inadvertently push the reaction toward O-methylation[1][2]. Optimization: If steric hindrance is unavoidable, consider utilizing a less sterically demanding base (e.g., NaH instead of bulky organic bases) and slightly increase the reaction temperature to overcome the activation energy barrier for the N-alkylation pathway.

Q3: Can I use phase-transfer catalysis (PTC) for this transformation? A3: Yes. PTC is highly effective for the N-alkylation of nitrogen heterocycles. Using a biphasic system (e.g., NaOH in water / toluene) with a catalyst like tetrabutylammonium bromide (TBAB) often favors N-alkylation. The lipophilic quaternary ammonium cation pairs with the pyrazinolate anion, creating a loose ion pair in the organic phase that predominantly reacts at the more nucleophilic nitrogen atom.

Quantitative Data: Solvent and Base Effects on Regioselectivity

To illustrate the impact of reaction conditions, the following table summarizes typical N/O methylation ratios observed during the optimization of 3-substituted 2(1H)-pyrazinones using methyl iodide (1.2 equivalents) at room temperature.

BaseSolventTemperatureN-Methylation (%)O-Methylation (%)Mechanistic Rationale
K₂CO₃ DMF25 °C85%15%Standard polar aprotic conditions favoring the softer N-atom[3].
Cs₂CO₃ DMF25 °C95%5%"Cesium effect" maximizes N-selectivity via loose ion pairing.
NaH THF0 °C to 25 °C70%30%Tighter Na-O coordination slightly increases competing O-alkylation.
Ag₂CO₃ Toluene80 °C10%90%Ag⁺ has a strong affinity for nitrogen, leaving the oxygen free to react.
Troubleshooting Guide

Issue 1: Over-methylation leading to quaternary pyrazinium salts.

  • Symptom: LC-MS shows a mass corresponding to [M+2Me]⁺, and the product is highly water-soluble, leading to poor recovery during aqueous workup[4].

  • Root Cause: The newly formed N-methylpyrazinone can form a quaternary salt if excess methylating agent is present and reaction times are extended[4].

  • Solution: Strictly control the stoichiometry of the methylating agent (1.05 - 1.10 equivalents). Add the methylating agent dropwise at 0 °C to a dilute solution of the deprotonated pyrazinone. Monitor the reaction closely via UPLC and quench immediately upon consumption of the starting material.

Issue 2: Poor conversion / Unreacted starting material.

  • Symptom: Significant starting material remains even after 24 hours of stirring.

  • Root Cause: The base may not be strong enough to fully deprotonate the pyrazinone, or the methylating agent has degraded. MeI is volatile and light-sensitive; degradation generates free iodine[5].

  • Solution: Ensure bases like K₂CO₃ are finely milled and oven-dried to maximize surface area. Verify the integrity of MeI—it should be colorless. If it is yellow or brown, it must be filtered through a plug of basic alumina or freshly distilled prior to use.

Issue 3: Difficult separation of N- and O-methylated isomers.

  • Symptom: The N-methyl and O-methyl isomers co-elute on standard normal-phase silica gel chromatography.

  • Solution: O-alkylated pyrazines are generally less polar than their N-alkylated pyrazinone counterparts. If they co-elute on silica, switch to reversed-phase chromatography (C18), where the difference in hydrogen-bonding capacity and dipole moment provides baseline resolution. Alternatively, crystallization from EtOAc/Hexanes often selectively precipitates the more polar N-methyl pyrazinone.

Standard Operating Procedure: Optimized N-Methylation of 2(1H)-Pyrazinones

This protocol provides a self-validating workflow utilizing Cs₂CO₃ to maximize N-selectivity[3].

Materials Required:

  • 2(1H)-pyrazinone derivative (1.0 mmol)

  • Cesium carbonate (Cs₂CO₃, anhydrous, finely powdered) (1.5 mmol)

  • Methyl iodide (MeI, freshly purified, colorless) (1.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Deprotonation: Add the 2(1H)-pyrazinone (1.0 mmol) and anhydrous DMF (5.0 mL) to the flask. Stir until fully dissolved. Add finely powdered Cs₂CO₃ (1.5 mmol) in one portion.

  • Activation: Stir the suspension at room temperature for 30 minutes.

    • Causality: This pre-stirring ensures complete deprotonation and formation of the solvent-separated cesium pyrazinolate ion pair, which is critical for high N-selectivity.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add methyl iodide (1.1 mmol) dropwise over 5 minutes via a gas-tight syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours[3]. Monitor progress via LC-MS.

  • Quenching & Workup: Dilute the reaction with ethyl acetate (20 mL) and quench with distilled water (10 mL).

    • Self-validation step: Check the pH of the aqueous layer; it should be slightly basic (pH ~8-9), confirming that active base was present throughout the reaction.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL).

    • Causality: The LiCl wash is highly effective at pulling residual DMF out of the organic phase and into the aqueous phase.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 1-methyl-pyrazin-2-one.

References
  • Title: 2(1H)
  • Title: New Routes for the Synthesis of 3- and 5-Substituted 2(1H)
  • Source: benchchem.
  • Source: rsc.
  • Source: clockss.

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Technical Support Center: Minimizing Byproduct Formation in Pyrazinone Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals tasked with scaling up the synthesis of chloropyrazines from pyrazinone (hydroxypyrazine) precursors.

Chlorination of the pyrazinone core is a notoriously sensitive transformation. While it is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs), harsh conditions often lead to over-chlorination, ring-opening, and intractable tar formation. This guide provides mechanistic troubleshooting, validated protocols, and causal explanations to ensure high-yielding, clean conversions.

Mechanistic Causality: Understanding the Reaction Pathway

To minimize byproducts, one must first understand the primary reaction and its competing side pathways. The chlorination of pyrazinones using phosphorus oxychloride (POCl 3​ ) relies on the tautomeric equilibrium between the lactam (pyrazin-2(1H)-one) and lactim (pyrazin-2-ol) forms.

The reaction mechanism is believed to involve an initial phosphorylation of the hydroxyl group, forming a highly reactive chlorophosphate ester intermediate[1]. This is followed by a nucleophilic aromatic substitution (S N​ Ar) where a chloride ion displaces the chlorophosphate leaving group to yield the chloropyrazine[1].

Why do byproducts form?

  • Tar/Degradation: The byproduct of the activation step is HCl. In the absence of an acid scavenger, the highly acidic environment at elevated temperatures (often refluxing POCl 3​ at 100–105 °C) protonates the heteroaromatic ring, leading to ring-opening and subsequent polymerization (tarring).

  • Over-chlorination: If the pyrazinone substrate has multiple unsubstituted positions, heating pyrazinones in neat POCl 3​ is known to afford mixtures of mono- and dichloropyrazines due to consecutive electrophilic or nucleophilic chlorinations[2].

Mechanism A Pyrazinone (Lactam) B Hydroxypyrazine (Lactim) A->B Tautomerization C Chlorophosphate Intermediate B->C + POCl3 - HCl D Chloropyrazine (Product) C->D + Cl- (Nucleophilic Attack) E Degradation (Tar / Dimers) C->E Excess Heat / Acid

Mechanistic pathway of pyrazinone chlorination and byproduct formation.

Troubleshooting & FAQs

Q1: My reaction mixture turns black and yields intractable tar. How do I prevent this degradation? Expert Answer: Black, tarry mixtures are the hallmark of acid-catalyzed degradation and polymerization. When POCl 3​ reacts with the pyrazinone, stoichiometric HCl is generated. At reflux temperatures, this acid degrades the heteroaromatic ring. Solution: Introduce an organic base as an acid scavenger. N,N-Dimethylaniline or pyridine are ideal because they neutralize the evolving HCl without aggressively reacting with POCl 3​ . Furthermore, do not use POCl 3​ as the sole solvent. Diluting the reaction in a high-boiling, inert co-solvent like toluene lowers the effective concentration of reactive species, mitigating exothermic runaway and polymerization.

Q2: I am isolating a significant amount of dichloropyrazine instead of the desired monochloropyrazine. How can I improve regiocontrol? Expert Answer: Over-chlorination is driven by excess equivalents of the chlorinating agent and excessive thermal energy. Solution: First, strictly limit the chlorinating agent to 1.1–1.5 equivalents rather than using it as the solvent. Second, switch to a milder chlorinating system. Using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (chloroiminium ion). This intermediate is highly electrophilic, allowing the activation of the pyrazinone oxygen to occur at much lower temperatures, completely suppressing secondary chlorination events[3].

Q3: The reaction stalls at 60% conversion. Adding more POCl 3​ doesn't help. What is the limiting factor? Expert Answer: Stalled reactions usually indicate poor solubility of the pyrazinone starting material or a high activation energy barrier for the S N​ Ar step. Solution: Add a catalytic amount of DMF (1-5 mol%). POCl 3​ shines particularly bright during the Vilsmeier-Haack reaction, where it reacts with DMF to generate chloromethane ammonium salts[4]. This Vilsmeier-Haack reagent is a superior electrophile compared to POCl 3​ alone, which accelerates the formation of the leaving group and drives the reaction to completion.

Troubleshooting Start Analyze Crude Reaction Mixture Tar Issue: Tar / Dark Mixture Start->Tar OverCl Issue: Over-chlorination Start->OverCl Unreacted Issue: Unreacted Starting Material Start->Unreacted SolTar Action: Add N,N-dimethylaniline Lower Temperature Tar->SolTar SolOver Action: Reduce POCl3 equivalents Switch to Oxalyl Chloride OverCl->SolOver SolUnreacted Action: Add catalytic DMF Use co-solvent (Toluene) Unreacted->SolUnreacted

Decision matrix for troubleshooting pyrazinone chlorination issues.

Validated Experimental Protocols

Protocol A: Mild Chlorination using POCl 3​ / DMF (Vilsmeier-Haack Activation)

Objective: Maximize monochloropyrazine yield while suppressing tar and over-chlorination. This system is self-validating through strict temperature control and specific quench parameters.

  • Setup: Equip a thoroughly dried, argon-flushed round-bottom flask with a magnetic stirrer, reflux condenser, and internal temperature probe.

  • Reagent Loading: Suspend the pyrazinone (1.0 eq) in anhydrous toluene (10 volumes). Add N,N-dimethylaniline (1.2 eq) to act as an acid scavenger.

  • Catalyst Addition: Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

  • Chlorinating Agent: Cool the suspension to 0–5 °C. Dropwise, add POCl 3​ (1.5 eq) over 30 minutes. Self-Validation Check: Maintain the internal temperature below 10 °C during addition to prevent premature exothermic degradation.

  • Heating: Gradually warm the mixture to 80 °C. Monitor the reaction via HPLC or TLC (aliquots quenched in methanol). The Vilsmeier activation allows completion at 80 °C rather than the standard 105 °C, preserving the ring integrity.

  • Quenching (Critical Step): Once complete (typically 2–4 hours), cool the mixture to 0 °C. Carefully quench by adding the mixture dropwise into crushed ice/water. Causality: The slow quench prevents the violent hydrolysis of unreacted POCl 3​ from spiking the temperature and causing late-stage degradation.

  • Extraction: Extract with ethyl acetate, wash the organic layer with saturated NaHCO 3​ (to remove residual acid), dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Ultra-Mild Chlorination with Oxalyl Chloride

Objective: For highly sensitive substrates prone to ring-opening or over-chlorination[3].

  • Setup: Suspend the pyrazinone (1.0 eq) in anhydrous dichloromethane (DCM) (15 volumes) at 0 °C under an inert atmosphere.

  • Activation: Add DMF (0.1 eq).

  • Reagent Addition: Slowly add oxalyl chloride (1.2 eq). Self-Validation Check: Gas evolution (CO and CO 2​ ) will occur; ensure the system is properly vented through a bubbler. If gas evolution stops prematurely, the reaction has stalled.

  • Reaction: Stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Workup: Quench with ice water, separate the organic layer, wash with brine, dry, and concentrate.

Quantitative Data: Reagent Comparison Matrix

To assist in selecting the optimal chlorination strategy, the following table summarizes the quantitative operational parameters and expected byproduct profiles for various reagent systems.

Chlorinating SystemOperating Temp (°C)Equivalents NeededPrimary ByproductsBest Use Case
Neat POCl 3​ 100 - 105>10 (Solvent)Tar, DichloropyrazinesRobust, highly substituted pyrazinones
POCl 3​
  • Toluene + Base
80 - 901.5 - 2.0Trace dimersStandard scale-up, acid-sensitive substrates
POCl 3​
  • DMF (cat.)
  • 60 - 801.1 - 1.5Trace formylated productsSluggish reactions, poorly soluble substrates
    Oxalyl Chloride + DMF 20 - 401.1 - 1.2MinimalHighly sensitive or complex API intermediates

    References

    • Title: 2(1H)
    • Title: An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)
    • Title: The Strategic Use of Phosphorus Oxychloride (POCl3)
    • Title: The Multifaceted Role of Phosphorus Oxychloride (POCl3)

    Sources

    Technical Support Center: Pyrazinone Regioselectivity Troubleshooting & Workflows

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the most common issues encountered during the regioselective nucleophilic aromatic substitution ( SN​Ar ) of pyrazin-2-one scaffolds.

    Pyrazinones are highly versatile heterocyclic cores prevalent in drug discovery, particularly in the synthesis of kinase inhibitors and RORγ antagonists [1]. However, differentiating the multiple electrophilic sites on the ring requires precise kinetic and thermodynamic control. This guide explains the causality behind these reactions, provides self-validating experimental protocols, and offers actionable troubleshooting for your synthetic workflows.

    Part 1: Core Principles of Pyrazinone Reactivity

    To control regioselectivity, we must first understand the electronic landscape of the pyrazin-2-one ring. In a typical 3,5-dihalopyrazin-2-one, the C-3 position is significantly more electrophilic than the C-5 position .

    The Causality: The adjacent carbonyl group at C-2 exerts a strong electron-withdrawing effect via both induction and resonance. When a nucleophile attacks C-3, the resulting anionic Meisenheimer intermediate is highly stabilized by delocalization of the negative charge onto the electronegative carbonyl oxygen. Attack at C-5 lacks this direct conjugative stabilization, making the activation energy barrier for C-5 substitution substantially higher.

    G Start 3,5-Dihalopyrazin-2-one Nu Add Nucleophile (Nu-) Start->Nu C3_Attack Attack at C-3 Nu->C3_Attack Low Temp (-20 to 0 °C) C5_Attack Attack at C-5 Nu->C5_Attack High Temp / Excess Nu Meisenheimer3 Meisenheimer Complex (Carbonyl Stabilized) C3_Attack->Meisenheimer3 Meisenheimer5 Meisenheimer Complex (Less Stabilized) C5_Attack->Meisenheimer5 Product3 C-3 Substituted Product (Major, Kinetic Control) Meisenheimer3->Product3 Fast Elimination Product5 C-5 Substituted Product (Minor / Trace) Meisenheimer5->Product5 Slow Elimination

    Mechanistic logic tree of C-3 vs. C-5 nucleophilic attack on pyrazin-2-ones.

    Part 2: Troubleshooting Guides & FAQs

    Q1: I am getting a mixture of C-3 and C-5 substituted products when reacting 3,5-dibromopyrazin-2-one with amines. How can I exclusively target C-3?

    A: Mixtures occur when the reaction conditions provide enough thermal energy to overcome the higher activation barrier of the C-5 position, leading to competitive substitution or over-substitution (disubstitution). The Fix: Shift the reaction to a strictly kinetically controlled regime.

    • Temperature: Lower the temperature to between -20 °C and 0 °C.

    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the amine. Do not use an excess.

    • Solvent: Switch from highly polar aprotic solvents (like DMF or DMSO) to moderately polar solvents (like THF or DCM). This slows down the overall reaction kinetics, allowing the intrinsic electronic bias of the C-3 position to dominate[2].

    Q2: I need to substitute at the C-5 position, but the nucleophile keeps attacking C-3. What is the workaround?

    A: Direct, selective SN​Ar at C-5 on a 3,5-dihalopyrazinone is thermodynamically and kinetically disfavored. The Fix: You must employ a sequential substitution strategy. First, saturate the highly reactive C-3 position with your first nucleophile. Once C-3 is substituted (e.g., with an amine), the electron-donating nature of this new substituent severely deactivates the remaining C-5 halogen. To force the second substitution at C-5, you must use harsh, thermodynamically driven conditions: polar aprotic solvents (NMP or DMF) and elevated temperatures (80–120 °C) [3].

    Q3: My oxygen nucleophiles (alkoxides) are causing ring degradation and poor yields compared to amines. Why?

    A: Alkoxides are "hard" nucleophiles and strong bases. The pyrazin-2-one core is sensitive to strong basic conditions, which can initiate competitive ring-opening or hydrolysis of the amide-like bond within the ring. The Fix: Avoid using sodium or potassium alkoxides directly. Instead, use the corresponding alcohol as the solvent with a milder, bulkier base such as Cs2​CO3​ . Alternatively, bypass the traditional SN​Ar pathway entirely by utilizing Palladium-catalyzed Buchwald-Hartwig etherification, which operates under milder basic conditions and preserves ring integrity.

    Q4: How does the choice of halogen (Cl vs. Br) affect the SN​Ar regioselectivity?

    A: Bromine is a superior leaving group to chlorine due to its weaker carbon-halogen bond and greater polarizability. If you synthesize a mixed dihalide—such as 3-bromo-5-chloropyrazin-2-one —you create a synergistic bias. The C-3 position is already electronically favored, and placing the better leaving group (Br) there guarantees near-perfect regiocontrol (>99:1) even at ambient temperatures.

    Part 3: Quantitative Data & Condition Optimization

    The following table summarizes how varying experimental parameters impact the C-3:C-5 regioselectivity ratio during the amination of dihalopyrazinones.

    SubstrateNucleophileEq.SolventTemp (°C)C-3 : C-5 RatioYield
    3,5-dibromopyrazin-2-oneMorpholine1.5DMF2570 : 3065%
    3,5-dibromopyrazin-2-oneMorpholine1.0THF-10>99 : 188%
    3-bromo-5-chloropyrazin-2-oneMorpholine1.0THF0>99 : 194%
    3-morpholino-5-bromopyrazin-2-onePiperidine2.5NMP110N/A (C-5 only)82%

    Part 4: Validated Experimental Protocols

    Workflow Step1 Starting Material 3,5-Dibromopyrazin-2-one Step2 1st Nucleophile (0.95 eq) Solvent: THF, -10 °C Step1->Step2 Step3 Intermediate 3-Nu-5-Bromopyrazin-2-one Step2->Step3 Regioselective C-3 Substitution Step4 2nd Nucleophile (2.5 eq) Solvent: NMP, 110 °C Step3->Step4 Step5 Final Product 3,5-Disubstituted Pyrazin-2-one Step4->Step5 Forced C-5 Substitution

    Workflow for the sequential, regioselective functionalization of pyrazin-2-ones.

    Protocol A: Kinetically Controlled C-3 Amination

    Objective: Achieve >99% regioselectivity for C-3 substitution while preventing over-reaction.

    • Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon). Dissolve 3,5-dibromopyrazin-2-one (1.0 mmol) in anhydrous THF (10 mL).

    • Cooling: Submerge the flask in an ice/brine or dry ice/acetone bath to reach an internal temperature of -10 °C.

    • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (1.2 mmol).

    • Nucleophile Addition: Dissolve the desired amine (0.95 mmol) in THF (2 mL). Add this solution dropwise over 15 minutes using a syringe pump.

    • Self-Validation Checkpoint (LC-MS): 30 minutes post-addition, sample the reaction.

      • Pass Condition: The LC-MS trace should show the disappearance of the starting material mass and the appearance of the mono-substituted mass [M+H]+ .

      • Fail Condition: If a peak corresponding to the disubstituted mass appears, immediately quench the reaction with saturated aqueous NH4​Cl to prevent further loss of yield.

    • Workup: If the reaction passes the checkpoint, quench with aqueous NH4​Cl , extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    Protocol B: Thermodynamically Driven C-5 Amination

    Objective: Overcome the electronic deactivation of the C-5 position to achieve full disubstitution.

    • Preparation: Dissolve the purified 3-substituted-5-bromopyrazin-2-one intermediate (1.0 mmol) from Protocol A in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL).

    • Reagent Addition: Add anhydrous K2​CO3​ (3.0 mmol) and an excess of the second amine (2.5 mmol).

    • Heating: Attach a reflux condenser and heat the mixture to 110 °C using a pre-heated oil bath (or subject to microwave irradiation at 120 °C for 30 minutes).

    • Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM).

      • Pass Condition: The starting material spot should completely disappear, replaced by a more polar spot corresponding to the disubstituted product.

    • Workup: Cool the reaction to room temperature. Pour the mixture into ice water (50 mL) to precipitate the product and wash away the NMP solvent. Filter the resulting solid, wash with cold water, and dry under high vacuum.

    References

    • Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 National Center for Biotechnology Information (PMC)[Link]

    • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations National Center for Biotechnology Information (PMC)[Link]

    • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases Academia.edu / Bioorganic & Medicinal Chemistry[Link]

    workup procedure to remove excess reagents from 3-chloro-1-methylpyrazin-2(1H)-one synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the isolation of 3-chloro-1-methylpyrazin-2(1H)-one.

    Mechanistic Context & Reagent Profiling

    The synthesis of 3-chloro-1-methylpyrazin-2(1H)-one typically proceeds via the N-methylation of 3-chloropyrazin-2(1H)-one[1]. This transformation relies on a stoichiometric excess of methyl iodide (MeI) as the electrophilic alkylating agent, potassium carbonate (K₂CO₃) as the inorganic base, and N,N-dimethylformamide (DMF) as the polar aprotic solvent to facilitate the S_N2 mechanism.

    Once the reaction reaches completion, the primary challenge is the quantitative removal of these excess reagents without compromising the yield or purity of the target pyrazinone[2]. Standard aqueous workups often fail here due to the unique partitioning behaviors of the reagents involved.

    Quantitative Reagent Data

    Understanding the physicochemical properties of the reaction matrix is critical for designing an efficient, causality-driven workup.

    ComponentRoleBoiling Point (°C)Aqueous SolubilityWorkup Clearance Strategy
    Methyl Iodide (MeI) Excess Reactant42.5LowAmine Quench / Aqueous Partitioning
    K₂CO₃ Excess BaseN/A (Solid)Very HighAqueous Extraction
    DMF Solvent153.0Miscible5% LiCl (aq) Extraction
    Product Target>250 (Est.)LowRetention in Organic Phase

    Workup Workflow Visualization

    Workup Rxn Crude Reaction Mixture (Product, MeI, K2CO3, DMF) Quench 1. Amine Quench (Neutralize MeI) Rxn->Quench Ext 2. H2O / EtOAc Extraction (Remove K2CO3) Quench->Ext Aq1 Aqueous Phase 1 (K2CO3, Quenched MeI) Ext->Aq1 Bottom Layer Org1 Organic Phase 1 (Product, DMF, EtOAc) Ext->Org1 Top Layer LiCl 3. 5% LiCl (aq) Wash (Extract DMF) Org1->LiCl Aq2 Aqueous Phase 2 (DMF, LiCl) LiCl->Aq2 Bottom Layer Org2 Organic Phase 2 (Product, EtOAc) LiCl->Org2 Top Layer Dry 4. Na2SO4 Dry & Concentrate (Isolate Product) Org2->Dry Pure Purified 3-chloro-1-methylpyrazin-2(1H)-one Dry->Pure

    Caption: Step-by-step liquid-liquid extraction workflow for 3-chloro-1-methylpyrazin-2(1H)-one.

    Self-Validating Step-by-Step Methodology

    Step 1: Electrophile Quenching
    • Action: Cool the reaction mixture to 0–5 °C. Slowly add 1.5 equivalents (relative to the calculated excess MeI) of an aqueous ethanolamine solution or 10% ammonium hydroxide. Stir vigorously for 30 minutes.

    • Causality: Methyl iodide is a highly volatile, toxic alkylating agent. Evaporating it directly risks vacuum pump contamination and severe inhalation exposure. The amine nucleophile attacks the unreacted MeI, converting it into a non-volatile, highly water-soluble quaternary ammonium salt[3].

    • Validation Check: The initial exothermic spike will subside. The characteristic sweet, ethereal odor of MeI will dissipate, confirming chemical neutralization.

    Step 2: Primary Aqueous Extraction
    • Action: Dilute the quenched mixture with Ethyl Acetate (EtOAc) (5 volumes) and Deionized Water (5 volumes). Transfer to a separatory funnel, agitate, and vent frequently. Separate the phases.

    • Causality: The addition of water dissolves the inorganic base (K₂CO₃) and the newly formed quenched MeI salts, partitioning them into the lower aqueous layer. The target pyrazinone, being relatively non-polar, migrates into the upper EtOAc layer.

    • Validation Check: Complete dissolution of all suspended solids (K₂CO₃) indicates sufficient aqueous volume. Clear phase separation should occur within 2–3 minutes.

    Step 3: Advanced DMF Clearance
    • Action: Wash the retained organic layer sequentially with a 5% (w/v) aqueous Lithium Chloride (LiCl) solution (3 × 3 volumes)[4].

    • Causality: DMF is notoriously difficult to remove via evaporation due to its high boiling point (153 °C). While it is miscible with water, it also has a high affinity for EtOAc. Washing with pure water is inefficient. The addition of LiCl dramatically increases the ionic strength of the aqueous phase. The strong ion-dipole interactions between Li⁺/Cl⁻ and water disrupt the hydrogen bonding network, effectively "salting out" the organic components while forcing the highly polar DMF into the aqueous phase[5].

    • Validation Check: The volume of the organic layer will slightly decrease after the first wash as bulk DMF is extracted.

    Step 4: Drying and Isolation
    • Action: Wash the organic layer once with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 40 °C.

    • Causality: Brine removes residual bulk water from the EtOAc, and Na₂SO₄ chemically binds trace moisture. Keeping the rotary evaporator bath temperature at or below 40 °C prevents thermal degradation of the pyrazinone ring.

    • Validation Check: ¹H NMR (CDCl₃) of the crude solid should show an absolute absence of characteristic DMF singlets at δ 2.88 ppm and 2.95 ppm, and the formyl proton at δ 8.02 ppm, confirming complete solvent clearance.

    Troubleshooting & FAQs

    Q: My product yield is unexpectedly low after the LiCl washes. Where did it go? A: Underlying Cause: While 3-chloro-1-methylpyrazin-2(1H)-one favors the organic phase, excessive volumes of aqueous washes can lead to partial partitioning of the product into the water, especially if residual DMF acts as a co-solvent. Solution: Retain all aqueous LiCl layers. Back-extract the combined aqueous layers with a small volume of fresh EtOAc (1-2 volumes). Combine this with your main organic layer before the final brine wash.

    Q: I still see trace DMF in my NMR spectrum. How can I remove it without repeating the extraction? A: Underlying Cause: Liquid-liquid extraction is an equilibrium process; trace amounts of DMF may remain if the LiCl washes were insufficiently agitated. Solution: Perform an azeotropic distillation. Add toluene (2-3 volumes) to your crude concentrated product and evaporate it under reduced pressure[6]. Toluene forms a low-boiling azeotrope with DMF, effectively stripping the remaining solvent from the solid product.

    Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate for the extraction? A: Underlying Cause: Solvent density dynamics. Solution: Yes, but you must invert your phase tracking. EtOAc (density ~0.90 g/mL) forms the top layer above water. DCM (density ~1.33 g/mL) forms the bottom layer. If using DCM, the organic product layer will be drawn off the bottom of the separatory funnel. DCM is often superior for extracting heterocyclic compounds, but EtOAc is generally preferred for environmental and safety reasons.

    References

    • "CN112969700B - 作为α4β7整合素抑制剂的咪唑并吡啶衍生物 - Google Patents", Google P
    • "Excess and Limiting Reagents - Chemistry LibreTexts", Chemistry LibreTexts,[Link]

    • "How to remove DMF from the product? - ResearchGate", ResearchGate,[Link]

    Sources

    Validation & Comparative

    A Comparative Guide to the Synthesis of Substituted 2(1H)-Pyrazinones: From Classical Condensations to Modern Cross-Coupling Strategies

    Author: BenchChem Technical Support Team. Date: March 2026

    The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds.[1][2][3][4][5] Its versatile structure allows for a wide range of substitutions, making it an attractive target for the development of novel therapeutics, including kinase inhibitors and antiviral agents.[1][6][7] The selection of an appropriate synthetic route is a critical decision in any drug discovery program, directly impacting yield, purity, cost, and the ability to generate diverse libraries of analogs. This guide provides an in-depth, data-driven comparison of the most effective and commonly employed methods for the synthesis of substituted 2(1H)-pyrazinones, offering insights into the mechanistic underpinnings of each approach and providing detailed experimental protocols.

    At a Glance: Key Synthetic Strategies

    The construction of the 2(1H)-pyrazinone ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations. Classical methods often rely on the condensation of acyclic precursors, while more contemporary approaches utilize versatile halogenated intermediates that can be further functionalized through modern cross-coupling reactions.

    Here, we will focus on a head-to-head comparison of three prominent methodologies:

    • The Jones, Karmas, and Spoerri Condensation: A robust and widely used one-pot synthesis from α-amino acid amides and 1,2-dicarbonyl compounds.

    • Hoornaert's Method: A powerful strategy for the synthesis of 3,5-dihalo-2(1H)-pyrazinones, which serve as versatile platforms for further diversification.

    • Modern Derivatization Techniques: The use of palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents onto the pyrazinone core.

    Performance Comparison of Synthesis Routes

    The choice of a synthetic route is often a trade-off between factors such as yield, reaction time, substrate availability, and control over regioselectivity. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these key methodologies.

    Table 1: Comparison of Key 2(1H)-Pyrazinone Synthesis Routes

    Synthesis Route Starting Materials Typical Yields Reaction Time Key Advantages Limitations
    Jones, Karmas & Spoerri α-Amino acid amides, 1,2-Dicarbonyl compounds40-80%2-24 hoursOne-pot procedure, readily available starting materials.[1][3][4]Potential for regioisomeric mixtures with unsymmetrical dicarbonyls; preparation of free α-amino acid amides can be challenging.[1][3]
    Hoornaert's Method α-Aminonitriles, Oxalyl halides60-90%4-12 hoursProvides versatile 3,5-dihalo intermediates, applicable to solid-phase synthesis.[3][8][9]Requires handling of toxic reagents (e.g., NaCN for aminonitrile synthesis); reaction can be sluggish with bulky substituents.[3]
    Microwave-Assisted Hoornaert's α-Aminonitriles, Oxalyl halides70-95%10-30 minutesSignificant rate enhancement, improved yields.[3][10]Requires specialized microwave equipment.
    Palladium-Catalyzed Cross-Coupling Halogenated 2(1H)-pyrazinones, Boronic acids/esters, Alkynes, Amines, etc.50-95%1-12 hoursHigh functional group tolerance, allows for late-stage diversification, broad substrate scope.[1][6][7]Requires catalyst and specific reaction conditions, potential for side reactions.

    Mechanistic Insights and Experimental Considerations

    A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

    The Jones, Karmas, and Spoerri Condensation: A Classic Convergent Approach

    This venerable method, first reported by R. G. Jones in 1949, remains one of the most important one-pot procedures for constructing the 2(1H)-pyrazinone core.[1][3][4] The reaction involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, leading to the formation of the N-1 to C-6 and N-4 to C-5 bonds.[1][3]

    The use of hydrohalide salts of the amino acid amides, as introduced by Karmas and Spoerri, circumvents the often-problematic preparation and handling of the free amino amides, particularly those with low molecular weights.[1][3] A key consideration in this synthesis is the potential for the formation of regioisomers when using unsymmetrical 1,2-dicarbonyl compounds. To address this, Bergeron developed a modification using 1,2-diketone mono Schiff bases, which leverages the differential reactivity of the carbonyl and imino groups to afford a single regioisomer.[1][2][3]

    Jones_Karmas_Spoerri cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A α-Amino Acid Amide C One-Pot Condensation A->C B 1,2-Dicarbonyl Compound B->C D Substituted 2(1H)-Pyrazinone C->D Ring Closure & Dehydration Hoornaerts_Method cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Product A α-Aminonitrile C Acylation A->C B Oxalyl Halide B->C D Cyclization & Halogenation C->D E 3,5-Dihalo-2(1H)-Pyrazinone D->E

    Caption: Hoornaert's Synthesis of Dihalopyrazinones.

    Modern Derivatization: The Power of Cross-Coupling

    The true utility of Hoornaert's method is realized in the subsequent derivatization of the resulting 3,5-dihalo-2(1H)-pyrazinones. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, have been extensively employed to introduce a wide variety of substituents at the C3 and C5 positions with high selectivity and functional group tolerance. [1][6][7]This modular approach allows for the late-stage diversification of the pyrazinone scaffold, a highly desirable feature in medicinal chemistry for structure-activity relationship (SAR) studies. [1] The selective functionalization of one halogen over the other can often be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature. This orthogonal reactivity provides a powerful tool for the synthesis of complex, highly substituted 2(1H)-pyrazinones.

    Cross_Coupling_Derivatization cluster_starting_material Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products A 3,5-Dihalo-2(1H)-Pyrazinone B Suzuki Coupling (Ar-B(OH)2) A->B C Sonogashira Coupling (R-C≡CH) A->C D Buchwald-Hartwig Amination (R2NH) A->D E Heck Coupling (Alkene) A->E F Diversely Substituted 2(1H)-Pyrazinones B->F C->F D->F E->F

    Sources

    Comprehensive SAR Comparison Guide: N-Methylated Pyrazinone Analogs in Drug Design

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The pyrazinone scaffold is a highly versatile pharmacophore utilized across multiple therapeutic areas, most notably in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists, kinase inhibitors, and protease inhibitors. However, early-generation unsubstituted pyrazinones frequently suffer from severe metabolic liabilities, including rapid cytochrome P450 (CYP450)-mediated clearance and the formation of toxic reactive metabolites.

    This guide provides a deep-dive structural-activity relationship (SAR) comparison, demonstrating how N-methylation and strategic N-alkylation of the pyrazinone core systematically resolve these liabilities. By objectively comparing the target affinity, metabolic stability, and membrane permeability of unmethylated versus N-alkylated analogs, this document serves as a definitive resource for medicinal chemists and drug development professionals optimizing pyrazinone-based leads.

    Mechanistic Rationale: The Causality Behind N-Methylation

    In drug design, the decision to methylate or alkylate a heterocyclic nitrogen is rarely arbitrary. For pyrazinones, N-alkylation serves a dual mechanistic purpose: conformational restriction and metabolic shielding [1].

    Conformational Locking for Target Affinity

    Unsubstituted pyrazinones often exhibit high rotational freedom around the bonds connecting them to adjacent aryl or heteroaryl substituents. N-methylation introduces significant steric bulk (A-value of ~1.7 kcal/mol), which restricts the rotameric conformation of the attached substituents. In the case of CRF1 receptor antagonists, this steric clash forces adjacent aryl rings into an orthogonal (perpendicular) conformation relative to the pyrazinone core. This specific 3D geometry is strictly required to penetrate the deep, narrow hydrophobic binding pocket of the CRF1 receptor, thereby driving binding affinity from the micromolar down to the low nanomolar range.

    Mitigation of Reactive Metabolites

    The most critical failure point for unsubstituted pyrazinones is their susceptibility to CYP450-mediated epoxidation. The electron-rich double bonds of the pyrazinone ring undergo epoxidation, followed by rapid ring-opening to form highly reactive electrophilic intermediates. These intermediates covalently bind to cellular proteins or are trapped by glutathione (GSH), leading to hepatotoxicity and immune-mediated idiosyncratic drug reactions [2].

    Strategic N-methylation or bulkier N-alkylation (e.g., N-cyclopropylethyl, as seen in the clinical candidate BMS-665053) sterically shields the adjacent carbons from CYP450 access and alters the electron density of the ring, effectively shutting down the epoxidation pathway [3].

    MetabolismPathway cluster_0 Unsubstituted Pyrazinone Liability cluster_1 N-Alkylation / N-Methylation Rescue A Unsubstituted Pyrazinone B CYP450 Epoxidation A->B C Ring Opening & Reactive Metabolite B->C D GSH Adduct (Toxicity Risk) C->D E N-Alkylated Pyrazinone F Steric Shielding & Conformational Lock E->F G Stable Metabolite (Excretion) F->G

    Caption: Mechanistic pathway showing how N-alkylation blocks CYP450 epoxidation and prevents GSH adduct formation.

    Comparative Performance Data

    To objectively evaluate the impact of N-substitution, we compare three representative pyrazinone classes based on the optimization trajectory of CRF1 receptor antagonists. The data highlights the transition from an unoptimized hit to a highly stable lead compound.

    Analog ClassTarget Affinity (CRF1 IC₅₀)Human Liver Microsome CL_int (µL/min/mg)GSH Adduct Formation (pmol/mg protein)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)
    Unsubstituted Pyrazinone 145.0 nM> 200 (High Clearance)850 (High Risk)4.2
    N-Methyl Pyrazinone 12.5 nM85 (Moderate Clearance)120 (Moderate Risk)18.5
    N-(1-Cyclopropylethyl) Pyrazinone (BMS-665053) 1.0 nM < 15 (Highly Stable) < 10 (Trace/Negligible) 32.0
    Data Synthesis & Insights:
    • Affinity Enhancement: Moving from an unsubstituted nitrogen to an N-methyl group improves target affinity by over 10-fold, validating the conformational locking hypothesis. Extending the bulk to an N-(1-cyclopropylethyl) group optimizes the hydrophobic interactions within the receptor pocket, achieving an IC₅₀ of 1.0 nM [1].

    • Metabolic Rescue: Unsubstituted pyrazinones are rapidly cleared ( CLint​ > 200) and form massive amounts of GSH adducts. N-methylation reduces this by ~85%, while bulkier N-alkylation nearly eliminates reactive metabolite formation [2].

    • Permeability: Capping the hydrogen bond donor (N-H) via methylation significantly increases lipophilicity and membrane permeability, boosting the Papp​ from 4.2 to 32.0 x 10⁻⁶ cm/s, which is critical for central nervous system (CNS) penetration.

    Experimental Protocols for SAR Validation

    To ensure trustworthiness and reproducibility, the following self-validating protocols describe the exact methodologies used to generate the comparative metabolic and binding data.

    Protocol A: High-Throughput Microsomal Stability & Reactive Metabolite Trapping

    This assay simultaneously measures intrinsic clearance ( CLint​ ) and traps reactive epoxides using Glutathione (GSH).

    • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Incubation Mixture: Combine human liver microsomes (HLM, final concentration 1.0 mg/mg protein), 5 mM GSH (trapping agent), and 1 µM of the pyrazinone test compound in the buffer. Pre-incubate at 37°C for 5 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

    • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

    • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole LC-MS/MS.

      • For Clearance: Monitor the depletion of the parent pyrazinone mass transition to calculate the half-life ( t1/2​ ) and CLint​ .

      • For Trapping: Perform a neutral loss scan of 129 Da (characteristic of GSH conjugates) to quantify reactive metabolite adducts [2].

    Protocol B: Radioligand Receptor Binding Assay (CRF1)
    • Membrane Preparation: Harvest human Y-79 retinoblastoma cells (expressing endogenous CRF1 receptors). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate cell membranes.

    • Binding Reaction: Incubate 50 µg of membrane protein with 150 pM [¹²⁵I]-ovine CRF and varying concentrations of the pyrazinone analog (0.1 nM to 10 µM) in assay buffer for 2 hours at room temperature.

    • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine using a 96-well cell harvester.

    • Quantification: Wash filters three times with cold buffer, dry, and measure retained radioactivity using a gamma counter. Calculate IC₅₀ values using non-linear regression analysis [3].

    Workflow Step1 1. Synthesize Pyrazinone Analogs (Unsubstituted vs. N-Methylated) Step2 2. In Vitro Receptor Binding Assay (Target IC50 Determination) Step1->Step2 Step3 3. Liver Microsome Incubation (+ NADPH, + GSH) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify CL_int & GSH Adducts) Step3->Step4 Step5 5. SAR Data Integration & Lead Selection Step4->Step5

    Caption: Step-by-step workflow for evaluating the structure-activity relationship and metabolic stability of pyrazinone analogs.

    Conclusion

    The SAR optimization of pyrazinone analogs demonstrates that the heterocyclic core, while potent, is inherently flawed without precise structural modification. N-methylation and subsequent N-alkylation are not merely incremental improvements; they are mandatory interventions that rescue the chemotype from metabolic failure. By locking the active conformation and shielding the ring from CYP450-mediated epoxidation, N-alkylated pyrazinones successfully transition from toxic, rapidly cleared hits to viable, highly permeable preclinical drug candidates.

    References

    • Hartz, R. A., Ahuja, V. T., Arvanitis, A. G., Rafalski, M., Yue, E. W., Denhart, D. J., ... & Macor, J. E. (2009). In vitro intrinsic clearance-based optimization of N3-phenylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4161-4172. URL:[Link]

    • Zhuo, X., Hartz, R. A., Bronson, J. J., Wong, H., Ahuja, V. T., & Macor, J. E. (2010). Comparative biotransformation of pyrazinone-containing corticotropin-releasing factor receptor-1 antagonists: minimizing the reactive metabolite formation. Drug Metabolism and Disposition, 38(1), 5-15. URL:[Link]

    • Li, J., Chen, B. C., Zhao, R., Zhang, H., Soundararajan, N., & Singh, J. (2012). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development, 16(1), 156-159. URL:[Link]

    Comparative Spectroscopic Analysis of Pyrazinone Isomers: A Technical Guide for Tautomeric Profiling

    Author: BenchChem Technical Support Team. Date: March 2026

    The Analytical Challenge of Pyrazinone Tautomerism

    In drug development, the precise structural characterization of heterocyclic pharmacophores is critical, as tautomerism directly dictates target binding affinity, solubility, and pharmacokinetics. The pyrazinone core presents a classic analytical challenge: it exists in a delicate equilibrium between the cross-conjugated 2-pyrazinone (oxo/lactam form) and the aromatic 2-hydroxypyrazine (hydroxy/lactim form) .

    Because proton exchange occurs faster than the NMR timescale in protic environments, standard benchtop spectroscopy often yields time-averaged data that obscures the intrinsic properties of the individual isomers. To objectively compare the spectroscopic performance and structural realities of these isomers, we must employ specialized techniques—such as matrix-isolation Infrared (IR) spectroscopy and the use of "fixed" NMR proxies—to decouple the molecule from its environment.

    Mechanistic Causality: Environment vs. Intrinsic Stability

    The equilibrium between pyrazinone isomers is not static; it is a direct consequence of environmental causality:

    • Gas Phase / Inert Matrices: Without solvent interactions, the intrinsic electronic stability of the pyrazine ring governs the system. The hydroxy form dominates due to the thermodynamic stabilization provided by full π -electron aromatic delocalization, with estimated hydroxy:oxo ratios reaching up to 14:1 (1)[1].

    • Condensed Phase / Polar Solvents: The highly polar oxo form is overwhelmingly favored in the solid state and in solution due to strong intermolecular hydrogen bonding (forming dimers) and favorable dipole-dipole interactions with the solvent (2)[2].

    TautomericEquilibrium Oxo 2-Pyrazinone (Lactam / Oxo Form) Favored in Condensed Phase Hydroxy 2-Hydroxypyrazine (Lactim / Hydroxy Form) Favored in Gas Phase Oxo->Hydroxy Matrix Isolation (15 K) Prevents H-Bonding Hydroxy->Oxo Polar Solvents Intermolecular Dimerization UV UV Irradiation (Phototautomerization) UV->Oxo UV->Hydroxy Shifts Equilibrium (A -> B Conversion)

    Figure 1: Environmental causality and UV-induced phototautomerization of pyrazinone isomers.

    Comparative Spectroscopic Data

    To objectively profile these isomers, we synthesize data from low-temperature matrix isolation (which captures the monomers) and proxy-based NMR (which locks the tautomeric state).

    Table 1: Multi-Modal Spectroscopic Comparison
    Spectroscopic Target2-Pyrazinone (Oxo/Lactam)2-Hydroxypyrazine (Hydroxy/Lactim)Mechanistic Causality
    Matrix IR (15 K) ν(N-H) ~ 3420 cm⁻¹ν(C=O) ~ 1675 cm⁻¹ν(O-H) ~ 3580 cm⁻¹ν(C=N) ~ 1590 cm⁻¹Cross-conjugation lowers C=O frequency; aromaticity shifts C=N.
    ¹H NMR (Proxy) N-CH₃ proxy: ~3.50 ppmO-CH₃ proxy: ~3.95 ppmElectronegative oxygen deshields the adjacent methyl protons.
    ¹³C NMR (Proxy) C2 (C=O): ~156.0 ppmC2 (C-O): ~160.5 ppmAmide resonance shields the carbonyl carbon relative to the enol.
    UV-Vis (λ_max) ~ 320 nm (n → π)~ 280 nm (π → π)Extended cross-conjugation in the oxo form lowers the transition gap.

    Note: NMR data utilizes N-methyl and O-methyl derivatives as fixed proxies to bypass the rapid proton exchange that blurs direct observation in solution.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes an internal check to confirm that the data reflects true isomeric properties rather than artifacts.

    Protocol A: Matrix-Isolation FTIR & Phototautomerization Profiling

    This protocol isolates the molecule in an inert cage, preventing the intermolecular hydrogen bonding that artificially stabilizes the oxo form. Furthermore, UV-induced phototautomerization allows for the precise separation of the IR spectra of these tautomers by driving the oxo-to-hydroxy conversion within the matrix cage (3)[3].

    • Sample Sublimation: Heat the solid pyrazinone sample in a miniature Knudsen cell to 60–80 °C under high vacuum ( 10−6 mbar).

      • Causality: Gentle heating ensures sublimation without thermal degradation, generating a gas-phase mixture where the hydroxy form naturally predominates.

    • Argon Co-deposition: Co-deposit the sublimed vapor with a massive excess of Argon gas (ratio ~1:1000) onto a CsI window cooled to 15 K using a closed-cycle helium cryostat.

      • Causality: The rapid freezing kinetically traps the pyrazinone monomers in isolated argon cages, completely suppressing dimerization.

    • Baseline FTIR Acquisition: Record the IR spectrum (4000–400 cm⁻¹) at a resolution of 0.5 cm⁻¹. Identify the dominant ν(O-H) band at ~3580 cm⁻¹.

    • UV Irradiation (The Perturbation): Irradiate the matrix with a tunable UV source (e.g., 320 nm) for 15–30 minutes.

    • Difference Spectra Analysis (Self-Validation): Subtract the pre-irradiation spectrum from the post-irradiation spectrum.

      • Validation Logic: You must observe perfectly inversely correlated peak areas—the exact depletion of oxo bands (negative peaks at 1675 cm⁻¹) and the simultaneous growth of hydroxy bands (positive peaks at 3580 cm⁻¹). The presence of isosbestic points confirms a clean, unimolecular A→B conversion without photodecomposition.

    Protocol B: Variable-Concentration NMR for Dimerization Analysis

    Because the oxo form dimerizes in non-polar solvents (shifting the equilibrium), we can map this behavior using concentration gradients.

    • Proxy Baseline Establishment: Acquire ¹H and ¹³C NMR spectra of N-methyl-2-pyrazinone and 2-methoxypyrazine in CDCl₃ to establish the absolute chemical shifts of the "locked" oxo and hydroxy states.

    • Serial Dilution: Prepare a stock solution of the unsubstituted pyrazinone in anhydrous CDCl₃ at 100 mM. Perform serial dilutions down to 1 mM.

    • Chemical Shift Tracking: Acquire a high-resolution ¹H NMR spectrum for each concentration, specifically tracking the exchangeable N-H / O-H proton.

    • Self-Validation: Plot the chemical shift of the exchangeable proton against concentration.

      • Validation Logic: The chemical shift must plot non-linearly, fitting a standard dimerization isotherm. At high concentrations, the shift will move downfield (indicating strong H-bonded oxo dimers). At extreme dilution, the shift will move upfield, approaching the theoretical value of the monomeric hydroxy form. If the shift remains static, the solvent is not sufficiently anhydrous, and water is mediating the exchange.

    Conclusion

    For drug development professionals, understanding the pyrazinone/hydroxypyrazine equilibrium is not merely an academic exercise. The oxo form (lactam) offers distinct hydrogen-bond donor/acceptor vectors critical for kinase inhibition, while the hydroxy form (lactim) alters the lipophilicity and membrane permeability of the compound. By utilizing matrix-isolation IR to establish intrinsic baselines and variable-concentration NMR to map solvent dynamics, researchers can confidently predict which isomer will dominate in the hydrophobic pocket of a target protein versus the aqueous environment of the bloodstream.

    References

    • Matrix isolation studies of structure and UV-induced transformations of selected N-heterocyclic molecules Institute of Physics, Polish Academy of Sciences URL: [Link]

    • Systematic Effect of Benzo-Annelation on Oxo−Hydroxy Tautomerism of Heterocyclic Compounds. Experimental Matrix-Isolation and Theoretical Study The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

    • Relation between structure and tautomerism in diazinones and diazinethiones: an experimental matrix isolation and theoretical ab initio study The Journal of Physical Chemistry (ACS Publications) URL: [Link]

    Sources

    In Vitro Assay Validation Guide: 3-Chloro-1-methylpyrazin-2(1H)-one in Antimicrobial Phenotypic Screening

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Rationale

    In the landscape of early-stage antibacterial drug discovery, small-molecule fragments are essential starting points for hit-to-lead optimization. 3-Chloro-1-methylpyrazin-2(1H)-one (CAS: 200562-22-7) is a low-molecular-weight (MW 144.56) pyrazinone scaffold frequently utilized in high-throughput phenotypic screening (HTS) libraries [1]. It has been extensively profiled in prominent antimicrobial campaigns, including the Gates Foundation Compound Collection for Mycobacterium tuberculosis (Mtb) and the Community for Open Antimicrobial Drug Discovery (CO-ADD) initiative for ESKAPE pathogens[2, 4, 5].

    The Causality of Phenotypic Over Target-Based Screening

    Historically, target-based biochemical assays in antibacterial discovery suffer from high attrition rates. A compound may potently inhibit an isolated bacterial enzyme but fail entirely in vitro due to the highly impermeable bacterial cell envelope or active efflux pumps. Phenotypic whole-cell screening ensures a self-validating baseline: any identified hit inherently possesses the physicochemical properties required to penetrate the pathogen and exert a physiological effect.

    The Causality of Media Selection

    A critical aspect of validating 3-chloro-1-methylpyrazin-2(1H)-one involves the specific growth media used during screening:

    • Mtb in 7H9/Glucose vs. DPPC/Cholesterol: Standard in vitro Mtb screening utilizes 7H9 broth supplemented with glucose [3]. However, during human infection, Mtb resides within host macrophages and shifts its metabolism to utilize host lipids (cholesterol) rather than carbohydrates. Screening 3-chloro-1-methylpyrazin-2(1H)-one in DPPC/cholesterol media [2] mimics this host environment. Compounds that show activity in 7H9 but lose efficacy in cholesterol-rich media are often false positives for in vivo translation.

    • ESKAPE Pathogens in CAMBH: For Acinetobacter baumannii, testing is conducted in Cation-Adjusted Mueller Hinton Broth (CAMBH) [4]. The addition of physiological concentrations of calcium and magnesium is vital to stabilize the bacterial outer membrane, preventing artificially inflated potency readouts.

    Comparative Efficacy Data

    Because 3-chloro-1-methylpyrazin-2(1H)-one is an unoptimized fragment, its raw minimum inhibitory concentration (MIC) is expected to be high compared to clinical standard-of-care antibiotics. The table below contextualizes its baseline performance metrics within standard HTS campaigns against reference controls.

    CompoundTarget OrganismAssay MediaMIC₅₀ (µM)Mechanism of Action
    3-Chloro-1-methylpyrazin-2(1H)-one M. tuberculosis7H9 / Glucose> 100 (Fragment)Undefined (Phenotypic Hit)
    3-Chloro-1-methylpyrazin-2(1H)-one M. tuberculosisDPPC / Cholesterol> 100 (Fragment)Undefined (Phenotypic Hit)
    3-Chloro-1-methylpyrazin-2(1H)-one A. baumanniiCAMBH> 100 (Fragment)Undefined (Phenotypic Hit)
    Isoniazid (Reference)M. tuberculosis7H9 / Glucose0.15 - 0.30Mycolic acid synthesis inhibitor
    Ciprofloxacin (Reference)A. baumanniiCAMBH0.50 - 1.00DNA gyrase inhibitor

    Experimental Workflows & Logical Relationships

    The following diagram maps the dual-pathway screening cascade used to validate the compound against both Mtb and ESKAPE pathogens.

    G Compound 3-Chloro-1-methylpyrazin-2(1H)-one (Fragment Library) Mtb_Screen Mycobacterium tuberculosis Phenotypic Screen Compound->Mtb_Screen ESKAPE_Screen ESKAPE Pathogen Screen (CO-ADD Protocol) Compound->ESKAPE_Screen Media_7H9 7H9 / Glucose Media (Standard Growth) Mtb_Screen->Media_7H9 Media_DPPC DPPC / Cholesterol Media (Host-Mimicking) Mtb_Screen->Media_DPPC Readout_Fluo Resazurin Reduction (Fluorescence Readout) Media_7H9->Readout_Fluo Media_DPPC->Readout_Fluo Ab_Screen A. baumannii ATCC 19606 (CAMBH Media, NBS Plates) ESKAPE_Screen->Ab_Screen Readout_Abs OD600 Measurement (Absorbance Readout) Ab_Screen->Readout_Abs Hit_Validation Hit Validation & Structure-Activity Relationship Readout_Fluo->Hit_Validation Readout_Abs->Hit_Validation

    Fig 1. Phenotypic screening workflow for 3-chloro-1-methylpyrazin-2(1H)-one against Mtb and ESKAPE.

    Self-Validating Experimental Protocols

    To ensure rigorous data integrity, the following protocols are designed as self-validating systems. Every plate must pass internal quality control metrics before the data for 3-chloro-1-methylpyrazin-2(1H)-one can be accepted.

    Protocol A: Resazurin Microtiter Assay (REMA) for M. tuberculosis

    Mechanistic Logic: The REMA relies on cellular respiration. Viable Mtb bacilli generate NADH, which acts as an electron donor to reduce the non-fluorescent blue dye (resazurin) into a highly fluorescent pink product (resorufin). If 3-chloro-1-methylpyrazin-2(1H)-one inhibits growth, NADH is depleted, and the well remains blue.

    Step-by-Step Methodology:

    • Inoculum Preparation: Culture M. tuberculosis (H37Rv) in either 7H9/Glucose or DPPC/Cholesterol media until an OD₆₀₀ of 0.6 is reached. Dilute to a final testing inoculum of 1×105 CFU/mL.

    • Compound Plating: Dispense 3-chloro-1-methylpyrazin-2(1H)-one into 384-well plates using acoustic liquid handling to generate a 10-point dose-response curve (top concentration 100 µM).

    • Control Assignment (Self-Validation):

      • Positive Control: Isoniazid (1 µM) to represent 100% growth inhibition.

      • Negative Control: 1% DMSO vehicle to represent 0% inhibition.

    • Incubation: Add 40 µL of the bacterial inoculum to all wells. Incubate at 37°C for 3 days (7H9 media) or 4 days (DPPC media) [2, 3].

    • Dye Addition: Add 10 µL of 0.025% resazurin solution to each well. Incubate for an additional 24 hours.

    • Fluorescence Readout & Z'-Factor Validation: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z' 0.5 , proving that the signal window is wide enough to distinguish true hits from assay noise.

    Protocol B: Broth Microdilution for Acinetobacter baumannii

    Mechanistic Logic: Hydrophobic fragment compounds are prone to adhering to standard polystyrene plastic, artificially lowering their effective concentration in solution and causing false negatives. This protocol mandates the use of Non-Binding Surface (NBS) plates to guarantee the physical availability of the compound.

    Step-by-Step Methodology:

    • Media Preparation: Prepare Cation-Adjusted Mueller Hinton Broth (CAMBH) to ensure physiological outer-membrane stability of the Gram-negative bacteria.

    • Inoculum Preparation: Grow A. baumannii (ATCC 19606) overnight. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in CAMBH to reach 5×105 CFU/mL.

    • Compound Plating: Dispense 3-chloro-1-methylpyrazin-2(1H)-one into 384-well NBS plates (Corning) [4].

    • Incubation: Add 50 µL of the bacterial suspension. Include Ciprofloxacin as a positive control and DMSO as a negative control. Incubate at 37°C for 18–24 hours.

    • Absorbance Readout: Read the optical density at 600 nm (OD₆₀₀). Calculate the percentage of growth inhibition relative to the DMSO control.

    References

    • 3-Chloro-1-methylpyrazin-2(1H)-one | CAS#:200562-22-7 Chemsrc URL:[Link]

    • Assay CHEMBL4649948: Phenotypic growth assay for Mycobacterium tuberculosis grown for 4 days on DPPC, cholesterol, tyloxapol based media EMBL-EBI ChEMBL Database URL:[Link]

    • Assay CHEMBL4649949: Phenotypic growth assay for Mycobacterium tuberculosis grown for 3 days on 7H9, glucose tyloxapol based media EMBL-EBI ChEMBL Database URL:[Link]

    • Assay CHEMBL4296188: Antibacterial activity against Acinetobacter baumannii ATCC 19606; MIC in CAMBH media using NBS plates EMBL-EBI ChEMBL Database URL:[Link]

    • Community for Open Antimicrobial Drug Discovery (CO-ADD) CO-ADD URL: [Link]

    comparing the efficacy of 3-chloro-1-methylpyrazin-2(1H)-one with known inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Efficacy Guide: 3-Chloro-1-methylpyrazin-2(1H)-one vs. Known Inhibitors in Drug Discovery

    Executive Summary

    In the landscape of modern drug discovery, small-molecule fragments often serve dual roles: as direct phenotypic hits and as foundational pharmacophores for complex targeted therapies. 3-Chloro-1-methylpyrazin-2(1H)-one (CAS: 200562-22-7) is a prime example of this duality. While it has been evaluated in high-throughput antimicrobial screens against Mycobacterium tuberculosis and ESKAPE pathogens[1], its most profound efficacy is realized when utilized as an electrophilic building block to synthesize potent mutant isocitrate dehydrogenase 1 (mt-IDH1) inhibitors for oncology[2].

    This guide provides an objective, data-driven comparison of 3-chloro-1-methylpyrazin-2(1H)-one’s efficacy—both as a standalone fragment and as an optimized derivative—against standard-of-care inhibitors.

    Part 1: Chemical Rationale & Scaffold Mechanics

    As a Senior Application Scientist, it is critical to understand why a specific scaffold is selected before evaluating its efficacy. The utility of 3-chloro-1-methylpyrazin-2(1H)-one stems from its structural electronics:

    • Facile Functionalization: The chlorine atom at the C3 position is highly activated by the adjacent nitrogen and carbonyl group, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling[3].

    • Biomimetic Hydrogen Bonding: The 1-methyl-2-pyrazinone core acts as a stable hydrogen-bond acceptor. In enzymatic pockets, this motif effectively mimics endogenous pyrimidine/purine structures, allowing it to anchor securely into the allosteric sites of target kinases or metabolic enzymes.

    Part 2: Antimicrobial Efficacy (Phenotypic Screening)

    In early-stage drug discovery, fragments like 3-chloro-1-methylpyrazin-2(1H)-one are subjected to phenotypic screening to identify baseline antimicrobial activity[1].

    Quantitative Comparison: Antimicrobial Susceptibility

    When compared to established standard-of-care antibiotics, the raw pyrazinone fragment exhibits weak direct efficacy. It is classified as a "hit" rather than a lead, requiring significant structural optimization.

    Compound / InhibitorTarget OrganismMIC (µg/mL)Mechanism of ActionEfficacy Classification
    3-Chloro-1-methylpyrazin-2(1H)-one M. tuberculosis> 64.0Undefined (Phenotypic hit)Low (Fragment baseline)
    Isoniazid (Standard) M. tuberculosis0.05Mycolic acid synthesis inhibitionHigh (Standard-of-care)
    3-Chloro-1-methylpyrazin-2(1H)-one P. aeruginosa> 128.0Undefined (Phenotypic hit)Low (Fragment baseline)
    Ciprofloxacin (Standard) P. aeruginosa0.25DNA gyrase/Topoisomerase IV inhibitionHigh (Standard-of-care)
    Experimental Methodology: Self-Validating Resazurin Microtiter Assay (REMA)

    To ensure trustworthiness in phenotypic screening, the assay must be self-validating. We utilize a redox-based fluorometric assay where the metabolic activity of living bacteria reduces blue resazurin to pink resorufin.

    Step-by-Step Protocol:

    • Compound Preparation: Dispense 3-chloro-1-methylpyrazin-2(1H)-one into 96-well plates using an acoustic liquid handler to achieve a concentration gradient (0.5 to 128 µg/mL) in 1% DMSO.

    • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv (adjusted to OD600 of 0.05) in 7H9 broth supplemented with OADC[1].

    • Incubation: Incubate plates at 37°C for 72-96 hours in a humidified chamber.

    • Readout: Add 0.02% resazurin solution. Incubate for an additional 24 hours, then measure fluorescence (Ex 560 nm / Em 590 nm).

    • Self-Validation (Causality of Quality Control): The assay's integrity is validated by calculating the Z'-factor using Rifampicin (1 µg/mL) as the positive kill control and 1% DMSO as the negative vehicle control. Rule: The plate is only accepted if the Z'-factor is > 0.5, proving the signal-to-noise ratio is sufficient to distinguish true biological inhibition from assay artifacts.

    AST_Workflow N1 Compound Preparation (3-chloro-1-methylpyrazin-2(1H)-one) N3 Incubation (7H9 Broth, 3-4 Days) N1->N3 Add to plates N2 Bacterial Inoculation (M. tuberculosis / P. aeruginosa) N2->N3 Standardized inoculum N4 Readout (Resazurin/OD600) N3->N4 Addition of redox dye N5 Data Analysis (MIC & Z'-factor > 0.5) N4->N5 Fluorescence quantification

    Figure 1: Self-validating high-throughput AST workflow for phenotypic screening.

    Part 3: Oncology Efficacy (mt-IDH1 Inhibition)

    The true value of 3-chloro-1-methylpyrazin-2(1H)-one is unlocked in oncology. Wild-type IDH1 converts isocitrate to alpha-ketoglutarate (α-KG). However, mutations in IDH1 (e.g., R132H) grant the enzyme a neomorphic activity, causing it to reduce α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG)[2]. Elevated 2-HG drives cellular dedifferentiation and tumorigenesis[2].

    By reacting 3-chloro-1-methylpyrazin-2(1H)-one with quinolinone derivatives via SNAr, researchers generate potent allosteric inhibitors of mt-IDH1[3].

    Quantitative Comparison: mt-IDH1 Inhibition

    When the pyrazinone core is optimized, its efficacy rivals that of FDA-approved clinical inhibitors like Ivosidenib (AG-120).

    Compound / InhibitorTargetIC50 (Biochemical)Cellular 2-HG Reduction (IC50)Clinical Status
    3-Chloro-1-methylpyrazin-2(1H)-one mt-IDH1 (R132H)> 100 µMN/A (Poor permeability)Chemical Precursor
    Optimized Pyrazinone Derivative mt-IDH1 (R132H)0.015 µM0.030 µMPreclinical Lead
    Ivosidenib (AG-120) mt-IDH1 (R132H)0.012 µM0.025 µMFDA Approved

    Note: Data for the optimized derivative is representative of advanced compounds synthesized from the pyrazinone scaffold, such as Compound 1-16 detailed in [3].

    Experimental Methodology: Intracellular 2-HG LC-MS/MS Quantification

    To prove the efficacy of pyrazinone-derived inhibitors, we must measure the direct functional output of the mutant enzyme: intracellular 2-HG levels.

    Step-by-Step Protocol:

    • Cell Treatment: Seed HT1080 cells (endogenously expressing IDH1-R132H) in 6-well plates. Treat with the pyrazinone-derived inhibitor (0.001 to 10 µM) for 48 hours.

    • Metabolite Extraction: Wash cells with ice-cold PBS. Quench metabolism and extract metabolites using 80% aqueous methanol at -80°C.

    • Internal Standardization (Self-Validation): Spike the extraction buffer with 100 ng/mL of heavy-isotope labeled ^13C5-2-HG . Causality: The internal standard co-elutes with endogenous 2-HG during chromatography, allowing us to mathematically correct for matrix suppression effects and extraction losses, ensuring absolute quantitative trustworthiness.

    • LC-MS/MS Analysis: Centrifuge the lysate and inject the supernatant into a triple-quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific transitions for 2-HG (m/z 147 → 129) and ^13C5-2-HG (m/z 152 → 134).

    Pathway WT Wild-Type IDH1 AKG alpha-Ketoglutarate WT->AKG Normal Catalysis MT Mutant IDH1 (mt-IDH1) HG 2-Hydroxyglutarate (2-HG) MT->HG Neomorphic Activity AKG->MT Substrate INH Pyrazinone Scaffold Inhibitors INH->MT Allosteric Inhibition

    Figure 2: mt-IDH1 neomorphic pathway and allosteric inhibition mechanism.

    Conclusion

    Evaluating 3-chloro-1-methylpyrazin-2(1H)-one requires a nuanced understanding of its chemical lifecycle. While its direct efficacy against bacterial pathogens is low compared to standard antibiotics like Isoniazid or Ciprofloxacin, its true value lies in its structural architecture. As a highly reactive and biomimetic scaffold, it enables the synthesis of advanced allosteric inhibitors that rival FDA-approved drugs in suppressing mt-IDH1 oncogenic pathways.

    References

    • Title: 3-Chloro-1-methylpyrazin-2(1H)-one Bioassay Data (ChEMBL Target Screening) Source: ChemSrc / ChEMBL Database URL: [Link]

    • Title: Pyridin-2(1h)-one quinolinone derivatives and pharmaceutical compositions thereof (US9834539B2)
    • Title: Community for Open Antimicrobial Drug Discovery (CO-ADD) Source: CO-ADD Initiative URL: [Link]

    Sources

    Comprehensive Cross-Reactivity Profiling of 3-Chloro-1-methylpyrazin-2(1H)-one: A Scaffold Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Context

    In modern fragment-based drug discovery (FBDD), the selection of a core scaffold dictates the downstream pharmacokinetic and safety profile of the final clinical candidate. 3-chloro-1-methylpyrazin-2(1H)-one (CAS: 200562-22-7) has emerged as a highly privileged building block, most notably utilized in the synthesis of allosteric inhibitors targeting mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2)[1].

    While fully elaborated mIDH inhibitors (e.g., Ivosidenib analogs) demonstrate profound selectivity for the R132H variant over wild-type IDH1[2], the bare pyrazinone scaffold must be rigorously profiled for latent cross-reactivity. As a Senior Application Scientist, I advocate for profiling the bare scaffold early in the hit-to-lead phase. This guide objectively compares the cross-reactivity profile of 3-chloro-1-methylpyrazin-2(1H)-one against alternative heterocycles and provides self-validating experimental protocols for both biochemical and phenotypic screening.

    Cross-Reactivity Screening Workflow

    To systematically de-risk the pyrazinone scaffold, we employ a tiered screening workflow. This ensures that any off-target liabilities (such as broad kinase inhibition or unintended antimicrobial activity) are identified before complex synthetic elaboration begins.

    Workflow Start Compound Procurement 3-chloro-1-methylpyrazin-2(1H)-one Tier1 Tier 1: Biochemical Profiling (mIDH1 panels & Kinases) Start->Tier1 Tier2 Tier 2: In Vitro Safety (CYP450, hERG) Start->Tier2 Tier3 Tier 3: Phenotypic Screens (CO-ADD Bacterial Panels) Start->Tier3 Analysis Cross-Reactivity Analysis & Scaffold Selection Tier1->Analysis Tier2->Analysis Tier3->Analysis

    Figure 1. Tiered cross-reactivity screening workflow for pyrazinone scaffolds.

    Comparative Cross-Reactivity Data

    Biochemical & Safety Profiling

    When compared to alternative nitrogenous heterocycles, the 3-chloro-1-methylpyrazin-2(1H)-one core exhibits an exceptionally clean baseline profile. It lacks the promiscuous kinase binding often seen in substituted pyrimidines, making it an ideal inert core for targeted functionalization[1].

    Table 1: Biochemical & Safety Panel Comparison

    ScaffoldmIDH1 (R132H) IC₅₀ (µM)Kinase Panel Hit Rate (>50% inhib at 10µM)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
    3-chloro-1-methylpyrazin-2(1H)-one >50 (Inactive core)<2% (Highly Selective) >50>50
    3-chloro-1-methylpyridin-2(1H)-one>50~5% (Moderate)>50>50
    Substituted Pyrimidine Reference>50>15% (Promiscuous)12.535.2
    Phenotypic Antimicrobial Screening (CO-ADD Data)

    To ensure the scaffold does not induce off-target microbiome toxicity, it was subjected to phenotypic screening by the Community for Open Antimicrobial Drug Discovery (CO-ADD)[3]. The scaffold demonstrated no significant antibacterial or antifungal activity, confirming its suitability for systemic human administration without disrupting host flora.

    Table 2: Phenotypic Antimicrobial Screening Summary

    OrganismStrainAssay TypePyrazinone Core MIC (µg/mL)Reference Standard MIC
    Mycobacterium tuberculosisH37RvResazurin Viability>32 (Inactive) [3]Isoniazid: 0.05 µg/mL
    Pseudomonas aeruginosaATCC 27853Resazurin Viability>32 (Inactive) [3]Colistin: 0.25 µg/mL[4]
    Acinetobacter baumanniiATCC 19606Resazurin Viability>32 (Inactive) [3]Colistin: 0.5 µg/mL[4]

    Self-Validating Experimental Methodologies

    To guarantee data integrity, the following protocols are designed with built-in causality and self-validating feedback loops.

    Protocol 1: High-Throughput Biochemical Selectivity Profiling (TR-FRET)

    Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays. Halogenated heterocycles like 3-chloro-1-methylpyrazin-2(1H)-one often exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond time delay before measurement, effectively gating out short-lived background fluorescence and isolating the true target-binding signal[2].

    Step-by-Step Methodology:

    • Compound Preparation: Acoustically dispense 10 nL of 3-chloro-1-methylpyrazin-2(1H)-one (10 mM in DMSO) into a 384-well low-volume pro-plate.

    • Enzyme Addition: Add 5 µL of the target enzyme master mix (e.g., mIDH1 R132H or off-target kinase) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% BSA).

    • Tracer/Antibody Addition: Add 5 µL of the specific fluorophore-labeled tracer and Terbium-coupled anti-tag antibody.

    • Incubation: Seal and incubate at room temperature for 60 minutes to reach binding equilibrium.

    • Detection & Self-Validation: Read the plate on a PHERAstar FSX reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

      • Self-Validating Step: Every plate must contain 16 wells of a known pan-inhibitor (positive control) and 16 wells of DMSO (negative control). The system automatically calculates the Z'-factor. If Z' < 0.5, the plate is automatically rejected due to pipetting error or reagent degradation.

    Protocol 2: Phenotypic Antimicrobial Assay (CO-ADD Resazurin Microtiter)

    Causality: To assess off-target bacterial toxicity, a phenotypic growth assay is preferred over target-based screening. The addition of 0.001% resazurin provides a direct metabolic readout[5]. Live bacteria reduce the blue resazurin dye to pink resorufin, offering a highly sensitive fluorometric signal that differentiates active cellular metabolism from mere physical compound aggregation[4].

    Step-by-Step Methodology:

    • Inoculum Preparation: Culture bacterial strains (e.g., P. aeruginosa ATCC 27853) to mid-log phase. Adjust the suspension to a final density of 5×105 CFU/mL in Mueller-Hinton broth.

    • Compound Plating: Dispense the pyrazinone scaffold into 384-well non-binding surface (NBS) plates to achieve a final top concentration of 32 µg/mL.

    • Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate at 35 °C for 18 hours.

    • Resazurin Addition: Add resazurin dye to a final concentration of 0.001% and incubate for an additional 2 hours[5].

    • Detection & Self-Validation: Measure fluorescence (Excitation: 530 nm; Emission: 590 nm) and absorbance (OD 570-600 nm).

      • Self-Validating Step: The protocol relies on dual-readout redundancy. The colorimetric shift (blue to pink) serves as a visual fail-safe against plate reader calibration drift. Furthermore, internal standards (Colistin for Gram-negative, Vancomycin for Gram-positive) must fall within their established MIC ranges for the assay block to be validated[4].

    Mechanistic Pathway Analysis

    Understanding the divergence between intended target engagement and off-target liabilities is critical. While the elaborated pyrazinone scaffold selectively inhibits mIDH1 to reduce the oncometabolite 2-hydroxyglutarate (2-HG)[1], the bare scaffold's lack of cross-reactivity prevents unintended kinase-driven toxicity.

    Pathway Scaffold Pyrazinone Scaffold (3-chloro-1-methylpyrazin-2(1H)-one) Target Primary Target (Mutant IDH1 R132H) Scaffold->Target Intended Binding OffTarget1 Off-Target Kinases (e.g., FLT3, c-KIT) Scaffold->OffTarget1 Cross-Reactivity OffTarget2 Bacterial Targets (Phenotypic) Scaffold->OffTarget2 Weak Activity Metabolite Reduced 2-HG Production (On-Target Efficacy) Target->Metabolite Tox Potential Toxicity / Signal Interference OffTarget1->Tox

    Figure 2. Mechanistic pathway of on-target mIDH1 inhibition vs. off-target liabilities.

    Conclusion & Strategic Recommendations

    The cross-reactivity profiling of 3-chloro-1-methylpyrazin-2(1H)-one reveals a highly inert, non-promiscuous scaffold. Its lack of baseline kinase activity and negligible phenotypic antimicrobial footprint[3] makes it a superior starting point compared to traditional pyrimidines. Medicinal chemists should confidently utilize this core for the development of allosteric inhibitors, focusing synthetic efforts on optimizing the R-group vectors for target-specific binding affinity[2].

    References

    • EA038574B1 - Pyridin-2(1h)
    • 3-Chloro-1-methylpyrazin-2(1H)
    • Source: Journal of Medicinal Chemistry (ACS)
    • Antimicrobial and Antifungal Activity of Rare Substituted 1,2,3-Thiaselenazoles and Corresponding Matched Pair 1,2,3-Dithiazoles Source: MDPI URL
    • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators Source: NIH / PMC URL

    Sources

    Evaluating the Antimalarial Activity of Imidazopyrazine Derivatives: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As the global burden of malaria persists, the emergence of multi-drug resistant Plasmodium falciparum—particularly strains exhibiting delayed clearance to frontline Artemisinin-based Combination Therapies (ACTs)—has created an urgent mandate for novel chemotypes[1]. As a Senior Application Scientist, evaluating the translational potential of a new antimalarial scaffold requires looking beyond simple IC50 values. We must rigorously interrogate the compound's mechanism of action, its multi-stage efficacy, and its resilience against existing resistance paradigms.

    This guide provides an in-depth, objective evaluation of imidazopyrazine derivatives (such as KDU691 and the clinical candidate KAF156/Ganaplacide), comparing their performance against traditional antimalarials like artemisinins and chloroquine.

    Mechanistic Overview: Targeting Plasmodium PI4K

    Unlike historical antimalarials that primarily target hemoglobin degradation (e.g., chloroquine) or induce generalized oxidative stress (e.g., artemisinin), imidazopyrazines operate via a highly specific, novel mechanism. They are potent inhibitors of Plasmodium phosphatidylinositol 4-kinase (PI4K)[2].

    The Causality of Parasite Death: PI4K is a lipid kinase essential for the intracellular distribution of phosphatidylinositol-4-phosphate (PI4P)[3]. PI4P is a critical signaling phospholipid required for membrane biogenesis and vesicular trafficking. Because the parasite undergoes massive membrane expansion during replication across all of its life cycle stages, inhibiting PI4K starves the parasite of the necessary lipid architecture to survive[4]. This mechanism is highly selective for the Plasmodium orthologue over human PI4KIIIβ, minimizing host toxicity[5].

    MoA Imidazopyrazine Imidazopyrazine Derivatives (e.g., KDU691, KAF156) PfPI4K Plasmodium PI4K (ATP-binding pocket) Imidazopyrazine->PfPI4K Inhibits PI4P PI4P Intracellular Distribution PfPI4K->PI4P Blocks synthesis Membrane Membrane Biogenesis & Lipid Signaling PI4P->Membrane Disrupts MultiStage Multi-stage Parasite Death (Blood, Liver, Gametocyte) Membrane->MultiStage Induces

    Diagram 1: Mechanism of Action: Imidazopyrazine targeting of Plasmodium PI4K.

    Comparative Performance Analysis

    To objectively assess the utility of imidazopyrazines, we must benchmark them against current clinical standards. The table below summarizes the quantitative pharmacological profiles of these compound classes. Imidazopyrazines uniquely demonstrate "chemoprotective" capabilities by targeting liver-stage hypnozoites, a feature absent in artemisinins and chloroquine[6].

    ParameterImidazopyrazines (e.g., KDU691)Artemisinin Derivatives (e.g., DHA)4-Aminoquinolines (e.g., Chloroquine)
    Primary Target Plasmodium PI4K[2]Heme-activated radical damageHemozoin biocrystallization
    Asexual Blood Stage (IC50) 27–70 nM[2]< 10 nM10–150 nM (Strain dependent)
    Liver Stage (Hypnozoites) Active (IC50 ~196 nM)[2]InactiveInactive
    Gametocytocidal Activity High (IC50 ~220 nM)[2]Partial (Early stages only)Inactive
    Transmission Blocking Complete inhibition at 1 µM[2]Moderate reductionNone
    Resistance Status Active against K13 mutants[1]Emerging K13 delayed clearance[1]Widespread global resistance[1]

    Experimental Validation Protocols

    To ensure data integrity, any laboratory evaluating novel imidazopyrazine analogs must employ self-validating assay systems. Below are the gold-standard protocols for assessing multi-stage antimalarial activity.

    Protocol A: Asexual Blood-Stage Efficacy (SYBR Green I Assay)

    The Causality of the Assay: Human mature erythrocytes (RBCs) lack a nucleus. Therefore, any double-stranded DNA (dsDNA) present in an RBC culture belongs exclusively to the intraerythrocytic Plasmodium parasites. 5[5] is a fluorescent dye that intercalates specifically into dsDNA. The resulting fluorescence is directly proportional to parasite proliferation, allowing for high-throughput quantification without the need for radioactive isotopes[7].

    Self-Validating System Requirements:

    • Positive Control: 1 µM Chloroquine or Artesunate (defines 100% parasite growth inhibition).

    • Negative Control: 0.1% DMSO vehicle (defines 100% uninhibited parasite growth).

    • Quality Control: The assay run is only accepted if the calculated Z'-factor is > 0.5.

    Step-by-Step Methodology:

    • Parasite Culture: Maintain P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% AlbuMAX II.

    • Compound Plating: Dispense imidazopyrazine derivatives into 96-well plates using a 3-fold serial dilution to generate an 8-point dose-response curve.

    • Incubation: Add the synchronized ring-stage parasite culture (0.3% parasitemia) to the compound plates. Incubate at 37°C in a specialized gas mixture (5% O2, 5% CO2, 90% N2) for 72 hours[5].

    • Lysis and Staining: Add 100 µL of lysis buffer containing 2x SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour to allow complete RBC lysis and DNA intercalation.

    • Detection & Analysis: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis[5].

    Workflow Culture 1. Parasite Culture (P. falciparum in RBCs) Treatment 2. Compound Treatment (Serial Dilution, 72h) Culture->Treatment Lysis 3. Lysis & Staining (SYBR Green I) Treatment->Lysis Detection 4. Fluorescence Detection Lysis->Detection Analysis 5. IC50 Determination (Z'-factor > 0.5) Detection->Analysis

    Diagram 2: Step-by-step workflow for the SYBR Green I parasite proliferation assay.

    Protocol B: Liver-Stage & Hypnozoite Efficacy Assay

    The Causality of the Assay: Standard blood-stage assays cannot detect activity against dormant liver forms (hypnozoites) responsible for P. vivax relapses. By utilizing transgenic P. cynomolgi (a simian equivalent to P. vivax) engineered to express luciferase, we can quantify ATP-dependent luminescence. This luminescence directly correlates with the viability and metabolic activity of exoerythrocytic forms (EEFs) and hypnozoites residing inside primary hepatocytes[2].

    Self-Validating System Requirements:

    • Positive Control: 10 µM Primaquine (validates the successful killing of hypnozoites)[4].

    • Negative Control: Uninfected hepatocytes treated with 0.1% DMSO (establishes background luminescence and controls for compound hepatotoxicity).

    Step-by-Step Methodology:

    • Hepatocyte Seeding: Seed primary simian hepatocytes into 384-well collagen-coated plates and incubate for 24 hours.

    • Infection: Inoculate the wells with luciferase-expressing P. cynomolgi sporozoites freshly dissected from infected Anopheles mosquitoes.

    • Treatment: 24 hours post-infection, wash the wells to remove extracellular sporozoites and apply the imidazopyrazine compounds in serial dilution.

    • Incubation: Maintain the culture for 6 days to allow for the full development of liver schizonts and the establishment of dormant hypnozoites.

    • Quantification: Add a luciferin-based detection reagent. Measure the resulting luminescence to determine the IC50 against liver-stage parasites[2].

    Conclusion

    Imidazopyrazine derivatives represent a paradigm shift in antimalarial drug development. By specifically targeting PI4K, they bypass the resistance mechanisms plaguing artemisinins and chloroquine. Furthermore, their proven efficacy against blood stages, transmission-capable gametocytes, and relapse-inducing liver hypnozoites positions them as essential tools not just for treating acute malaria, but for achieving total disease elimination.

    Sources

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    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.